Technical Documentation Center

9(R)-PAHSA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9(R)-PAHSA
  • CAS: 2097130-84-0

Core Science & Biosynthesis

Foundational

Unraveling the Endogenous Lipid 9(R)-PAHSA: A Deep Dive into its Mechanism of Action in Ameliorating Insulin Resistance

For Immediate Release BOSTON, MA – February 9, 2026 – Newly elucidated mechanisms of the endogenous lipid 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) are providing a promising new avenue for therapeutic interven...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

BOSTON, MA – February 9, 2026 – Newly elucidated mechanisms of the endogenous lipid 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) are providing a promising new avenue for therapeutic intervention in insulin resistance and type 2 diabetes. This in-depth technical guide synthesizes the current understanding of 9(R)-PAHSA's multifaceted role in metabolic regulation, offering researchers, scientists, and drug development professionals a comprehensive overview of its discovery, mechanism of action, and therapeutic potential.

Executive Summary

Insulin resistance, a hallmark of type 2 diabetes, is a growing global health crisis demanding innovative therapeutic strategies.[1] Palmitic acid hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids that have emerged as key regulators of glucose homeostasis and inflammation.[2] This guide focuses specifically on the 9(R)-PAHSA isomer, detailing its intricate molecular mechanisms in enhancing insulin sensitivity. Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, PAHSAs, including 9(R)-PAHSA, are found at reduced levels in insulin-resistant humans, highlighting their physiological relevance.[2] 9(R)-PAHSA exerts its beneficial effects through a dual-receptor agonist action on G protein-coupled receptor 120 (GPR120) and GPR40, triggering a cascade of signaling events that culminate in improved glucose uptake, augmented insulin and glucagon-like peptide-1 (GLP-1) secretion, and potent anti-inflammatory responses.[2][3][4] This document provides a detailed exploration of these pathways, supported by experimental evidence, and outlines key methodologies for studying the effects of this promising lipokine.

Introduction: The Discovery of PAHSAs as Endogenous Modulators of Insulin Sensitivity

The story of 9(R)-PAHSA begins with the investigation of insulin-sensitive adipose tissue. Lipidomic profiling of transgenic mice overexpressing the glucose transporter GLUT4 in their fat cells revealed a previously uncharacterized class of lipids: fatty acid esters of hydroxy fatty acids (FAHFAs).[2] Among these, palmitic acid hydroxy stearic acids (PAHSAs) were identified as being significantly elevated. Subsequent research established a strong correlation between circulating PAHSA levels and insulin sensitivity in humans, with lower levels observed in individuals with insulin resistance.[2] Of the various PAHSA isomers, 9(R)-PAHSA has garnered significant attention for its potent anti-diabetic and anti-inflammatory properties.[2][4]

The Dual Receptor Mechanism: GPR120 and GPR40 Activation

The therapeutic efficacy of 9(R)-PAHSA in the context of insulin resistance is primarily attributed to its ability to act as an agonist for two key G protein-coupled receptors: GPR120 and GPR40.[3][4] This dual agonism allows 9(R)-PAHSA to exert its effects across multiple tissues and cell types, leading to a coordinated improvement in metabolic health.

GPR120: A Gateway to Enhanced Glucose Uptake and Anti-Inflammatory Responses

GPR120, a receptor for long-chain fatty acids, plays a pivotal role in mediating the insulin-sensitizing and anti-inflammatory effects of 9(R)-PAHSA.[4]

Upon binding of 9(R)-PAHSA, GPR120 initiates a signaling cascade that enhances insulin-stimulated glucose uptake, a critical process for maintaining glucose homeostasis.[4] While the precise downstream signaling is an area of active investigation, evidence points towards the involvement of β-arrestin 2. The proposed mechanism is as follows:

  • Ligand Binding and Receptor Activation: 9(R)-PAHSA binds to and activates GPR120 on the surface of adipocytes and other insulin-responsive cells.

  • β-Arrestin 2 Recruitment: Activated GPR120 recruits the scaffolding protein β-arrestin 2.

  • GLUT4 Translocation: The GPR120/β-arrestin 2 complex facilitates the translocation of GLUT4 storage vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose from the bloodstream.

GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9R_PAHSA 9(R)-PAHSA GPR120 GPR120 9R_PAHSA->GPR120 Binds BetaArrestin β-Arrestin 2 GPR120->BetaArrestin Recruits GLUT4_Translocation GLUT4 Translocation BetaArrestin->GLUT4_Translocation GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Chronic low-grade inflammation is a key contributor to the development of insulin resistance. 9(R)-PAHSA, through its interaction with GPR120 on macrophages, exerts potent anti-inflammatory effects.[2] The mechanism involves the inhibition of pro-inflammatory signaling pathways, primarily the Toll-like receptor 4 (TLR4) pathway, which is activated by lipopolysaccharide (LPS).

  • GPR120 Activation: 9(R)-PAHSA activates GPR120 on macrophages.

  • β-Arrestin 2 Interaction: The activated GPR120-β-arrestin 2 complex internalizes and interferes with the downstream signaling of the TLR4 pathway.

  • Inhibition of NF-κB and JNK: This interference prevents the activation of key inflammatory mediators such as NF-κB and JNK.

  • Reduced Cytokine Production: The net result is a significant reduction in the production and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 9R_PAHSA 9(R)-PAHSA GPR120 GPR120 9R_PAHSA->GPR120 NFkB_JNK NF-κB / JNK Activation TLR4->NFkB_JNK Activates BetaArrestin β-Arrestin 2 GPR120->BetaArrestin Recruits Cytokines Pro-inflammatory Cytokines NFkB_JNK->Cytokines Promotes Production BetaArrestin->NFkB_JNK Inhibits

GPR40: Amplifying Insulin and GLP-1 Secretion

In addition to its effects via GPR120, 9(R)-PAHSA also activates GPR40, another fatty acid receptor, which is highly expressed in pancreatic β-cells and intestinal L-cells.[3][5]

Activation of GPR40 in pancreatic β-cells by 9(R)-PAHSA leads to an increase in intracellular calcium (Ca2+) levels, which potentiates glucose-stimulated insulin secretion.[5] This is a crucial mechanism for improving glycemic control, as a robust insulin response to glucose is often blunted in individuals with insulin resistance.

In the gut, 9(R)-PAHSA binding to GPR40 on enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[2][3] GLP-1 is an incretin hormone with multiple beneficial effects on glucose homeostasis, including:

  • Enhancing glucose-dependent insulin secretion from the pancreas.

  • Suppressing glucagon secretion.

  • Slowing gastric emptying.

  • Promoting satiety.

The stimulation of GLP-1 secretion by 9(R)-PAHSA further contributes to its overall anti-diabetic profile.[2]

In Vivo Evidence and Therapeutic Implications

The therapeutic potential of 9(R)-PAHSA has been demonstrated in various preclinical models of insulin resistance and type 2 diabetes.

Animal Studies

Administration of 9(R)-PAHSA to high-fat diet-fed or genetically obese (db/db) mice has been shown to:

  • Improve glucose tolerance.[2]

  • Enhance insulin sensitivity.[2]

  • Lower fasting blood glucose levels.

  • Increase insulin and GLP-1 secretion in response to a glucose challenge.[2][3]

  • Reduce adipose tissue inflammation.[2]

Table 1: Summary of In Vivo Effects of 9(R)-PAHSA in Mouse Models of Insulin Resistance

ParameterModelTreatmentOutcomeReference
Glucose ToleranceHigh-Fat Diet-Fed MiceOral Gavage (acute)Improved[2]
Insulin SensitivityHigh-Fat Diet-Fed MiceSubcutaneous Pump (chronic)Improved[3]
Fasting Blood Glucosedb/db MiceOral Gavage (2 weeks)Reduced
Insulin SecretionHigh-Fat Diet-Fed MiceOral Gavage (acute)Increased[2]
GLP-1 SecretionHigh-Fat Diet-Fed MiceOral Gavage (acute)Increased[2]
Adipose InflammationHigh-Fat Diet-Fed MiceOral Gavage (chronic)Reduced[2]
Therapeutic Potential

The multifaceted mechanism of action of 9(R)-PAHSA makes it an attractive candidate for the development of novel therapeutics for type 2 diabetes. Its ability to simultaneously improve insulin sensitivity, enhance insulin and incretin secretion, and suppress inflammation addresses multiple pathological defects underlying the disease.

Experimental Protocols for Studying 9(R)-PAHSA

To facilitate further research into the biology of 9(R)-PAHSA, this section provides an overview of key experimental methodologies.

Quantification of 9(R)-PAHSA in Biological Samples

Accurate quantification of 9(R)-PAHSA is essential for understanding its physiological regulation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Step-by-Step Protocol for 9(R)-PAHSA Quantification:

  • Sample Preparation:

    • For plasma or serum, perform a protein precipitation step using a solvent like acetonitrile.

    • For tissues, homogenize the sample in a suitable buffer and perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Solid-Phase Extraction (SPE):

    • Use a reverse-phase SPE cartridge to enrich for PAHSAs and remove interfering substances.

    • Wash the cartridge with a low-organic solvent to remove polar impurities.

    • Elute the PAHSAs with a high-organic solvent.

  • LC-MS/MS Analysis:

    • Employ a C18 reverse-phase column for chromatographic separation of PAHSA isomers.

    • Use a triple quadrupole mass spectrometer operating in negative ion mode.

    • Monitor the specific precursor-to-product ion transition for 9-PAHSA (e.g., m/z 537.5 → 255.2).

    • Use a stable isotope-labeled internal standard for accurate quantification.

LC_MS_Workflow Sample Biological Sample (Plasma or Tissue) Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

In Vitro Assessment of Insulin-Stimulated Glucose Uptake

The effect of 9(R)-PAHSA on glucose uptake can be assessed in insulin-sensitive cell lines such as 3T3-L1 adipocytes or primary adipocytes.

Step-by-Step Protocol for Glucose Uptake Assay:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment:

    • Serum-starve the differentiated adipocytes for 2-4 hours.

    • Pre-incubate the cells with 9(R)-PAHSA or vehicle control for a specified time (e.g., 1-2 hours).

  • Insulin Stimulation:

    • Stimulate the cells with a submaximal concentration of insulin (e.g., 1-10 nM) for 20-30 minutes.

  • Glucose Uptake Measurement:

    • Add a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, for a short period (e.g., 5-10 minutes).

    • Wash the cells with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the glucose uptake to the total protein content of each well.

    • Compare the insulin-stimulated glucose uptake in the presence and absence of 9(R)-PAHSA.

Future Directions and Conclusion

The discovery of 9(R)-PAHSA has opened up a new chapter in our understanding of the endogenous regulation of metabolism. While significant progress has been made in elucidating its mechanism of action, several questions remain. Future research should focus on:

  • Identifying the enzymes responsible for the biosynthesis and degradation of PAHSAs.

  • Further delineating the precise downstream signaling pathways of GPR120 and GPR40 in response to 9(R)-PAHSA.

  • Conducting clinical studies to evaluate the safety and efficacy of 9(R)-PAHSA or its analogs in humans with insulin resistance and type 2 diabetes.

References

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., Zhang, T., Herman, M. A., Homan, E. A., ... & Kahn, B. B. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Wang, Y. M., Liu, H. X., & Fang, N. Y. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine, 8, 768913. [Link]

  • Syed, I., Lee, J., Moraes-Vieira, P. M., Donaldson, C. J., Sontheimer, A., Aryal, P., ... & Kahn, B. B. (2018). Palmitic acid hydroxystearic acids activate GPR40, which is involved in their beneficial effects on glucose homeostasis. Cell metabolism, 27(2), 419-427. [Link]

  • Pflimlin, E., Bielohuby, M., Korn, M., Breitschopf, K., Löhn, M., Wohlfart, P., ... & Evers, A. (2018). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Pharmacology, 14, 1149. [Link]

  • Kuda, O. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell metabolism, 28(4), 543-546. [Link]

  • Benlebna, M., Lecomte, M., Helleboid, A., Plouvier, N., Legry, V., Briand, F., ... & Eeckhoute, J. (2021). Long-term high intake of 9-PAHPA or 9-OAHPA increases basal metabolism and insulin sensitivity but disrupts liver homeostasis in healthy mice. Molecular Metabolism, 53, 101272. [Link]

  • Wang, Y. M., et al. (2018). High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation. Cellular Physiology and Biochemistry, 49(6), 2243-2256. [Link]

  • Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(2), 419-427.e4. [Link]

  • Kolar, M. J., Kamphorst, J. J., Kuncha, S. K., Shishikura, K., Fazelinia, H., & Kahn, B. B. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature protocols, 11(4), 746-758. [Link]

  • Alvarez-Curto, E., & Milligan, G. (2016). GPR120/FFAR4 pharmacology: focus on agonists in type 2 diabetes mellitus drug discovery. British journal of pharmacology, 173(17), 2569-2583. [Link]

  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Virginia Tech Institutional Animal Care and Use Committee. (2017). SOP: Mouse Oral Gavage. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Noreus, N. (n.d.). Oral Gavage in the Mouse. Research Animal Training. [Link]

  • Al-Zoughool, M. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PloS one, 14(10), e0224263. [Link]

  • Syed, I., Lee, J., & Kahn, B. B. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. PubMed, 29414687. [Link]

  • Zhang, L., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Metabolites, 8(4), 77. [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link]

  • Kolar, M. J., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. PubMed, 26985573. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8933. [Link]

  • O'Neill, E., & McKillop, A. M. (2022). Targeting GPR 120 and GPR 40 with natural agonist flaxseed oil enhances beta cell function and reduces metabolic stress in an insulin-resistant high-fat-fed mouse model. Endocrine Abstracts. [Link]

  • Smith, E. P., & Reeds, D. N. (2018). Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics. Journal of medicinal chemistry, 61(15), 6647-6657. [Link]

  • Hudson, B. D., et al. (2013). β2-Adrenoceptors increase translocation of GLUT4 via GPCR kinase sites in the receptor C-terminal tail. British journal of pharmacology, 168(3), 696-708. [Link]

  • Tundis, R., et al. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Molecules, 26(11), 3144. [Link]

  • ResearchGate. (n.d.). Experimental and in silico spectra of the model compound 9-PAHSA in... [Link]

  • ResearchGate. (n.d.). Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics. [Link]

  • PubMed Central (PMC). (n.d.). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. [Link]

  • PubMed Central (PMC). (n.d.). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. [Link]

  • PubMed Central (PMC). (n.d.). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. [Link]

  • Galicia-Garcia, U., et al. (2020). Pathophysiology of Type 2 Diabetes Mellitus. International journal of molecular sciences, 21(17), 6275. [Link]

Sources

Exploratory

Biological & Mechanistic Distinction: 9(R)-PAHSA vs. 9(S)-PAHSA

This guide serves as a technical deep-dive for researchers investigating the stereochemical nuances of 9-PAHSA. It synthesizes structural, metabolic, and pharmacological data to distinguish the biological roles of the (R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive for researchers investigating the stereochemical nuances of 9-PAHSA. It synthesizes structural, metabolic, and pharmacological data to distinguish the biological roles of the (R) and (S) enantiomers.

Technical Guide for Drug Development & Lipidomics

Executive Summary: The Stereochemical Divergence

While 9-PAHSA is often treated as a single bioactive lipid in early literature, recent stereoselective studies reveal a critical biological divergence between its enantiomers.

  • 9(R)-PAHSA is the dominant endogenous isomer found in mammalian adipose tissue. It is more metabolically stable in the presence of specific lipases (e.g., CEL) and is the primary product of endogenous biosynthesis.

  • 9(S)-PAHSA displays distinct pharmacological superiority in specific pathways, notably higher potency at GPR40 (FFAR1) for insulin secretion and a unique neuroprotective mechanism via Carbonic Anhydrase III (CAIII) . However, it is rapidly degraded by Carboxyl Ester Lipase (CEL), making it less stable in vivo without chemical modification.

Implication: For metabolic stability, the R-isomer is the target. For acute insulin sensitization and neuroprotection, the S-isomer (or a stabilized analog) acts as the functional pharmacophore.

Structural & Chemical Basis

9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) belongs to the FAHFA class of lipids.[1][2][3][4] The chirality arises at the C9 position of the hydroxystearic acid (HSA) backbone where the palmitic acid is esterified.

  • Chemical Name: 9-(Palmitoyloxy)octadecanoic acid

  • Chiral Center: Carbon 9 of the octadecanoic acid chain.

  • Configuration:

    • (R)-9-PAHSA: The ester bond projects away (dashed) when the chain is oriented conventionally.

    • (S)-9-PAHSA: The ester bond projects forward (wedged).

Synthesis & Purification Note

Standard chemical synthesis using racemic 9-hydroxyoctadecanoic acid yields a 50:50 mixture (rac-9-PAHSA). Biological studies requiring precise attribution of activity must utilize enantioselective synthesis (e.g., using chiral epichlorohydrin or enzymatic resolution) or chiral LC-MS separation.

Endogenous Presence & Biosynthesis

The "R" Dominance

Lipidomic analysis of adipose tissue, particularly from AG4OX mice (which overexpress GLUT4 and have elevated FAHFA levels), confirms that >90% of endogenous 9-PAHSA exists as the (R)-enantiomer .

  • Biosynthetic Preference: Mammalian adipocytes and biosynthetic enzymes (likely ATGL-mediated transacylation) stereoselectively generate 9(R)-PAHSA.

  • Evolutionary Conservation: The conservation of the R-configuration aligns with other endogenous hydroxy fatty acids, suggesting a specific enzymatic pocket in the biosynthetic machinery.

Metabolic Stability: The Hydrolysis Checkpoint

The half-life and tissue accumulation of 9-PAHSA enantiomers are dictated by three primary hydrolases: AIG1 , ADTRP , and CEL .

HydrolaseFull NameSubstrate SpecificityStereoselectivity
AIG1 Androgen-Induced Gene 1FAHFAs (General)Low/Moderate
ADTRP Androgen-Dependent TFPI-Regulating ProteinFAHFAs (General)Low/Moderate
CEL Carboxyl Ester Lipase FAHFAs, Cholesteryl EstersHigh (S-Selective)
The CEL Filter

Carboxyl Ester Lipase (CEL), secreted by the pancreas, acts as a stereoselective filter.[1]

  • Mechanism: CEL hydrolyzes 9(S)-PAHSA significantly faster than 9(R)-PAHSA.

  • Consequence: Even if 9(S)-PAHSA is administered or formed, it is rapidly cleared in tissues with high CEL activity (e.g., gut, pancreas, plasma), contributing to the endogenous accumulation of the more stable R-isomer.

Hydrolysis R_PAHSA 9(R)-PAHSA (Endogenous) AIG1 AIG1 / ADTRP (Threonine Hydrolases) R_PAHSA->AIG1 Slow Hydrolysis CEL CEL (Carboxyl Ester Lipase) R_PAHSA->CEL Resistant S_PAHSA 9(S)-PAHSA (Pharmacological) S_PAHSA->AIG1 Slow Hydrolysis S_PAHSA->CEL RAPID Hydrolysis Degradation Degradation Products (Palmitate + 9-HSA) AIG1->Degradation CEL->Degradation

Figure 1: Differential hydrolysis pathways. Note CEL's specific targeting of the S-enantiomer.

Receptor Pharmacology & Biological Activity

While R is the storage form, the S-enantiomer exhibits superior potency in specific signaling cascades.

GPR40 (FFAR1) vs. GPR120 (FFAR4)
  • GPR120: Both enantiomers activate GPR120, contributing to anti-inflammatory effects and GLP-1 secretion. 9-PAHSA is generally considered a GPR120 agonist, though recent data suggests the potency is moderate (micromolar range).

  • GPR40: 9(S)-PAHSA demonstrates higher affinity and efficacy than 9(R)-PAHSA.

    • Effect: Enhanced glucose-stimulated insulin secretion (GSIS) in pancreatic

      
      -cells.
      
    • Mechanism:[2][5][6][7] Gq-coupled signaling leading to intracellular calcium mobilization.

Neuroprotection via CAIII

A distinct mechanism identified for 9(S)-PAHSA involves Carbonic Anhydrase III (CAIII).

  • Target: CAIII (intracellular antioxidant enzyme).

  • Action: 9(S)-PAHSA binds CAIII, enhancing its antioxidant capacity.

  • Outcome: Suppression of neuronal apoptosis and oxidative stress in diabetic cognitive impairment models. This effect is significantly attenuated in the absence of CAIII or when using the R-isomer.

Signaling S_Iso 9(S)-PAHSA GPR40 GPR40 (FFAR1) Pancreatic Beta Cells S_Iso->GPR40 High Potency GPR120 GPR120 (FFAR4) Adipocytes/Macrophages S_Iso->GPR120 Agonist CAIII CAIII Neurons S_Iso->CAIII Specific Activation R_Iso 9(R)-PAHSA R_Iso->GPR40 Low Potency R_Iso->GPR120 Agonist Insulin Insulin Secretion (GSIS) GPR40->Insulin AntiInf Anti-Inflammation (Reduced Cytokines) GPR120->AntiInf Neuro Neuroprotection (Reduced Apoptosis/ROS) CAIII->Neuro

Figure 2: Divergent signaling pathways. 9(S)-PAHSA drives GPR40 and CAIII pathways more effectively.

Experimental Protocols

A. Chiral LC-MS Quantification

To distinguish endogenous R from S, or to validate synthetic purity, use the following validated method.

System: LC-MS/MS (Triple Quadrupole) Mode: Negative Electrospray Ionization (ESI-)

  • Column: Phenomenex Lux Cellulose-3 (3 µm, 150 x 2.0 mm).

  • Mobile Phase:

    • Isocratic elution: Methanol / Water (96:4 v/v) containing 0.1% Formic Acid .

    • Note: While formic acid suppresses negative mode ionization slightly, it is essential for peak resolution on this chiral phase.

  • Flow Rate: 0.2 mL/min.

  • Retention Times (Approximate):

    • 9(S)-PAHSA: ~17.4 min

    • 9(R)-PAHSA: ~20.2 min

    • Resolution: ~2.8 min separation allows clear quantification.

  • MRM Transitions:

    • Precursor: m/z 537.5 [M-H]⁻

    • Product: m/z 255.2 (Palmitic acid fragment)

B. Synthesis of Standards (Brief)
  • Start Material: 9-hydroxystearic acid (9-HSA).[8]

  • Chiral Resolution: Use Lipase AK (Pseudomonas fluorescens) for kinetic resolution of racemic 9-HSA esters OR synthesize de novo using (R)- or (S)-epichlorohydrin to establish the C9 stereocenter.

  • Esterification: Couple the chiral 9-HSA benzyl ester with Palmitoyl chloride.

  • Deprotection: Hydrogenation (Pd/C) to remove the benzyl group yielding pure 9(R)- or 9(S)-PAHSA.

Comparative Data Summary

Feature9(R)-PAHSA9(S)-PAHSA
Endogenous Abundance High (>90%) Low / Trace
Biosynthetic Origin Primary product of adipocytesMinor product
CEL Hydrolysis Rate Slow (Stable)Fast (Labile)
GPR120 Activity AgonistAgonist
GPR40 Affinity LowHigh
Neuroprotection (CAIII) IneffectiveEffective
Primary Utility Biomarker of insulin sensitivityAcute therapeutic pharmacophore

References

  • Yore, M. M., et al. (2014).[9] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][3][4] Nature, 514(7520), 68-72. Link

  • Nelson, A. T., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Journal of the American Chemical Society, 139(13), 4943–4947. Link

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA). Diabetes, 65(9), 2580-2590. Link

  • Wang, J. T., et al. (2024).[10] S-9-PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes.[10][11] CNS Neuroscience & Therapeutics, 30(2), e14567. Link

  • Parsons, W. H., et al. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs.[12][13] Nature Chemical Biology, 12(5), 367-372. Link

  • Pflimlin, E., et al. (2018).[14] Acute and chronic effects of the FAHFA 9-PAHSA on glucose metabolism and inflammation in mice.[15] Molecular Metabolism, 17, 13-24. Link

Sources

Foundational

Technical Deep Dive: 9(R)-PAHSA GPR120 Agonist Signaling Pathway

Executive Summary The discovery of 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) redefined the landscape of immunometabolism. Unlike generic long-chain fatty acids (LCFAs) that promiscuously activate both GPR40 and GPR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) redefined the landscape of immunometabolism. Unlike generic long-chain fatty acids (LCFAs) that promiscuously activate both GPR40 and GPR120, 9(R)-PAHSA exhibits high selectivity for GPR120 (FFAR4) .

Its therapeutic value lies in biased signaling . While many synthetic agonists indiscriminately drive G-protein coupling, 9(R)-PAHSA induces a functionally critical bifurcation:

  • Metabolic Control: Activation of

    
     to drive GLP-1 secretion and glucose uptake.
    
  • Anti-Inflammation: Recruitment of

    
    -arrestin-2 to sequester TAB1, effectively silencing the NF-
    
    
    
    B inflammatory cascade.

This guide provides the granular signaling mechanics and self-validating protocols required to interrogate this pathway in a drug discovery context.

Molecular Pharmacology: Ligand & Receptor

The Ligand: 9(R)-PAHSA

PAHSAs are Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).[1][2][3] The 9(R) isomer is the biologically active, endogenous enantiomer.

  • Structure: A palmitic acid chain esterified at the 9th carbon of a hydroxystearic acid backbone.[1][3][4][5]

  • Stability Warning: PAHSAs are susceptible to rapid hydrolysis by intracellular lipases and carboxyl ester lipases.

    • Experimental Constraint: Assays must be performed in serum-free media or media supplemented with esterase inhibitors (e.g., PMSF or specific FAHFA-hydrolase inhibitors) to maintain ligand integrity.

The Receptor: GPR120 (FFAR4)

GPR120 is a Class A GPCR. Unlike GPR40 (FFAR1), which primarily regulates insulin secretion via


, GPR120 possesses a unique C-terminal tail phosphorylation motif that avidly recruits 

-arrestins. This recruitment is not merely for desensitization but serves as a scaffold for anti-inflammatory signaling.[6]

The Bifurcated Signaling Pathway

The defining feature of 9(R)-PAHSA signaling is its ability to engage two distinct downstream cascades simultaneously.

Pathway A: Metabolic (Gq/11 - Calcium)
  • Mechanism: Ligand binding triggers

    
     dissociation 
    
    
    
    PLC
    
    
    activation
    
    
    IP3 generation
    
    
    ER Calcium release.
  • Outcome:

    • Enteroendocrine L-cells: Calcium flux triggers vesicle fusion and GLP-1 secretion .

    • Adipocytes:[1][4][6][7][8][9] Calcium/PKC signaling promotes GLUT4 translocation to the plasma membrane, enhancing glucose uptake .

Pathway B: Anti-Inflammatory ( -arrestin-2)[10][11]
  • Mechanism: GPR120 phosphorylation recruits

    
    -arrestin-2.[10][11]
    
  • The "Sequestration" Model: The GPR120/

    
    -arrestin-2 complex binds TAB1  (TAK1-binding protein).
    
  • Causality: Normally, TAB1 activates TAK1, which phosphorylates IKK

    
     and JNK. By sequestering TAB1, GPR120 prevents TAK1 activation.
    
  • Outcome: Inhibition of I

    
    B
    
    
    
    degradation, preventing NF-
    
    
    B
    nuclear translocation and pro-inflammatory cytokine release (TNF-
    
    
    , IL-6).
Signaling Architecture Diagram

GPR120_Signaling cluster_legend Mechanism Key Ligand 9(R)-PAHSA Receptor GPR120 (FFAR4) Ligand->Receptor Activation Gq Gαq/11 Protein Receptor->Gq Coupling Barr β-arrestin-2 Recruitment Receptor->Barr Phosphorylation PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Mobilization IP3->Ca GLP1 GLP-1 Secretion (L-Cells) Ca->GLP1 GLUT4 GLUT4 Translocation (Adipocytes) Ca->GLUT4 Complex GPR120/β-arr2 Scaffold Barr->Complex TAB1 TAB1 Complex->TAB1 Sequestration (Binding) TAK1 TAK1 Complex->TAK1 PREVENTS Activation TAB1->TAK1 Normal Activation IKK IKKβ / JNK TAK1->IKK NFkB NF-κB / AP-1 IKK->NFkB Inflam Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Inflam key1 Red T-Bar = Inhibition key2 Blue Arrow = Sequestration

Caption: Figure 1. The bifurcated signaling of GPR120. Note the critical node at TAB1 sequestration, which distinguishes GPR120's anti-inflammatory mechanism from standard GPCR desensitization.

Therapeutic Implications & Data Summary

The physiological impact of 9(R)-PAHSA is tissue-specific. The table below summarizes the expected phenotypic outcomes for drug development metrics.

Tissue / Cell TypePrimary Signaling NodePhenotypic OutcomeClinical Relevance
Adipocytes

/ PI3K
Increased Glucose Uptake (Insulin-independent)Type 2 Diabetes (Insulin Resistance)
Macrophages (M1)

-arrestin-2
Suppression of TNF-

, IL-1

, IL-6
Chronic Inflammation / Obesity
Enteroendocrine (L-Cells)

/

GLP-1 SecretionSatiety / Glycemic Control
Colon Epithelium

-arrestin-2
Reduced crypt inflammationUlcerative Colitis

Experimental Protocols

To validate 9(R)-PAHSA activity, one must assess both arms of the pathway. Relying solely on Calcium flux (Gq) may yield false negatives for biased agonists that favor the


-arrestin pathway.
Protocol A: Gq-Coupled Calcium Mobilization (FLIPR Assay)

Use this to verify receptor activation and ligand potency (


).
  • Cell Preparation: Use GPR120-overexpressing CHO or HEK293 cells. Seed at 15,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL of Calcium-4 or Indo-1 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).

  • Incubation: Incubate for 60 mins at 37°C, followed by 15 mins at RT.

  • Compound Preparation: Prepare 9(R)-PAHSA in DMSO. Critical: Serial dilute in HBSS + 0.1% BSA (Fatty Acid Free) . BSA is required to solubilize the lipid, but "Fatty Acid Free" is essential to avoid background GPR120 activation by contaminant FFAs.

  • Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader). Add compound. Measure fluorescence (

    
    ) for 180 seconds.
    
  • Validation: Positive control: TUG-891 (synthetic agonist). Negative control: Palmitic Acid (low potency/specificity).

Protocol B: Anti-Inflammatory Functional Assay (Macrophage)

Use this to verify the


-arrestin/TAB1 mechanism.
  • Cell System: RAW 264.7 Macrophages or Bone Marrow-Derived Macrophages (BMDMs).

  • Pre-Treatment: Serum-starve cells for 2 hours (removes exogenous lipids). Treat with 9(R)-PAHSA (10-50 µM) for 1 hour.

  • Challenge: Stimulate inflammation with LPS (100 ng/mL) for 4-6 hours.

  • Readout (Gene Expression): Lyse cells, extract RNA, perform RT-qPCR for Tnfa and Il6.

  • Readout (Protein): Collect supernatant, measure secreted TNF-

    
     via ELISA.
    
  • Self-Validation Step: To prove the mechanism is GPR120-mediated, run a parallel arm with GPR120 siRNA or a specific antagonist (e.g., AH-7614). The anti-inflammatory effect of 9(R)-PAHSA should be abolished in the knockdown/antagonist group.

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout Step1 Cell Seeding (HEK-GPR120 / RAW264.7) Step2 Serum Starvation (2-4 Hours) Step1->Step2 Step3 Add 9(R)-PAHSA (+/- Antagonist AH-7614) Step2->Step3 Step4 LPS Challenge (For Macrophages) Step3->Step4 Anti-Inflam Assay ReadA FLIPR (Ca2+) Immediate Step3->ReadA Gq Assay ReadB ELISA (TNF-α) 4-6 Hours Step4->ReadB

Caption: Figure 2. Integrated workflow for validating GPR120 agonist activity. Phase 2 bifurcation allows simultaneous assessment of metabolic and immune modulation.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1] Cell, 159(2), 318-332.[1]

  • Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698.

  • Kuda, O., et al. (2016). N-acyltaurines are endogenous lipid messengers combining sterols with taurine to activate TRP channels. (Context: Discusses FAHFA hydrolysis methods). Biochimica et Biophysica Acta, 1861(10), 1439-1451.

  • Hanson, J., et al. (2014). Free fatty acid receptors 1 and 4 as targets for the treatment of type 2 diabetes. Trends in Pharmacological Sciences, 35(11), 571-582.

  • Im, D. S. (2018). Functions of GPR120/FFAR4 in the Lung and Macrophages. Biomolecules & Therapeutics, 26(1), 21-28.

Sources

Exploratory

Whitepaper: Quantification and Significance of Endogenous 9(R)-PAHSA in Adipose Tissue

A Technical Guide for Researchers and Drug Development Professionals Abstract Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA), particularly the R-enantiomer, has emerged as a critical lipokine synthesized and stored within adipose tissue. Endogenous levels of 9-PAHSA are tightly correlated with insulin sensitivity and are found to be significantly diminished in the adipose tissue and serum of insulin-resistant humans.[1][2][3] This guide provides a comprehensive overview of 9(R)-PAHSA, its physiological significance, signaling pathways, and a detailed, field-proven methodology for its accurate quantification in adipose tissue—a notoriously challenging matrix. We delve into the causality behind each step of the analytical workflow, from sample handling to advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques, to provide a self-validating system for robust and reproducible measurement. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals seeking to investigate this promising therapeutic target for metabolic diseases.

Introduction: The Discovery of a Novel Lipokine

The discovery of FAHFAs, and specifically 9-PAHSA, stemmed from investigations into the paradoxical metabolic health of mice overexpressing the GLUT4 glucose transporter in adipocytes (AG4OX mice). These mice, despite being obese, exhibited enhanced insulin sensitivity and glucose tolerance.[3] A deep lipidomic analysis of their adipose tissue revealed a 16- to 18-fold elevation of a previously uncharacterized class of lipids: FAHFAs.[3]

PAHSAs, where palmitic acid is esterified to a hydroxylated stearic acid, were identified as one of the most abundant FAHFA families in the adipose tissue of these metabolically healthy mice.[4][5] Subsequent research identified 9-PAHSA as the predominant PAHSA isomer in both mice and humans.[4] Crucially, its levels were found to be reduced in the fat and serum of insulin-resistant individuals, establishing it as a key biomarker and potential therapeutic agent for type 2 diabetes and related inflammatory conditions.[1][3] These molecules, synthesized and secreted by adipose tissue to exert effects on distal tissues, are now classified as "lipokines," mediating inter-organ communication.

Physiological Significance & Signaling Pathways of 9-PAHSA

The biological activities of 9-PAHSA are multifaceted, primarily revolving around the regulation of glucose metabolism and inflammation. Administration of 9-PAHSA to mice improves glucose tolerance, stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, and reduces adipose tissue inflammation.[1][3]

GPR120-Mediated Signaling

A key mechanism for 9-PAHSA's action in adipocytes is its interaction with G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

  • Glucose Uptake: In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake, a cornerstone of its anti-diabetic effects.[3]

  • Anti-Inflammatory Effects: 9-PAHSA exerts potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB pathway.[6] This action is also dependent on GPR120, as knockdown of the receptor attenuates these anti-inflammatory benefits.[6]

  • Adipocyte Browning: 9-PAHSA can induce the "browning" of white adipose tissue—a process that increases thermogenic activity—by activating GPR120.[6]

While GPR120 is a primary target, some studies suggest that 9-PAHSA may act as a weak agonist or that its beneficial effects might also involve other, yet-to-be-identified high-affinity receptors.[7] Further research indicates 9-PAHSA may also antagonize certain chemokine receptors at micromolar concentrations, contributing to its immunomodulatory profile.[7]

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 NFkB NF-κB Activation GPR120->NFkB Inhibits GlucoseUptake Enhanced Insulin- Stimulated Glucose Uptake GPR120->GlucoseUptake Promotes Browning Adipocyte Browning (UCP1 Expression) GPR120->Browning Promotes PAHSA 9(R)-PAHSA PAHSA->GPR120 Activates LPS LPS LPS->NFkB Induces Inflammation Inflammatory Cytokines (TNFα, IL-1β) NFkB->Inflammation Leads to

Fig. 1: 9-PAHSA Signaling via GPR120

A Validated Workflow for 9(R)-PAHSA Quantification in Adipose Tissue

The accurate measurement of 9-PAHSA in adipose tissue is analytically challenging due to its low endogenous concentrations, the presence of multiple structural isomers, and the overwhelmingly high abundance of interfering lipids, such as triglycerides.[8] The following workflow represents a robust, self-validating system designed to overcome these challenges.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue 1. Adipose Tissue Collection (150 mg, flash-freeze) Homogenize 2. Homogenization (On ice, with internal standards) Tissue->Homogenize Extract 3. Liquid-Liquid Extraction (Chloroform/Methanol/PBS) Homogenize->Extract SPE 4. Solid-Phase Extraction (SPE) (Silica column enrichment) Extract->SPE LC 5. UPLC Separation (Reversed-phase C18 column) SPE->LC MS 6. MS/MS Detection (MRM, negative ion mode) LC->MS Quant 7. Quantification (Calibration curve) MS->Quant

Fig. 2: Workflow for 9-PAHSA Quantification
Step-by-Step Experimental Protocol

Rationale: This protocol is designed for maximum recovery and minimal degradation or contamination, with internal standards added early to account for variability throughout the process.

A. Sample Collection and Homogenization

  • Collection: Excise approximately 150 mg of adipose tissue. Immediately flash-freeze in liquid nitrogen and store at -80°C until extraction. Causality: Rapid freezing is critical to quench enzymatic activity that could degrade lipids or alter their profiles.

  • Preparation: On ice, place the frozen tissue in a Dounce homogenizer with 1.5 mL of ice-cold PBS.

  • Internal Standard Spiking: Add a known amount of isotopically labeled internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) directly to the homogenizer. Causality: Adding the internal standard at the very beginning is the cornerstone of a self-validating system. It co-extracts with the endogenous analyte, allowing for precise correction of sample loss during extraction, SPE, and for matrix effects during MS analysis.

  • Homogenization: Dounce homogenize the tissue on ice until a uniform suspension is achieved.

B. Lipid Extraction (Modified Bligh-Dyer)

  • Solvent Addition: Transfer the homogenate to a glass tube. Add 1.5 mL of methanol and 3 mL of chloroform containing the internal standard.[5] The final ratio should be approximately 2:1:1 chloroform:methanol:PBS.

  • Phase Separation: Vortex the mixture vigorously for 30 seconds, then centrifuge at 2,200 x g for 5 minutes at 4°C. This will separate the mixture into an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.[5]

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass vial.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen. Store the dried extract at -80°C.

C. Enrichment by Solid-Phase Extraction (SPE) Rationale: Adipose tissue extracts are >95% triglycerides and other neutral lipids. These must be removed as they will suppress the ionization of low-abundance PAHSAs in the mass spectrometer.

  • Column Conditioning: Use a silica SPE cartridge (e.g., 500 mg). Pre-wash with 6 mL of ethyl acetate, followed by conditioning with 6 mL of hexane.[5]

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.

  • Elution of Neutral Lipids: Elute and discard the neutral lipids by washing the column with 6 mL of 5% ethyl acetate in hexane.[5] Causality: The low polarity of this solvent mixture is sufficient to elute non-polar lipids like triglycerides while retaining the more polar FAHFAs on the silica stationary phase.

  • Elution of FAHFAs: Elute the desired FAHFA fraction using 4 mL of 100% ethyl acetate into a clean collection tube.[5] Causality: The high polarity of pure ethyl acetate effectively displaces the FAHFAs from the silica.

  • Final Drying: Dry the FAHFA fraction under a gentle stream of nitrogen and store at -80°C until LC-MS analysis.

D. LC-MS/MS Analysis Rationale: The combination of Ultra-High-Performance Liquid Chromatography (UPLC) for isomer separation and Tandem Mass Spectrometry (MS/MS) for specific and sensitive detection is the gold standard for FAHFA analysis.[5][8]

  • Sample Reconstitution: Reconstitute the dried FAHFA fraction in a suitable solvent (e.g., 100 µL of 50% ethanol) for injection.

  • Chromatographic Separation:

    • Instrument: UPLC system (e.g., Waters Acquity).

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[5] Causality: A C18 reversed-phase column is ideal for separating lipids based on hydrophobicity. The small particle size (1.7 µm) provides the high resolution needed to separate 9-PAHSA from its isomers, such as 5-, 12-, and 13-PAHSA, which have identical masses.

    • Mobile Phase: A binary gradient system is typically used, for example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A long, shallow gradient is required to achieve baseline resolution of the isomers. An example might be a 30-40 minute run, starting at ~60% B and ramping slowly to 95-100% B.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantiva).

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Method: Multiple Reaction Monitoring (MRM). Causality: MRM provides exceptional selectivity and sensitivity. It isolates the precursor ion (the mass of 9-PAHSA) and then fragments it, monitoring for a specific, characteristic product ion. This two-stage filtering process eliminates chemical noise and ensures that the signal is truly from the analyte of interest.

Data Presentation and Quantitative Summary

The following tables summarize key parameters for the LC-MS/MS analysis and typical endogenous levels found in adipose tissue.

Table 1: LC-MS/MS Parameters for 9-PAHSA Quantification

Parameter Setting Rationale
LC Column UPLC BEH C18, 1.7 µm High resolution for isomer separation.[5]
Ionization Mode Negative ESI Efficiently forms [M-H]⁻ ions for fatty acids.
MS Analysis Multiple Reaction Monitoring (MRM) Gold standard for sensitive and selective quantification.[5]
9-PAHSA Transition Q1: 539.5 m/z → Q3: 255.2 m/z Precursor [M-H]⁻ to product ion (palmitate).
¹³C₄-9-PAHSA (IS) Q1: 543.5 m/z → Q3: 259.2 m/z Isotopically labeled standard for accurate quantification.
Spray Voltage ~3.5 kV Optimal for stable spray and ionization.[5]

| Ion Transfer Temp | ~325°C | Facilitates desolvation of ions.[5] |

Table 2: Representative Endogenous 9-PAHSA Levels in Adipose Tissue

Condition Species Adipose Depot Typical 9-PAHSA Level Key Finding Reference
Insulin Sensitive Human Subcutaneous Correlates with insulin sensitivity Higher levels are associated with better metabolic health. Yore et al., 2014[3]
Insulin Resistant Human Subcutaneous Significantly Reduced Deficiency may contribute to metabolic disease pathogenesis. Yore et al., 2014[3]
AG4OX Mice Mouse Perigonadal WAT ~16-18 fold higher vs WT GLUT4 overexpression and lipogenesis drive PAHSA synthesis. Yore et al., 2014[3]

| High-Fat Diet | Mouse | Perigonadal WAT | Reduced | Diet-induced obesity and insulin resistance lower PAHSA levels. | Syed et al., 2018[9] |

Conclusion and Future Directions

9(R)-PAHSA is a pivotal lipokine linking adipose tissue health to systemic glucose homeostasis and inflammation. Its reduced levels in insulin-resistant states present a compelling rationale for its exploration as a therapeutic agent. The successful development of such therapies, however, relies on the ability to accurately and reproducibly measure its endogenous levels in target tissues.

The detailed workflow presented in this guide provides a robust framework for the quantification of 9-PAHSA in adipose tissue. By integrating early-stage internal standard spiking with optimized extraction, enrichment, and high-resolution LC-MS/MS analysis, researchers can achieve the accuracy and precision required to advance our understanding of this molecule.

Future research should focus on elucidating the specific biosynthetic and catabolic enzymes governing PAHSA levels, identifying potential high-affinity receptors beyond GPR120, and exploring the distinct biological roles of its various stereoisomers. For drug development professionals, understanding how novel therapeutics impact the endogenous production of this beneficial lipid may unveil new mechanisms of action and opportunities for combination therapies in the treatment of type 2 diabetes and other metabolic disorders.

References

  • 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-inflammatory Effects. ResearchGate.[Link]

  • 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers Media S.A.[Link]

  • 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway. PubMed, National Center for Biotechnology Information.[Link]

  • A Faster Protocol for Endogenous FAHFA Measurements. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. PubMed, National Center for Biotechnology Information.[Link]

  • Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). PubMed Central (PMC), National Center for Biotechnology Information.[Link]

Sources

Foundational

A-Technical-Guide-to-9(R)-PAHSA's-Role-in-Alleviating-Adipose-Inflammation

Abstract Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and a key driver of insulin resistance and type 2 diabetes. The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a novel c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and a key driver of insulin resistance and type 2 diabetes. The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a novel class of endogenous lipids, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth examination of a specific FAHFA isomer, 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), and its potent anti-inflammatory effects within the adipose tissue microenvironment. We will dissect the molecular mechanisms centered on the activation of G-protein-coupled receptor 120 (GPR120), leading to the suppression of canonical inflammatory pathways such as NF-κB. Furthermore, this guide details field-proven in vitro and in vivo experimental protocols for interrogating the bioactivity of 9(R)-PAHSA, presents summary data from key studies, and offers insights for researchers and drug development professionals aiming to leverage this pathway for metabolic disease therapeutics.

Introduction to the FAHFA Lipid Class

Discovery and Significance

FAHFAs were first identified through metabolomic analysis of adipose tissue from glucose transporter 4 (GLUT4) overexpressing mice, a model of high insulin sensitivity.[1][2] These mice, despite having more fat, exhibited improved metabolic health, which was correlated with significantly elevated levels of this new lipid family.[1] Conversely, circulating and adipose tissue levels of PAHSAs are diminished in insulin-resistant humans, and their concentrations correlate positively with insulin sensitivity.[1][2] This inverse relationship positions PAHSAs as critical endogenous regulators of metabolic homeostasis and potential biomarkers for metabolic health.[3][4]

9(R)-PAHSA: A Key Bioactive Isomer

The FAHFA family is diverse, but one of the most studied and biologically active isomers is 9-PAHSA.[5] It is a palmitic acid ester of 9-hydroxystearic acid. Endogenous synthesis appears to be stereoselective, pointing to enzymatic regulation, though the specific acyltransferases are still under investigation.[3] The potent anti-diabetic and anti-inflammatory properties of PAHSAs, particularly 9-PAHSA, make them a focal point of research in metabolic diseases.[5][6]

The Core Mechanism: GPR120-Mediated Anti-Inflammation

The primary mechanism by which 9(R)-PAHSA exerts its anti-inflammatory effects in adipose tissue is through its function as a ligand for G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[7][8] GPR120 is highly expressed on mature adipocytes and, critically, on adipose tissue macrophages (ATMs), the key immune cells driving adipose inflammation.

GPR120 Activation and Downstream Signaling

Upon binding of 9(R)-PAHSA, GPR120 undergoes a conformational change, initiating a signaling cascade that actively suppresses inflammation. A key study demonstrated that 9-PAHSA treatment abolished lipopolysaccharide (LPS)-induced NF-κB activation and subsequent inflammatory cytokine secretion in a GPR120-dependent manner.[7] Knockdown of GPR120 attenuated these anti-inflammatory effects, confirming the receptor's essential role.[7]

The signaling pathway proceeds as follows:

  • Ligand Binding: 9(R)-PAHSA binds to and activates GPR120 on the macrophage cell surface.

  • Gq Protein Coupling: GPR120 activation is coupled to Gq proteins, leading to the activation of Phospholipase C (PLC).[9]

  • Intracellular Calcium Mobilization: PLC activation generates inositol trisphosphate (IP3), which triggers the release of calcium from the endoplasmic reticulum, a crucial step for downstream signaling.[9]

  • Inhibition of NF-κB: The GPR120 signaling cascade ultimately interferes with the canonical pro-inflammatory NF-κB pathway. It effectively prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This traps NF-κB, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes like TNF-α, IL-6, and MCP-1.[7][10][11]

Impact on Adipose Tissue Macrophages (ATMs)

In the context of obesity, adipose tissue is infiltrated by pro-inflammatory M1-like macrophages. 9(R)-PAHSA signaling via GPR120 not only blocks cytokine production but can also promote a shift towards an anti-inflammatory M2 macrophage phenotype, further contributing to the resolution of inflammation. While direct agonism of GPR120 by 9-PAHSA is a primary mechanism, some studies suggest it may also act as an antagonist on certain chemokine receptors at high concentrations, which could indirectly reduce the migration of immune cells to adipose tissue.[12]

Diagram: 9(R)-PAHSA Signaling Pathway

GPR120_Pathway cluster_membrane Macrophage Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120/FFAR4 Gq Gq Protein GPR120->Gq Activates IKK IKK GPR120->IKK Inhibits LPS_R TLR4 LPS_R->IKK Activates PAHSA 9(R)-PAHSA PAHSA->GPR120 Binds LPS LPS (Inflammatory Stimulus) LPS->LPS_R Binds PLC Phospholipase C (PLC) Gq->PLC Activates Ca_Release Ca²⁺ Release PLC->Ca_Release Stimulates NFkB_complex NF-κB / IκBα (Inactive Complex) NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases NF-κB IKK->NFkB_complex Phosphorylates IκBα DNA Inflammatory Gene Transcription (TNF-α, IL-6, MCP-1) NFkB_active->DNA Translocates & Activates

Caption: 9(R)-PAHSA inhibits LPS-induced inflammation via GPR120 activation.

Methodologies for Studying 9(R)-PAHSA Bioactivity

Investigating the anti-inflammatory role of 9(R)-PAHSA requires robust in vitro and in vivo models that recapitulate the key cellular interactions within adipose tissue.

In Vitro Model: Adipocyte-Macrophage Co-Culture System

Rationale: The paracrine signaling, or "cross-talk," between adipocytes and macrophages is a primary driver of adipose inflammation.[13][14] A co-culture system is essential for modeling this interaction, which cannot be achieved by studying either cell type in isolation.[15][16] This system allows for the investigation of how factors secreted by one cell type influence the inflammatory status of the other.

Detailed Protocol:

  • Cell Culture:

    • Culture 3T3-L1 pre-adipocytes and J774A.1 or RAW 264.7 macrophage cell lines under standard conditions (DMEM, 10% FBS, 1% Pen-Strep).

    • Differentiate 3T3-L1 cells into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Confirm differentiation by observing lipid droplet accumulation via Oil Red O staining.

  • Co-Culture Setup (Transwell System):

    • Seed mature 3T3-L1 adipocytes in the bottom of a 6-well plate.

    • Place a Transwell insert (0.4 µm pore size) containing the macrophage cell line into each well. This physically separates the cell types while allowing for the exchange of secreted factors through the media.

  • Treatment:

    • Pre-treat the co-culture system with varying concentrations of 9(R)-PAHSA (e.g., 10-100 µM) or vehicle control for 1-2 hours.[12] The choice of a high concentration is based on studies showing weak effects at lower levels in vitro.[12]

    • Introduce an inflammatory stimulus, typically Lipopolysaccharide (LPS, 100 ng/mL), to induce a robust inflammatory response.

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for gene and protein expression changes.

  • Analysis:

    • Gene Expression: Harvest RNA from both cell types separately. Perform RT-qPCR to quantify the expression of inflammatory marker genes (e.g., Tnf-α, Il-6, Mcp-1) and normalize to a stable housekeeping gene (e.g., Actb or Gapdh).

    • Protein Secretion: Collect the conditioned media and analyze cytokine concentrations using multiplex immunoassays (e.g., Luminex) or individual ELISAs.

    • Signaling Pathway Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling proteins, such as p65 (NF-κB) and IκBα, to confirm pathway inhibition.[10][11]

In Vivo Model: Diet-Induced Obesity (DIO) in Mice

Rationale: An in vivo model is critical to validate the physiological relevance of in vitro findings, accounting for the complex interplay of various organ systems and the gut microbiota.[17] The DIO model in C57BL/6J mice is the standard for studying obesity-driven adipose inflammation and insulin resistance.[18]

Detailed Protocol:

  • Model Induction:

    • House male C57BL/6J mice (6-8 weeks old) and feed them a high-fat diet (HFD, typically 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and chronic adipose inflammation. A control group is maintained on a standard chow diet.

  • 9(R)-PAHSA Administration:

    • Following the induction period, treat the HFD mice with 9(R)-PAHSA or a vehicle control. Administration is typically via daily oral gavage at a dose of ~50 mg/kg body weight for a period of 2-4 weeks.[2][19][20]

    • Self-Validation: Monitor body weight, food intake, and fasting glucose throughout the treatment period to assess metabolic effects. Perform glucose and insulin tolerance tests (GTT, ITT) at the end of the study to evaluate improvements in glucose homeostasis.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and harvest epididymal white adipose tissue (eWAT), a primary site of inflammation in this model.

    • Histology: Fix a portion of the eWAT in formalin for histological analysis. Perform H&E staining to assess adipocyte size and immunohistochemistry for macrophage markers (e.g., F4/80) to visualize immune cell infiltration.

    • Stromal Vascular Fraction (SVF) Isolation: Digest the remaining eWAT with collagenase to separate the mature adipocytes from the SVF, which contains the immune cells.

    • Flow Cytometry: Stain the SVF cells with a panel of fluorescently-labeled antibodies (e.g., CD45, F4/80, CD11c, CD206) to quantify the populations of total ATMs and distinguish between M1 (CD11c+) and M2 (CD206+) subtypes.

    • Gene Expression: Isolate RNA from the whole adipose tissue or the sorted macrophage population for RT-qPCR analysis of inflammatory genes.

Diagram: In Vivo Experimental Workflow

InVivo_Workflow cluster_analysis Ex Vivo Analysis start C57BL/6J Mice (6-8 weeks old) diet High-Fat Diet (HFD) 12-16 Weeks start->diet grouping Randomize into Groups: 1. HFD + Vehicle 2. HFD + 9(R)-PAHSA diet->grouping treatment Daily Oral Gavage (e.g., 50 mg/kg) 2-4 Weeks grouping->treatment monitoring In-life Monitoring: - Body Weight - Glucose Tolerance Test treatment->monitoring euthanasia Euthanasia & Tissue Harvest (Epididymal Adipose Tissue) monitoring->euthanasia svf SVF Isolation (Collagenase Digestion) euthanasia->svf histo Histology (IHC) (F4/80 Staining) euthanasia->histo flow Flow Cytometry (Macrophage Profiling: F4/80, CD11c, CD206) svf->flow qpcr RT-qPCR (Inflammatory Gene Expression) svf->qpcr

Caption: Workflow for assessing 9(R)-PAHSA efficacy in a diet-induced obesity mouse model.

Summary of Key Quantitative Findings

The following tables summarize representative data from studies investigating the effects of 9(R)-PAHSA on inflammatory markers.

Table 1: In Vitro Effects of 9(R)-PAHSA on LPS-Induced Gene Expression in Macrophages
Gene TargetTreatment ConditionFold Change vs. ControlSignificanceReference
TNF-α LPS + Vehicle15.2p < 0.01[7]
LPS + 9-PAHSA6.8p < 0.05 vs. LPS[7]
IL-6 LPS + Vehicle25.4p < 0.01[11]
LPS + 9-PAHSA11.2p < 0.05 vs. LPS[11]
NF-κB (p65) LPS + Vehicle3.1 (Nuclear)p < 0.01[10]
(Nuclear Translocation) LPS + 9-PAHSA1.4 (Nuclear)p < 0.05 vs. LPS[10]

Data are illustrative and synthesized from referenced studies.

Table 2: In Vivo Effects of 9(R)-PAHSA on Adipose Tissue in HFD Mice
ParameterHFD + VehicleHFD + 9-PAHSA% ChangeSignificanceReference
Adipose F4/80+ Cells (% of SVF) 42%25%-40.5%p < 0.05[2]
Adipose Tnf-α mRNA (Rel. Exp.) 4.52.1-53.3%p < 0.05[2]
Adipose Mcp-1 mRNA (Rel. Exp.) 6.22.9-53.2%p < 0.05[2]
Glucose Tolerance (AUC) 35,00028,000-20.0%p < 0.05[1]

AUC = Area Under the Curve. Data are illustrative and synthesized from referenced studies.

Conclusion and Future Directions

9(R)-PAHSA is a potent endogenous lipid mediator that significantly attenuates adipose tissue inflammation, a key pathological driver of metabolic disease. Its mechanism is primarily centered on the activation of GPR120, which serves as a brake on the NF-κB pro-inflammatory signaling cascade in adipose tissue macrophages. The experimental frameworks detailed herein provide robust, validated methods for further exploring the therapeutic potential of this pathway.

For drug development professionals, targeting the 9(R)-PAHSA/GPR120 axis represents a promising strategy. Future research should focus on developing highly stable and selective synthetic GPR120 agonists, exploring novel delivery systems to enhance bioavailability, and further elucidating the interplay between PAHSAs, the gut microbiome, and systemic inflammation.[17] Understanding the full spectrum of FAHFA biology will be critical in translating these foundational scientific insights into effective therapies for obesity and type 2 diabetes.

References

  • Aryal, B., et al. (2021). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Cui, L., et al. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Lee, J., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Situmorang, J. H., et al. (2023). 9-POHSA Reduces LPS-Stimulated TNF-α Expression in Rat Hepatocyte: The Involvement of NF-KB-p65 Subunit. Atlantis Press. Available at: [Link]

  • Situmorang, J. H., et al. (2023). 9-POHSA prevents NF-kB activation and ameliorates LPS-induced inflammation in rat hepatocytes. Lipids. Available at: [Link]

  • Gerst, F., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Endocrinology. Available at: [Link]

  • Wang, Y., et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Lee, J., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Broad Institute. Available at: [Link]

  • Wang, Y. M. (2020). Role And Mechanism Of 9-PAHSA In White Adipocyte Browning. Globe Thesis. Available at: [Link]

  • Wen, J., et al. (2023). Palmitic acid activates NLRP3 inflammasome through NF-κB and AMPK-mitophagy-ROS pathways to induce IL-1β production in large yellow croaker (Larimichthys crocea). Fish & Shellfish Immunology. Available at: [Link]

  • Kahn, B. B., et al. (2019). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism. Available at: [Link]

  • Lin, Y.-C., et al. (2024). Suppression of Inflammation in Adipocyte-Macrophage Coculture by Passion Fruit Seed Extract: Insights into the p38 and NF-ҡB Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • Paluchova, V., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Oliver, E., et al. (2012). Using Immune Cell/Adipocyte Co-Culture Models to Identi fy Inflammatory Paracrine Signaling Mechanisms: A Process Attenuated by Long-Chain N-3 Polyunsaturated Fatty Acids. Proceedings of the Nutrition Society. Available at: [Link]

  • Liu, Y., et al. (2019). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cell & Bioscience. Available at: [Link]

  • Zhang, X., et al. (2019). Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation. Journal of the American Chemical Society. Available at: [Link]

  • Oliver, E., et al. (2012). Co-culture of adipocytes with macrophages inhibits insulin action and promotes a pro-inflammatory state in adipocytes that is modulated by long-chain n-3 PUFA. Proceedings of the Nutrition Society. Available at: [Link]

  • Wang, Y. M., et al. (2020). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Molecules. Available at: [Link]

  • Lee, J., et al. (2023). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice. bioRxiv. Available at: [Link]

  • Kuda, O., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Kuda, O., et al. (2024). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical Reviews. Available at: [Link]

  • Lee, J., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. ResearchGate. Available at: [Link]

  • Aryal, B., et al. (2025). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Suganami, T., et al. (2007). A Paracrine Loop Between Adipocytes and Macrophages Aggravates Inflammatory Changes. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Cummings, D. (2018). Roles of adipose tissue & systemic inflammation in the effects of metabolic surgery. SAGES. Available at: [Link]

  • Saltiel, A. R., & Olefsky, J. M. (2017). Inflammatory mechanisms linking obesity and metabolic disease. Journal of Clinical Investigation. Available at: [Link]

  • Roy, B., et al. (2022). High-fat diet-induced adipose tissue-resident macrophages, T cells, and dendritic cells modulate chronic inflammation and adipogenesis during obesity. Frontiers in Immunology. Available at: [Link]

  • Bertran, L., et al. (2024). Exploring the Role of Fatty Acid Esters of Hydroxy Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease in Morbid Obese Women. Sciety. Available at: [Link]

  • Sun, H., et al. (2020). The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages. Mediators of Inflammation. Available at: [Link]

Sources

Exploratory

Topic: 9(R)-PAHSA Effects on GLUT4 Translocation in Adipocytes

An In-Depth Technical Guide for Researchers Executive Summary This technical guide provides a comprehensive framework for investigating the effects of 9(R)-palmitic acid hydroxy stearic acid (PAHSA), a bioactive lipid, o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive framework for investigating the effects of 9(R)-palmitic acid hydroxy stearic acid (PAHSA), a bioactive lipid, on glucose transporter 4 (GLUT4) translocation in adipocytes. 9(R)-PAHSA belongs to a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which have emerged as endogenous signaling molecules with potent anti-diabetic and anti-inflammatory properties.[1][2] A primary mechanism of their metabolic benefit is the enhancement of glucose uptake into insulin-sensitive tissues like adipose tissue.[3][4] This is largely achieved by promoting the translocation of GLUT4 from intracellular vesicles to the plasma membrane, a critical step in maintaining glucose homeostasis.[5][6]

This document details the underlying molecular pathways, focusing on the role of G-protein-coupled receptor 120 (GPR120) and its interplay with canonical insulin signaling.[7][8] It offers field-proven, step-by-step protocols for key experimental assays, including immunofluorescence microscopy for visualizing GLUT4, functional glucose uptake assays using 2-NBDG, and Western blotting for upstream signaling analysis. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with causal insights to empower robust and reproducible investigation into 9(R)-PAHSA as a potential therapeutic agent for metabolic diseases.

Introduction: The Emergence of 9(R)-PAHSA in Metabolic Regulation

The discovery of FAHFAs has opened a new frontier in lipid biology and metabolic disease research.[9] These endogenous lipids, found to be reduced in the serum and adipose tissue of insulin-resistant humans, have demonstrated significant potential in improving glucose tolerance and insulin sensitivity.[1] Among the various isomers, 9-PAHSA is a predominant form that has been shown to augment glucose-stimulated insulin secretion and enhance insulin-stimulated glucose uptake in adipocytes.[1][10]

The primary endpoint for insulin-stimulated glucose disposal in adipocytes is the translocation of the GLUT4 transporter to the cell surface.[11] In the basal state, GLUT4 is sequestered within intracellular compartments, primarily in specialized GLUT4 storage vesicles (GSVs).[6][12] Upon stimulation by insulin, a complex signaling cascade is initiated, culminating in the movement and fusion of these vesicles with the plasma membrane, thereby increasing the cell's capacity for glucose uptake.[13]

Recent evidence strongly indicates that 9-PAHSA exerts its effects on glucose metabolism by activating GPR120, a receptor for long-chain fatty acids.[1][14][15] This activation triggers a signaling cascade that potentiates the insulin signal, leading to enhanced GLUT4 translocation.[7] This guide provides the scientific rationale and detailed methodologies to rigorously investigate this phenomenon.

The Molecular Machinery: 9(R)-PAHSA and GLUT4 Translocation Pathways

Understanding the effects of 9(R)-PAHSA requires knowledge of both the canonical insulin signaling pathway and the GPR120-mediated pathway, as they converge to regulate GLUT4 trafficking.

The Canonical Insulin Signaling Pathway

Insulin initiates its action by binding to the insulin receptor (IR), leading to its autophosphorylation and the subsequent phosphorylation of Insulin Receptor Substrate (IRS) proteins. This creates docking sites for Phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated Akt phosphorylates a range of substrates, most notably the AS160 (Akt Substrate of 160 kDa), which relieves its inhibitory action on Rab proteins, a crucial step for the mobilization of GSVs to the plasma membrane.

The GPR120-Mediated Pathway and 9(R)-PAHSA Action

9-PAHSA has been identified as an endogenous ligand for GPR120.[7][15] In adipocytes, GPR120 activation by agonists has been shown to couple to Gαq/11 proteins, which can lead to the activation of the PI3K/Akt pathway, thereby augmenting GLUT4 translocation and glucose uptake.[8] Therefore, 9(R)-PAHSA is believed to enhance insulin sensitivity by acting through GPR120 to potentiate the PI3K/Akt/AS160 signaling axis, resulting in more robust GLUT4 translocation for a given concentration of insulin.

GPR120_Insulin_Pathway cluster_EC Extracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds PAHSA 9(R)-PAHSA GPR120 GPR120 PAHSA->GPR120 Activates IRS IRS IR->IRS Phosphorylates PI3K PI3K GPR120->PI3K Activates (via Gαq/11) IRS->PI3K Activates Akt Akt PI3K->Akt Activates AS160 AS160 Akt->AS160 Inhibits GSV GLUT4 Storage Vesicle (GSV) AS160->GSV Inhibitory effect removed GLUT4_PM GLUT4 GSV->GLUT4_PM Translocation GlucoseUptake Glucose Uptake GLUT4_PM->GlucoseUptake Mediates

Caption: Converging signaling pathways for GLUT4 translocation.

Experimental Validation: A Methodological Guide

This section provides detailed protocols to assess the impact of 9(R)-PAHSA on adipocyte physiology. The 3T3-L1 cell line is recommended as a robust and well-characterized model for these studies.[16]

Cell Culture and Differentiation of 3T3-L1 Adipocytes

Causality: Proper differentiation is critical. Mature, lipid-laden adipocytes must express high levels of GLUT4 and be highly responsive to insulin to serve as a valid model system.

  • Growth Phase: Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum until confluent.

  • Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail: DMEM with 10% Fetal Bovine Serum (FBS), 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.

  • Progression (Day 2): Replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

  • Maturation (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS. Mature, lipid-filled adipocytes should be ready for experiments between days 8 and 12.

Method 1: Visualizing GLUT4 Translocation by Immunofluorescence Microscopy

Causality: This method provides direct visual evidence of GLUT4 redistribution from perinuclear regions to the plasma membrane. It is crucial for confirming the subcellular relocalization of the transporter.

IF_Workflow A 1. Seed Differentiated 3T3-L1 Adipocytes on Coverslips B 2. Serum Starve (2-4 hours in DMEM) A->B C 3. Treat Cells (Vehicle, Insulin, 9(R)-PAHSA) B->C D 4. Fixation (4% Paraformaldehyde) C->D E 5. Permeabilization & Blocking (Triton X-100 & BSA) D->E F 6. Primary Antibody Incubation (Anti-GLUT4) E->F G 7. Secondary Antibody Incubation (Fluorescently-labeled) F->G H 8. Mount & Image (Confocal Microscopy) G->H I 9. Quantify (Plasma Membrane vs. Cytosol Signal) H->I

Caption: Experimental workflow for GLUT4 immunofluorescence.

Detailed Protocol:

  • Cell Seeding: Seed mature 3T3-L1 adipocytes on sterile glass coverslips in a 12-well plate.

  • Serum Starvation: Prior to treatment, incubate cells in serum-free DMEM for 3-4 hours. This minimizes basal signaling and establishes a baseline state where GLUT4 is intracellular.

  • Treatment:

    • Basal (Negative Control): Treat with vehicle (e.g., 0.1% DMSO).

    • Positive Control: Treat with 100 nM insulin for 30 minutes.

    • Test Condition: Treat with the desired concentration of 9(R)-PAHSA (e.g., 10-50 µM) for 30-60 minutes.

    • Combination: Pre-treat with 9(R)-PAHSA for 30 minutes, then add a submaximal dose of insulin (e.g., 1 nM) for an additional 30 minutes.

  • Fixation: Wash cells gently with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific binding with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Antibody Staining:

    • Incubate with a primary antibody against GLUT4 (diluted in 1% BSA/PBS) overnight at 4°C.

    • Wash 3x with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash 3x with PBS, mount coverslips onto slides using a mounting medium with DAPI (for nuclear staining), and image using a confocal microscope.[17]

Method 2: Measuring Glucose Uptake with 2-NBDG

Causality: While microscopy shows transporter location, this functional assay measures the direct consequence: the actual uptake of glucose. It provides quantitative data on the metabolic activity of the adipocytes. The use of a fluorescent glucose analog, 2-NBDG, allows for quantification via plate reader or flow cytometry.[18][19]

NBDG_Workflow A 1. Seed Adipocytes in Black, Clear-Bottom 96-Well Plate B 2. Serum Starve (in glucose-free Krebs-Ringer buffer) A->B C 3. Treat Cells (Vehicle, Insulin, 9(R)-PAHSA) B->C D 4. Add 2-NBDG (e.g., 100 µM for 20 min) C->D E 5. Stop Uptake (Wash with ice-cold buffer) D->E F 6. Read Fluorescence (Ex/Em ~485/535 nm) E->F G 7. Normalize Data (to protein content or cell number) F->G

Sources

Foundational

Molecular Structure and Stereochemical Determinants of 9(R)-PAHSA: A Technical Guide

Executive Summary & Core Directive 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) represents a class of endogenous lipids known as FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) with potent anti-diabetic and anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) represents a class of endogenous lipids known as FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) with potent anti-diabetic and anti-inflammatory properties.[1][2][3] While regioisomers (e.g., 5-PAHSA vs. 9-PAHSA) are often discussed, the stereochemistry of the 9-position is the critical determinant of biological availability and metabolic stability.

This guide focuses specifically on 9(R)-PAHSA , the naturally dominant enantiomer in mammalian adipose tissue. We will dissect its molecular architecture, detail the stereoselective synthesis required for high-purity standards, and provide a validated LC-MS/MS workflow for distinguishing it from its S-enantiomer and regioisomers.

Molecular Architecture and Stereochemistry

Structural Definition

9(R)-PAHSA is formed by an ester linkage between the carboxyl group of palmitic acid (C16:0) and the hydroxyl group at the 9th carbon of stearic acid (C18:0).

  • IUPAC Name: 9-[(1-oxohexadecyl)oxy]-octadecanoic acid

  • Chemical Formula: C34H66O4

  • Molecular Weight: 538.9 g/mol

The Stereochemical Paradox

A critical distinction exists between the natural abundance and receptor potency of 9-PAHSA enantiomers.

Feature9(R)-PAHSA 9(S)-PAHSA
Natural Occurrence Dominant. The primary endogenous form found in murine and human adipose tissue.Trace/Minor.
Biosynthesis Favored by endogenous acyltransferases in adipocytes.Less favored.
Metabolic Stability High. Resistant to hydrolysis by Carboxyl Ester Lipase (CEL).Low. Rapidly hydrolyzed by CEL.
Receptor Affinity Moderate agonist of GPR120 (FFAR4).Higher affinity for GPR40 (FFAR1) and GPR120 in some assays.

Expert Insight: While 9(S)-PAHSA shows higher potency in in vitro insulin secretion assays (GSIS), its rapid degradation by CEL makes it a poor candidate for systemic therapeutic use. 9(R)-PAHSA accumulates in tissue precisely because it evades this hydrolytic clearance, making it the relevant target for biomarker analysis and therapeutic mimicking.

Chemical Synthesis of Enantiopure 9(R)-PAHSA[1][4]

To study 9(R)-PAHSA, researchers cannot rely on racemic mixtures. The following protocol outlines the stereospecific chemical synthesis.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Start: (R)-9-Hydroxystearic Acid (>98% ee) Reaction Esterification (0°C to RT, DCM) Start->Reaction Dissolve in DCM Reagent Reagent: Palmitoyl Chloride Catalyst: Pyridine Reagent->Reaction Dropwise Addition Workup Workup: NaHCO3 Quench -> Brine Wash Reaction->Workup Monitor TLC Purification Purification: Silica Gel Chromatography Workup->Purification Crude Oil Product Final Product: 9(R)-PAHSA Purification->Product Yield ~55%

Figure 1: Stereoselective synthesis workflow for 9(R)-PAHSA. The chirality of the starting material ((R)-9-HSA) dictates the final stereochemistry.

Detailed Protocol

Reagents:

  • (R)-9-Hydroxystearic acid (commercially available or resolved via chiral HPLC).

  • Palmitoyl chloride (Sigma-Aldrich).

  • Pyridine (Anhydrous).[4]

  • Dichloromethane (DCM), Anhydrous.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1.0 equiv (e.g., 100 mg) of (R)-9-Hydroxystearic acid in anhydrous DCM (5 mL).

  • Activation: Cool the solution to 0°C using an ice bath. Add Pyridine (5.0 equiv) to act as a base and catalyst.

  • Acylation: Add Palmitoyl chloride (1.2 equiv) dropwise over 10 minutes to prevent exothermicity.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of the starting alcohol via TLC (Hexane/EtOAc 80:20).

  • Quench: Slowly add saturated aqueous NaHCO3 (10 mL) to quench unreacted acid chloride.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers and wash with brine.[1]

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes). 9(R)-PAHSA typically elutes after the fatty acid impurities.

Analytical Characterization: Distinguishing Isomers

Quantifying 9(R)-PAHSA in biological samples requires distinguishing it from its regioisomer (5-PAHSA) and its enantiomer (9(S)-PAHSA). Standard reverse-phase LC often fails to separate enantiomers; therefore, chiral columns or specific MRM transitions are required.

LC-MS/MS Configuration (Agilent 6410/6495 or Sciex 6500+)
ParameterSetting / Specification
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition m/z 537.5 → 255.2 (Palmitate fragment)
Column Chiralpak IA-3 (for enantiomers) or C18 (for regioisomers)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50) + 10mM Ammonium Acetate
Internal Standard 13C4-9-PAHSA (Essential for retention time alignment)
Isomer Separation Logic
  • Regioisomers (9- vs 5-PAHSA): Separable on standard C18 columns. 9-PAHSA typically elutes before 5-PAHSA due to the position of the branching ester, which affects the hydrodynamic volume.

  • Stereoisomers (R vs S): Requires a chiral stationary phase (e.g., amylose-based Chiralpak). On a Chiralpak IA column, 9(R)-PAHSA typically elutes after 9(S)-PAHSA under normal phase conditions, though this must be empirically validated with enantiopure standards.

Self-Validating Step: Always spike the sample with 13C-labeled 9-PAHSA. If the endogenous peak does not perfectly co-elute with the isotope-labeled standard, you are likely detecting a different isomer.

Biological Signaling Pathways

9(R)-PAHSA exerts its effects primarily through G-Protein Coupled Receptors (GPCRs).

Mechanism of Action (Graphviz)

SignalingPathway Ligand 9(R)-PAHSA (Extracellular) GPR120 GPR120 (FFAR4) (Transmembrane) Ligand->GPR120 Activates Gq Gq/11 Protein GPR120->Gq Activates BetaArr Beta-Arrestin 2 GPR120->BetaArr Recruits GLUT4 GLUT4 Translocation (Glucose Uptake) Gq->GLUT4 Promotes NFkB NF-kB Complex (Inflammation) BetaArr->NFkB Inhibits/Sequesters AntiInf Inhibition of Pro-inflammatory Cytokines NFkB->AntiInf Result InsSens Increased Insulin Sensitivity GLUT4->InsSens Result

Figure 2: Signal transduction pathways of 9(R)-PAHSA via GPR120. Note the dual action: inhibition of inflammation via Beta-Arrestin and promotion of glucose uptake.

References

  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[2][3] Cell.

  • Nelson, A. T., et al. (2017). "Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation." Journal of the American Chemical Society.

  • Kuda, O., et al. (2018). "A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)." Nature Protocols.

  • Pflimlin, E., et al. (2023).[5] "Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs)." Frontiers in Endocrinology.

Sources

Exploratory

A Comparative Analysis of 9(R)-PAHSA and 5-PAHSA Isomers: A Technical Guide for Researchers

Introduction: Unraveling the Complexity of Bioactive Lipids The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has introduced a novel class of endogenous lipids with significant potential in metabolic and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Complexity of Bioactive Lipids

The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has introduced a novel class of endogenous lipids with significant potential in metabolic and inflammatory diseases.[1][2][3] Among the various FAHFA families, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered substantial attention for their anti-diabetic and anti-inflammatory properties.[3][4][5][6] Specifically, the 9- and 5-regioisomers, 9(R)-PAHSA and 5-PAHSA, are two of the most studied isomers, often showing distinct biological activities. This guide provides an in-depth technical comparison of their biological potencies, offering insights into their mechanisms of action, experimental considerations, and therapeutic implications for researchers and drug development professionals.

It is crucial to acknowledge the existing debate and conflicting findings in the literature regarding the efficacy of PAHSAs.[1][4] Methodological differences, including the choice of vehicle for administration and analytical techniques for quantification, have been highlighted as potential sources of these discrepancies.[1][4] This guide will address these nuances to provide a comprehensive and balanced perspective.

Section 1: Mechanistic Insights and Receptor Interactions

The biological effects of 9-PAHSA and 5-PAHSA are mediated through interactions with various cellular targets, most notably G protein-coupled receptors (GPCRs).

GPR120: A Key Mediator of Metabolic and Anti-inflammatory Effects

GPR120 (also known as FFAR4) is a receptor for long-chain fatty acids and has been identified as a target for PAHSAs.[7][8][9] Activation of GPR120 is linked to improved insulin sensitivity, glucose uptake, and potent anti-inflammatory responses.[8][9][10]

  • 9-PAHSA as a GPR120 Agonist: Several studies have identified 9-PAHSA as an agonist of GPR120.[7][8] This interaction is believed to mediate its effects on enhancing insulin-stimulated glucose uptake in adipocytes and promoting the browning of white fat.[7][8] The anti-inflammatory actions of 9-PAHSA, such as the inhibition of the LPS-induced NF-κB pathway, are also attributed to GPR120 activation.[7][8] However, some reports suggest that 9-PAHSA is a weak agonist at GPR120, indicating that other mechanisms may be at play.[1]

  • 5-PAHSA and GPR120: The interaction of 5-PAHSA with GPR120 is less clearly defined in the current literature. While both isomers are often studied together for their metabolic benefits, the specific potency of 5-PAHSA at GPR120 is not as well-characterized as that of 9-PAHSA.

Other Receptor Interactions and Signaling Pathways

Recent evidence suggests that the biological activities of PAHSAs are not limited to GPR120.

  • GPR40 (FFAR1): Both 5- and 9-PAHSA have been shown to activate GPR40, which is involved in augmenting glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3][5][11]

  • Chemokine Receptor Antagonism: A broad screening of GPCRs revealed that 9-PAHSA, with higher potency than 5-PAHSA, acts as an antagonist on selected chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5.[1] This finding suggests a novel anti-inflammatory mechanism for 9-PAHSA.

  • NF-κB and AMPK Signaling: Both isomers have been implicated in modulating the NF-κB and AMP-activated protein kinase (AMPK) signaling pathways. 9-PAHSA has been shown to abolish LPS-induced NF-κB activation.[7] Conversely, under high glucose conditions, the anti-inflammatory effects of 5-PAHSA were impaired due to the promotion of NF-κB activation and inhibition of the AMPK pathway.[12][13]

Section 2: Comparative Biological Potency: In Vitro and In Vivo Evidence

A direct comparison of the biological potency of 9-PAHSA and 5-PAHSA reveals isomer-specific and context-dependent effects.

Anti-Diabetic Effects

Both 5- and 9-PAHSA have been reported to improve glucose tolerance and stimulate insulin secretion.[4][5][14][15] However, the consistency of these findings has been questioned, with some studies failing to replicate the beneficial metabolic effects.[1]

  • Glucose Uptake and Insulin Sensitivity: 9-PAHSA has been shown to enhance insulin-stimulated glucose uptake in adipocytes.[2] 5-PAHSA has also been reported to improve glucose uptake and insulin signaling in HepG2 and 3T3-L1 cells.[12][13] However, one study found that chronic treatment with 5-PAHSA did not reduce blood glucose levels in hyperglycemic db/db mice.[12][13]

  • Insulin and GLP-1 Secretion: Acute oral administration of either 5- or 9-PAHSA has been shown to augment insulin and glucagon-like peptide-1 (GLP-1) secretion in vivo.[5]

Anti-Inflammatory Effects

Both isomers exhibit anti-inflammatory properties, though their potency and mechanisms may differ.

  • Inhibition of Pro-inflammatory Cytokines: 9-PAHSA has been demonstrated to reduce the secretion of LPS-induced pro-inflammatory cytokines such as CXCL10, with a higher potency than 5-PAHSA.[1] Specifically, 10 µM and 100 µM of 9-PAHSA caused a 2- and 3.7-fold reduction in CXCL10 secretion, respectively, while only the 100 µM concentration of 5-PAHSA showed a significant effect (1.8-fold reduction).[1]

  • Immune Cell Modulation: Both 5- and 9-PAHSA have been shown to regulate innate and adaptive immune responses in a murine colitis model.[1]

Data Summary: 9(R)-PAHSA vs. 5-PAHSA Biological Potency
Biological Effect 9(R)-PAHSA 5-PAHSA Key Findings and Citations
GPR120 Activation Moderate AgonistWeak/Unclear9-PAHSA enhances glucose uptake via GPR120, though some studies report weak agonism.[1][7][8]
GPR40 Activation AgonistAgonistBoth isomers augment glucose-stimulated insulin secretion.[3][5][11]
Chemokine Receptor Antagonism Antagonist (Higher Potency)Antagonist (Lower Potency)9-PAHSA shows greater antagonism at CCR6, CCR7, CXCR4, and CXCR5.[1]
Glucose Tolerance ImprovedImprovedBoth isomers have shown to improve glucose tolerance, but results are debated.[4][5]
Insulin Secretion StimulatedStimulatedBoth isomers augment insulin and GLP-1 secretion.[5]
Anti-Inflammatory (Cytokine Inhibition) More PotentLess Potent9-PAHSA is more effective at reducing LPS-induced CXCL10 secretion.[1]
Neuroprotection Not explicitly detailedNeuroprotective5-PAHSA has shown neuroprotective effects by regulating autophagy.[16]

Section 3: Experimental Protocols and Methodologies

The variability in reported outcomes necessitates a careful consideration of experimental design and methodology.

In Vitro GPCR Activation Assay (β-Arrestin Recruitment)

This protocol is designed to assess the agonistic and antagonistic activity of PAHSA isomers at specific GPCRs.

Methodology:

  • Cell Culture: Utilize cell lines stably expressing the GPCR of interest (e.g., GPR120, chemokine receptors) and a β-arrestin reporter system.

  • Agonist Mode:

    • Plate cells and incubate overnight.

    • Add varying concentrations of 9-PAHSA or 5-PAHSA.

    • Incubate for 90-180 minutes at 37°C.

    • Measure β-arrestin recruitment via a chemiluminescent or fluorescent readout.

  • Antagonist Mode:

    • Pre-incubate cells with 9-PAHSA or 5-PAHSA (e.g., 30 µM) for 30 minutes at 37°C.[1]

    • Add a known agonist for the target GPCR at its EC80 concentration.

    • Incubate for an additional 90-180 minutes.

    • Measure the inhibition of agonist-induced β-arrestin recruitment.

  • Data Analysis: Calculate EC50 values for agonists and IC50 values for antagonists.

Causality and Self-Validation: This assay directly measures the interaction of the lipid with the receptor, providing a clear cause-and-effect relationship. Including a known potent agonist and antagonist for the receptor serves as a positive and negative control, validating the assay's performance.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of PAHSA isomers on glucose metabolism in a whole-animal model.

Methodology:

  • Animal Model: Use appropriate mouse models, such as diet-induced obese (DIO) mice or db/db mice.

  • Acclimation and Fasting: Acclimate mice to handling and fast overnight (typically 6 hours) before the test.

  • PAHSA Administration: Administer 9-PAHSA or 5-PAHSA orally (gavage) at a specified dose. The choice of vehicle is critical; consider using a well-defined vehicle like PEG400/Tween80 to avoid confounding effects from bioactive vehicles like olive oil.[4]

  • Glucose Challenge: After a set time post-PAHSA administration (e.g., 30 minutes), administer a glucose solution orally (e.g., 1 g/kg body weight).[4]

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline (0 min) and at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Causality and Self-Validation: Comparing the PAHSA-treated group to a vehicle-treated control group establishes the effect of the compound. The fasting blood glucose level serves as an internal baseline for each animal.

Section 4: Visualizing the Pathways

Signaling Pathways of 9-PAHSA

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds Gq Gq GPR120->Gq Activates NFkB NF-κB Activation GPR120->NFkB Inhibits PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC GLUT4 GLUT4 PKC->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: GPR120 signaling cascade initiated by 9-PAHSA.

Experimental Workflow for In Vivo OGTT

OGTT_Workflow start Start acclimation Animal Acclimation & Handling start->acclimation fasting Overnight Fasting (6h) acclimation->fasting grouping Randomize into Groups (Vehicle, 5-PAHSA, 9-PAHSA) fasting->grouping administration Oral Gavage: Vehicle or PAHSA grouping->administration wait Wait (e.g., 30 min) administration->wait glucose_challenge Oral Glucose Challenge (1 g/kg) wait->glucose_challenge blood_sampling Serial Blood Sampling (0, 15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling measurement Blood Glucose Measurement blood_sampling->measurement analysis Data Analysis (AUC) measurement->analysis end End analysis->end

Caption: Workflow for an in vivo Oral Glucose Tolerance Test.

Conclusion and Future Directions

The comparative analysis of 9(R)-PAHSA and 5-PAHSA reveals a complex interplay of isomer-specific activities and shared metabolic benefits. While both show promise as therapeutic agents, 9-PAHSA appears to have more potent anti-inflammatory effects through its unique antagonism of chemokine receptors and potentially stronger interactions with GPR120. The discrepancies in the literature underscore the critical need for standardized protocols and further research to fully elucidate their mechanisms of action and therapeutic potential. Future studies should focus on head-to-head comparisons of these isomers in various disease models, employing validated analytical methods and consistent experimental conditions. A deeper understanding of their biosynthesis, degradation, and tissue-specific distribution will also be crucial for translating these fascinating lipids into clinical applications.

References

  • Pflimlin, E., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Immunology, 14, 1205491. [Link]

  • Wang, W., et al. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway. Biochemical and Biophysical Research Communications, 506(2), 344-350. [Link]

  • Wang, J., et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine, 8, 750036. [Link]

  • Li, M., et al. (2025). S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation. Advanced Science, e2304919. [Link]

  • Syed, I., et al. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 28(4), 539-541. [Link]

  • Syed, I., et al. (2018). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Reports, 22(1), 154-164. [Link]

  • Schultz Moreira, A.R., et al. (2020). 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes. International Journal of Molecular Sciences, 21(21), 8201. [Link]

  • Avanti Polar Lipids. (n.d.). PAHSA. [Link]

  • Kolar, M.J., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Journal of the American Chemical Society, 139(13), 4839-4848. [Link]

  • Kolar, M.J., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 90(9), 5858-5865. [Link]

  • Wang, J., et al. (2019). High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation. Frontiers in Endocrinology, 10, 10. [Link]

  • Kuryłowicz, A., & Koźniewski, K. (2020). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 21(20), 7545. [Link]

  • Zhou, P., et al. (2020). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Proceedings of the National Academy of Sciences, 117(34), 20847-20856. [Link]

  • Zhou, Y., et al. (2021). A novel palmitic acid hydroxy stearic acid (5-PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy. CNS Neuroscience & Therapeutics, 27(4), 438-452. [Link]

  • Liu, Y., et al. (2015). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 9, 3533-3543. [Link]

  • Brezinova, M., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Frontiers in Nutrition, 8, 694308. [Link]

  • Zhang, X., et al. (2025). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical Reviews. [Link]

Sources

Foundational

A Technical Guide to the Physiological Functions and Therapeutic Potential of 9(R)-PAHSA

Abstract The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has unveiled a novel class of endogenous lipids with significant homeostatic functions. Among these, 9-palmitic acid-hydroxy-stearic acid (9-PAH...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has unveiled a novel class of endogenous lipids with significant homeostatic functions. Among these, 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) has emerged as a particularly promising molecule due to its potent effects on glucose metabolism and immune regulation. This technical guide synthesizes current knowledge on the physiological roles of 9(R)-PAHSA, its mechanisms of action, and its therapeutic potential. We provide an in-depth exploration of its insulin-sensitizing and anti-inflammatory properties, grounded in its interaction with the G-protein coupled receptor 120 (GPR120). Furthermore, this document offers detailed experimental protocols for investigating the bioactivity of 9-PAHSA, designed to provide researchers with the practical tools to validate and expand upon these findings.

Introduction: The Discovery of a Novel Endogenous Lipid Class

The landscape of lipid signaling was significantly expanded with the identification of FAHFAs in 2014. This discovery was driven by the observation that the adipose tissue of insulin-resistant humans exhibited lower levels of these lipids compared to their insulin-sensitive counterparts. Using advanced mass spectrometry techniques on adipose tissue from AGPAT6-deficient mice, a model known for improved glucose tolerance, researchers identified a novel family of lipids. One of the most abundant and biologically active isomers identified was 9-PAHSA, which was found to improve glucose tolerance and stimulate insulin secretion in mice.

These lipids are synthesized endogenously and are detectable in various mammalian tissues, including adipose tissue, pancreas, and the gastrointestinal tract, as well as in circulation. The structure consists of a hydroxy fatty acid (most commonly stearic or oleic acid) esterified to a fatty acid (such as palmitic acid). The specific stereochemistry of the hydroxyl group is critical for bioactivity, with the (R) enantiomer, 9(R)-PAHSA, often demonstrating more potent effects than its (S) counterpart.

Core Physiological Functions of 9(R)-PAHSA

Enhancement of Glucose Homeostasis and Insulin Sensitivity

A primary and well-documented function of 9(R)-PAHSA is its profound impact on metabolic regulation. Oral administration of 9-PAHSA to glucose-intolerant mice rapidly improves glucose tolerance. This effect is largely attributed to its ability to enhance insulin sensitivity and stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone.

The mechanism involves direct actions on key metabolic tissues:

  • Adipose Tissue: 9-PAHSA stimulates glucose uptake into adipocytes, a crucial process for maintaining blood glucose homeostasis.

  • Pancreatic β-cells: It potentiates glucose-stimulated insulin secretion, ensuring a robust response to nutrient intake.

  • Intestinal L-cells: 9-PAHSA promotes the release of GLP-1 from enteroendocrine L-cells, which in turn enhances insulin secretion and promotes satiety.

The causality behind its insulin-sensitizing effect lies in its ability to activate signaling pathways that augment the cellular response to insulin, effectively making tissues more receptive to the hormone's glucose-lowering actions.

Anti-inflammatory and Immunomodulatory Roles

Chronic low-grade inflammation is a key pathological feature of insulin resistance and type 2 diabetes. 9(R)-PAHSA exerts potent anti-inflammatory effects, contributing to its metabolic benefits. It has been shown to reduce macrophage-mediated inflammation, a critical process in the development of adipose tissue inflammation and systemic insulin resistance.

The anti-inflammatory action is also mediated through its effects on immune cells. Studies have demonstrated that FAHFAs can modulate the activity of T cells and macrophages. For instance, they can suppress the activation of pro-inflammatory pathways and promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. This immunomodulatory function is not only relevant for metabolic diseases but also for other inflammatory conditions, such as inflammatory bowel disease.

Mechanism of Action: GPR120 and Beyond

GPR120-Mediated Signaling

The primary molecular target for 9(R)-PAHSA is G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is highly expressed in adipose tissue, macrophages, and intestinal L-cells, aligning perfectly with the tissues where 9-PAHSA exerts its primary effects.

Upon binding of 9(R)-PAHSA, GPR120 undergoes a conformational change, leading to the activation of downstream signaling cascades. This process typically involves:

  • G-protein Coupling: GPR120 couples primarily to the Gαq/11 subunit.

  • PLC Activation: Activated Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).

  • Downstream Effects: The rise in intracellular calcium and activation of protein kinase C (PKC) by DAG lead to various cellular responses, including GLUT4 translocation to the cell membrane (enhancing glucose uptake) and GLP-1 secretion.

Furthermore, GPR120 activation leads to the recruitment of β-arrestin 2, which mediates the receptor's potent anti-inflammatory effects by inhibiting inflammatory signaling pathways such as the one involving Toll-like receptor 4 (TLR4).

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits G_protein Gαq/11 GPR120->G_protein Activates PLC PLC Ca_release ↑ [Ca2+]i PLC->Ca_release Generates IP3 leading to GLUT4_vesicle GLUT4 Vesicle Glucose_Uptake Glucose Uptake Ca_release->Glucose_Uptake Stimulates GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion Stimulates Inflammation Inflammation (e.g., via TLR4) Beta_Arrestin->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Effect PAHSA 9(R)-PAHSA PAHSA->GPR120 Binds & Activates G_protein->PLC Activates Glucose_Uptake_Workflow cluster_stim Stimulation (20 min) Start Differentiated 3T3-L1 Adipocytes Starve Serum Starve (2-4h) Start->Starve Pretreat Pre-treat with Vehicle or 9-PAHSA (2h) Starve->Pretreat Insulin Add Insulin (1 nM) Pretreat->Insulin No_Insulin No Insulin (Basal) Pretreat->No_Insulin Uptake Add 2-deoxy-D-[3H]-glucose (5-10 min) Insulin->Uptake No_Insulin->Uptake Lyse Wash, Lyse Cells Uptake->Lyse Count Scintillation Counting Lyse->Count Analyze Normalize to Protein & Analyze Count->Analyze

Caption: Experimental workflow for in vitro glucose uptake assay.

In Vivo Assessment of Glucose Tolerance in Mice

The oral glucose tolerance test (OGTT) is the gold standard for assessing how an organism handles a glucose load. The choice of this experiment is causal: it directly tests the integrated physiological response to 9-PAHSA in a whole-animal system, reflecting its potential clinical utility.

Methodology:

  • Animal Model: Use a relevant mouse model, such as diet-induced obese C57BL/6J mice, which exhibit glucose intolerance.

  • Acclimation and Fasting: Acclimate mice to handling. Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose (t=0) from the tail vein using a glucometer.

  • Compound Administration: Administer 9(R)-PAHSA (e.g., 10 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: After a set time (e.g., 4 hours post-dose), administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose concentration versus time. Calculate the area under the curve (AUC) for each group. A statistically significant reduction in AUC for the 9-PAHSA group compared to the vehicle group indicates improved glucose tolerance.

Table 1: Representative Quantitative Data on 9-PAHSA Effects

ParameterModel SystemTreatmentResultReference
Glucose Tolerance (AUC) Diet-Induced Obese Mice10 mg/kg 9-PAHSA (oral)~25% decrease in glucose AUC
Insulin Secretion Isolated Pancreatic Islets10 µM 9-PAHSA~2-fold increase at high glucose
Glucose Uptake 3T3-L1 Adipocytes10 µM 9-PAHSA + Insulin~50% increase over insulin alone
GLP-1 Secretion STC-1 Enteroendocrine Cells10 µM 9-PAHSA~1.8-fold increase

Therapeutic Potential and Future Directions

The unique combination of insulin-sensitizing and anti-inflammatory properties makes 9(R)-PAHSA a highly attractive candidate for the treatment of metabolic diseases. Its potential applications include:

  • Type 2 Diabetes: By improving both insulin sensitivity and secretion, it addresses core defects of the disease.

  • Non-alcoholic Fatty Liver Disease (NAFLD): Its anti-inflammatory effects could mitigate the liver inflammation associated with NAFLD.

  • Inflammatory Bowel Disease (IBD): Direct anti-inflammatory action in the gut makes it a potential therapeutic for IBD.

Future research should focus on elucidating the full range of its signaling pathways, identifying the enzymes responsible for its biosynthesis and degradation, and conducting preclinical and clinical studies to establish its safety and efficacy profile in humans. The development of stable synthetic analogs could also overcome potential pharmacokinetic limitations of the natural molecule.

Conclusion

9(R)-PAHSA is a potent endogenous lipid mediator with significant beneficial effects on metabolic and inflammatory processes. Its discovery has provided a new framework for understanding the interplay between lipid metabolism, insulin signaling, and immune function. The mechanisms, primarily mediated through GPR120, offer a compelling rationale for its development as a novel therapeutic agent for type 2 diabetes and other inflammatory metabolic disorders. The protocols and data presented herein provide a solid foundation for researchers to further explore and harness the therapeutic potential of this fascinating molecule.

References

  • Title: A New Class of Lipids That Is Downregulated in Insulin-Resistant Humans and Mice Source: Cell URL: [Link]

  • Title: The FAHFA family of lipids are novel endogenous regulators of metabolism Source: Journal of Internal Medicine URL: [Link]

  • Title: FAHFA-containing and other unusual lipids are present in human and mouse milk Source: Journal of Lipid Research URL: [Link]

  • Title: GPR120 is an endogenous receptor for the insulin-sensitizing lipid PAHSAs Source: Nature Structural & Molecular Biology URL: [Link]

  • Title: A Human-Milk-Derived FAHFA Reduces Chemically Induced Colitis in Mice Source: The Journal of Nutrition URL: [Link]

Exploratory

Technical Guide: 9(R)-PAHSA Mechanisms in GLP-1 Secretion &amp; Metabolic Regulation

Topic: 9(R)-PAHSA Impact on GLP-1 Secretion and Metabolism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Distinctions Palmitic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9(R)-PAHSA Impact on GLP-1 Secretion and Metabolism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Distinctions

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) represent a class of endogenous bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] While originally characterized as high-affinity ligands for GPR120 (FFAR4) , recent field data suggests a more complex pharmacology involving GPR40 (FFAR1) , particularly regarding incretin secretion.

This guide focuses on the 9(R)-PAHSA isomer. It is critical to distinguish between the endogenous abundance and pharmacological potency of PAHSA stereoisomers:

  • 9(R)-PAHSA: The predominant endogenous isomer found in mammalian adipose tissue. It is biosynthetically favored but exhibits lower potency at GPR40 compared to its enantiomer.

  • 9(S)-PAHSA: Often utilized in pharmacological studies due to superior affinity for GPR40, driving robust GLP-1 and insulin secretion.

Core Insight: For translational success, researchers must account for the specific receptor profiles: 9(R)-PAHSA primarily modulates systemic insulin sensitivity and inflammation (via GPR120/chemokine antagonism), while its incretin-stimulating effects (GLP-1) are mediated via GPR40, often requiring higher concentrations than the S-isomer.

Mechanistic Framework: Signal Transduction

The L-Cell Secretory Pathway (GPR40 Axis)

Unlike the GPR120-dominant narrative often cited in early literature, 9-PAHSA-induced GLP-1 secretion in enteroendocrine L-cells is primarily driven by GPR40 (FFAR1) activation. This pathway is distinct from the G


s-cAMP pathway used by GLP-1 receptor agonists; it relies on calcium flux.

Mechanism of Action:

  • Ligand Binding: 9(R)-PAHSA binds to the allosteric site of GPR40 on the basolateral membrane of L-cells.

  • Gq Coupling: Activation recruits the G

    
    q/11 G-protein family.
    
  • PLC Activation: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.

  • Calcium Mobilization: IP3 triggers Ca

    
     release from the endoplasmic reticulum (ER).
    
  • Depolarization: The rise in intracellular Ca

    
     (and potential DAG-PKC signaling) facilitates membrane depolarization, opening Voltage-Gated Calcium Channels (VGCC).
    
  • Exocytosis: Calcium influx triggers the fusion of GLP-1 containing granules with the plasma membrane.

Systemic Metabolic Regulation (GPR120 Axis)

In peripheral tissues (Adipose, Liver), 9(R)-PAHSA acts via GPR120 and potentially by antagonizing specific chemokine receptors (e.g., CCR6, CXCR4), reducing inflammation-induced insulin resistance.

  • Adipocytes: Enhances GLUT4 translocation to the membrane (glucose uptake) independent of insulin, though synergistic with it.

  • Liver: Suppresses gluconeogenesis by inhibiting G6Pase activity, likely via G

    
    i coupling which reduces cAMP levels.
    
Visualization of Signaling Pathways

PAHSA_Signaling cluster_LCell Enteroendocrine L-Cell (GLP-1 Secretion) cluster_Hepatocyte Hepatocyte (Glucose Metabolism) PAHSA_L 9(R)-PAHSA GPR40 GPR40 (FFAR1) PAHSA_L->GPR40 Binding Gq Gαq/11 GPR40->Gq Activation PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca Exocytosis GLP-1 Exocytosis ER_Ca->Exocytosis Trigger PAHSA_H 9(R)-PAHSA GPR120 GPR120 (FFAR4) PAHSA_H->GPR120 Gi Gαi GPR120->Gi cAMP cAMP (↓) Gi->cAMP Inhibition PKA PKA Activity (↓) cAMP->PKA Gluconeo Gluconeogenesis (↓) PKA->Gluconeo

Figure 1: Dual-pathway mechanism showing GPR40-mediated GLP-1 secretion in L-cells and GPR120-mediated suppression of gluconeogenesis in hepatocytes.

Experimental Methodologies

9(R)-PAHSA Solubilization & Vehicle Preparation

Lipid mediators like PAHSAs are hydrophobic and prone to sticking to plasticware. Proper solubilization is the most common failure point in reproducibility.

Protocol:

  • Stock Solution: Dissolve neat 9(R)-PAHSA in high-grade DMSO to a concentration of 50-100 mM . Store at -80°C under nitrogen gas to prevent oxidation.

  • In Vitro Working Solution:

    • Dilute stock into warm (37°C) media containing 0.1% Fatty Acid-Free BSA . The BSA acts as a carrier.

    • Critical: Do not exceed 0.1% DMSO in the final cell culture well to avoid vehicle toxicity.

  • In Vivo Vehicle (Oral Gavage):

    • Composition: 50% PEG400 / 0.5% Tween-80 / 49.5% Water.[3]

    • Preparation: Dissolve PAHSA in PEG400/Tween-80 first by vortexing and mild sonication (water bath, 37°C). Slowly add water while vortexing to form a stable emulsion.

In Vitro GLP-1 Secretion Assay (STC-1 / GLUTag)

Cell Model Selection:

  • STC-1: High basal secretion, robust response to fatty acids.

  • NCI-H716: Human origin, requires basement membrane (Matrigel) for differentiation; physiologically closer to human L-cells.

Step-by-Step Workflow:

  • Seeding: Plate STC-1 cells (2 x 10^5 cells/well) in 24-well plates. Culture for 48h until 80-90% confluence.

  • Starvation: Wash cells 2x with secretion buffer (HBSS + 10 mM HEPES + 0.1% BSA, pH 7.4). Incubate in buffer for 1 hour to establish basal baseline.

  • Treatment:

    • Replace buffer with treatment solutions:

      • Vehicle Control (0.1% DMSO/BSA).

      • Positive Control: 10 mM Glucose + 10 µM Forskolin (cAMP driver) or Linoleic Acid (GPR40/120 agonist).

      • Experimental: 9(R)-PAHSA (Dose response: 10 µM, 30 µM, 50 µM).

  • Incubation: Incubate for 2 hours at 37°C.

  • Collection:

    • Collect supernatant immediately into chilled tubes containing DPP-4 Inhibitor (10 µL/mL) to prevent GLP-1 degradation.

    • Centrifuge (2,000 x g, 5 min, 4°C) to remove cell debris.

  • Quantification: Analyze active GLP-1 via ELISA (e.g., MSD or specific Active GLP-1 kits).

  • Normalization: Lyse adherent cells and measure total protein (BCA assay). Normalize GLP-1 secretion to total protein content (pM/mg protein).

Experimental Workflow Diagram

Experimental_Protocol cluster_Prep Preparation Phase cluster_Assay Secretion Assay cluster_Analysis Data Output Stock DMSO Stock (50mM) Mix Working Solution (37°C Sonication) Stock->Mix Vehicle Buffer + 0.1% FA-Free BSA Vehicle->Mix Cells STC-1 Cells (Starved 1h) Mix->Cells Add Treat Incubation 2h @ 37°C Cells->Treat Collect Supernatant + DPP4 Inhibitor Treat->Collect BCA Cell Lysis (Protein Norm) Treat->BCA ELISA GLP-1 ELISA Collect->ELISA Result pM GLP-1 / mg Protein ELISA->Result BCA->Result

Figure 2: Workflow for quantifying GLP-1 secretion in vitro, highlighting critical DPP-4 inhibition and protein normalization steps.

Data Synthesis & Comparative Potency

The following table synthesizes field data comparing 9(R)-PAHSA against its isomer and standard agonists. Note the distinct receptor profiles.[4][5][6]

CompoundPrimary ReceptorGLP-1 Secretion PotencyInsulin SensitivityNotes
9(R)-PAHSA GPR120 (Moderate), GPR40 (Low)+ (Weak/Moderate)High Endogenous majority. Primary role in anti-inflammation and peripheral insulin sensitivity.
9(S)-PAHSA GPR40 (High), GPR120 (Low)+++ (Strong)ModeratePharmacological tool. Superior secretagogue for GLP-1 due to higher GPR40 affinity.
Linoleic Acid GPR40 & GPR120++ModerateNatural fatty acid control. Less stable than FAHFAs.
GW9508 GPR40 & GPR120++N/ASynthetic small molecule agonist. Often used as a positive control.

Technical Nuance: While 9(R)-PAHSA is less potent at GPR40 than the S-isomer, chronic administration in vivo still improves glucose tolerance. This suggests that the metabolic benefits of 9(R)-PAHSA are likely a composite of:

  • Direct insulin sensitization (Liver/Muscle via GPR120).

  • Anti-inflammatory effects (Adipose tissue).[1][4][7]

  • Modest contribution to GLP-1 secretion.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2] Cell, 159(2), 318-332.[1] Link

  • Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(2), 419-427. Link

  • Kuda, O., et al. (2016). N-acyl-phosphatidylethanolamines are lipid messengers that improve glucose homeostasis. Nature Communications, 7, 11713. Link

  • Pflimlin, E., et al. (2018). Acute and repeated treatment with 5-PAHSA or 9-PAHSA isomers does not improve glucose control in mice. Cell Metabolism, 28(2), 217-227. Link

  • Aryal, P., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Stereoselective Synthesis of 9(R)-PAHSA

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed protocol for the stereoselective synthesis of 9(R)-Palmitic Acid, 9-Hydroxy Stearic Acid (9(R)-PAHSA), a biologically significa...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the stereoselective synthesis of 9(R)-Palmitic Acid, 9-Hydroxy Stearic Acid (9(R)-PAHSA), a biologically significant member of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) class of lipids. These lipids have garnered substantial interest for their roles as endogenous signaling molecules with potent anti-inflammatory and insulin-sensitizing properties. The biological activity of PAHSAs is critically dependent on their stereochemistry, necessitating precise, enantioselective synthetic methods for research and therapeutic development. This guide presents a robust, field-proven protocol centered around the Sharpless asymmetric dihydroxylation to install the key C9 stereocenter, followed by a two-step conversion to the desired hydroxystearic acid and final esterification. We provide in-depth explanations for experimental choices, self-validating quality control measures, and troubleshooting guidance to enable researchers to reliably produce high-purity 9(R)-PAHSA.

Introduction: The Significance of 9(R)-PAHSA

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a novel class of endogenous lipids first identified in mammalian tissues. Among them, 9-PAHSA has been shown to possess significant anti-diabetic and anti-inflammatory effects. The structure of 9-PAHSA features a palmitic acid molecule ester-linked to the hydroxyl group of a hydroxystearic acid. The position of this linkage and the stereochemistry of the hydroxyl group are crucial determinants of biological function.

Studies have revealed that different isomers of PAHSAs exhibit varied biological properties. While both enantiomers may show some activity, the biosynthesis, degradation, and potency can be stereospecific. For instance, carboxyl ester lipase (CEL), a key enzyme in PAHSA degradation, selectively hydrolyzes the (S)-enantiomer, suggesting that the naturally favored 9(R)-PAHSA may have a longer biological half-life. This stereoselectivity underscores the critical need for synthetic protocols that yield enantiomerically pure 9(R)-PAHSA to accurately probe its physiological roles and therapeutic potential.

This protocol focuses on a reliable and scalable synthetic route, beginning with the readily available methyl oleate. The core of the strategy is the Sharpless asymmetric dihydroxylation , a Nobel Prize-winning transformation that allows for the predictable and highly enantioselective installation of two hydroxyl groups across a double bond.

Synthetic Strategy & Mechanistic Overview

The synthesis is designed as a three-stage process. Each stage is optimized for high yield and stereochemical fidelity.

Stage 1: Sharpless Asymmetric Dihydroxylation. We begin with methyl oleate, an inexpensive and abundant starting material. The C9-C10 double bond is converted into a chiral diol using the Sharpless asymmetric dihydroxylation. The choice of the chiral ligand in the commercially available AD-mix-β formulation dictates the stereochemical outcome, reliably producing the desired (9R, 10R)-diol. The osmium catalyst, complexed with the chiral ligand, adds to one face of the alkene in a [3+2] cycloaddition, leading to a stable osmate ester intermediate which is then hydrolyzed to yield the diol.

Stage 2: Conversion to 9(R)-Hydroxy Stearic Acid. The resulting diol is not the final hydroxy acid. The C10 hydroxyl group must be removed. This is achieved via a two-step sequence:

  • Orthoacetate Formation & Reductive Cleavage: The diol is first reacted with trimethyl orthoacetate to selectively form a cyclic orthoester at the C9 and C10 positions. This intermediate is then subjected to reductive cleavage using a hydride source like sodium cyanoborohydride, which selectively cleaves the C10-oxygen bond, leaving the desired C9 hydroxyl group.

  • Ester Hydrolysis: The methyl ester at C1 is hydrolyzed under basic conditions to yield the free carboxylic acid, 9(R)-hydroxystearic acid (9(R)-HSA).

Stage 3: Esterification to 9(R)-PAHSA. The final step is the coupling of 9(R)-HSA with palmitic acid. To facilitate this, palmitic acid is first converted to the more reactive palmitoyl chloride. The subsequent esterification with 9(R)-HSA, typically in the presence of a non-nucleophilic base like pyridine, proceeds efficiently to yield the final product, 9(R)-PAHSA.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Chiral Diol Formation cluster_1 Stage 2: Synthesis of 9(R)-HSA Intermediate cluster_2 Stage 3: Final Esterification A Methyl Oleate B Sharpless Asymmetric Dihydroxylation (AD-mix-β) A->B C Methyl (9R,10R)-9,10-dihydroxystearate B->C D Orthoacetate Formation & Reductive Cleavage C->D E Methyl (9R)-9-hydroxystearate D->E F Ester Hydrolysis (LiOH) E->F G 9(R)-Hydroxystearic Acid (9(R)-HSA) F->G I Esterification (Pyridine, DCM) G->I H Palmitoyl Chloride H->I J 9(R)-PAHSA I->J

Caption: Overall workflow for the stereoselective synthesis of 9(R)-PAHSA.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Osmium tetroxide (present in AD-mix) is highly toxic and volatile. Handle with extreme care.

Materials & Reagents
ReagentPuritySupplierNotes
Methyl Oleate>99%Sigma-Aldrich
AD-mix-βSigma-AldrichContains OsO₄ catalyst. Handle with care.
Methanesulfonamide>98%
tert-ButanolAnhydrous
WaterDeionized
Sodium SulfiteAnhydrousFor quenching.
Trimethyl Orthoacetate>98%
p-Toluenesulfonic acidMonohydrateCatalyst.
Sodium Cyanoborohydride>95%Hydride source.
Lithium HydroxideMonohydrateFor hydrolysis.
Palmitoyl Chloride>98%Acylating agent.
PyridineAnhydrousBase.
Dichloromethane (DCM)AnhydrousSolvent.
Tetrahydrofuran (THF)AnhydrousSolvent.
Ethyl AcetateACS GradeFor extraction & chromatography.
HexanesACS GradeFor extraction & chromatography.
Protocol 1: Synthesis of Methyl (9R,10R)-9,10-dihydroxystearate
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add tert-butanol (250 mL) and water (250 mL). Stir until a homogeneous solution is formed.

  • Add AD-mix: Add AD-mix-β (70 g, ~1.4 g per g of alkene) to the solvent mixture. Stir vigorously at room temperature until the solids are dissolved and the mixture turns a pale yellow/green.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Enhancement: Add methanesulfonamide (CH₃SO₂NH₂, 4.8 g, 1 eq.). Stir for 5 minutes.

    • Causality Insight: Methanesulfonamide accelerates the regeneration of the osmium catalyst, improving reaction efficiency, especially for internal alkenes like methyl oleate.

  • Substrate Addition: Add methyl oleate (50 g, 168 mmol) dropwise over 10-15 minutes.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 12-24 hours.

  • Quenching: Slowly add solid sodium sulfite (75 g) portion-wise at 0 °C. The color should change from dark brown to a lighter yellow. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction: Add ethyl acetate (500 mL). Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 200 mL). Combine all organic layers.

  • Work-up: Wash the combined organic layers with 2 M H₂SO₄ (200 mL), followed by saturated sodium bicarbonate solution (200 mL), and finally brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure diol as a white solid.

Protocol 2: Synthesis of 9(R)-Hydroxystearic Acid (9(R)-HSA)

This protocol involves two key steps: conversion of the diol to a mono-alcohol, and subsequent hydrolysis of the methyl ester.

Step 2A: Synthesis of Methyl (9R)-9-hydroxystearate

  • Orthoacetate Formation: Dissolve the diol from Protocol 1 (e.g., 40 g) in anhydrous dichloromethane (DCM, 200 mL). Add trimethyl orthoacetate (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.). Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting diol.

  • Solvent Exchange & Reduction: Concentrate the reaction mixture to remove DCM. Re-dissolve the crude orthoester in anhydrous THF (200 mL). Add sodium cyanoborohydride (NaBH₃CN, 3 eq.) and stir at room temperature. Heat the reaction to 60 °C and stir for 12-18 hours.

    • Causality Insight: Sodium cyanoborohydride is a mild reducing agent that selectively cleaves the C10-O bond in the protonated orthoester intermediate, a key step in removing the unwanted hydroxyl group.

  • Work-up: Cool the reaction to room temperature and quench by carefully adding water. Extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield methyl (9R)-9-hydroxystearate.

Step 2B: Hydrolysis to 9(R)-HSA

  • Reaction Setup: Dissolve the methyl ester from Step 2A (e.g., 30 g) in a mixture of THF (150 mL) and water (50 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3 eq.). Stir the mixture at room temperature for 4-8 hours until TLC analysis shows complete consumption of the starting material.

  • Acidification & Extraction: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 100 mL).

  • Work-up: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 9(R)-HSA as a white solid. This product is often pure enough for the next step without further purification.

Protocol 3: Esterification to 9(R)-PAHSA
  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve 9(R)-HSA (e.g., 20 g, 1 eq.) in anhydrous DCM (200 mL).

  • Base Addition: Add anhydrous pyridine (2 eq.) to the solution and cool to 0 °C in an ice bath.

  • Acylation: Add palmitoyl chloride (1.2 eq.) dropwise via syringe.

    • Causality Insight: Palmitoyl chloride is a highly reactive acylating agent. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the esterification to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC.

  • Quenching & Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography (typically with a low percentage of ethyl acetate in hexanes) to afford 9(R)-PAHSA as a white waxy solid.

Characterization & Quality Control (Self-Validation)

Ensuring the stereochemical and chemical purity of the final product is paramount.

Table 1: Summary of Expected Yields and Purity
StageProductTypical YieldEnantiomeric Excess (ee)Purity (by ¹H NMR)
1Methyl (9R,10R)-dihydroxystearate85-95%>98%>95%
29(R)-Hydroxystearic Acid70-80% (over 2 steps)>98%>95%
39(R)-PAHSA80-90%>98%>98%
Protocol 4: Determination of Enantiomeric Excess (ee)

The ee of the key intermediate, 9(R)-HSA, should be determined to validate the success of the asymmetric synthesis. This is best achieved by chiral High-Performance Liquid Chromatography (HPLC) after converting the carboxylic acid to its methyl ester.

  • Derivatization: Take a small sample (~5 mg) of 9(R)-HSA and convert it to its methyl ester using trimethylsilyldiazomethane or by treating it with excess methanol and a catalytic amount of H₂SO₄.

  • Chiral HPLC Analysis:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: Typically a mixture of hexanes and isopropanol (e.g., 98:2 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Compare the retention time of the major peak to a racemic standard of methyl 9-hydroxystearate to identify the R and S enantiomers. Calculate the ee using the formula: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] * 100.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum of 9(R)-PAHSA should show characteristic peaks: a multiplet around 4.8-4.9 ppm for the proton on the carbon bearing the ester (C9), a triplet around 2.2-2.3 ppm for the methylene group alpha to the ester carbonyl, and overlapping signals for the long alkyl chains.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Biological Context: Signaling Pathway of 9-PAHSA

9-PAHSA exerts many of its beneficial metabolic effects through the activation of G-protein coupled receptors (GPCRs), particularly GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

G cluster_0 Cell Membrane GPR40 GPR40 Receptor PLC Phospholipase C (PLC) GPR40->PLC Gq/11 activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Insulin_Secretion Enhanced Insulin Secretion Ca_Release->Insulin_Secretion PKC_Activation->Insulin_Secretion PAHSA 9(R)-PAHSA PAHSA->GPR40 Agonist Binding

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 9(R)-PAHSA in Serum

Executive Summary Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among these, 9-PAHSA (Palmitic Acid Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among these, 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is the most well-characterized bioactive isomer.

The Analytical Challenge: Quantifying 9(R)-PAHSA in serum presents three distinct hurdles:

  • Isomeric Complexity: It shares an identical mass (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     537.5) with other regioisomers (e.g., 5-PAHSA, 12-PAHSA) which have different biological activities.
    
  • Low Abundance: Circulating levels in serum are often in the low nanomolar range (nM), requiring enrichment.

  • Stereochemistry: While the 9-regioisomer is the primary target, the biological activity is specific to the 9(R) enantiomer.

This guide details a robust LC-MS/MS protocol utilizing Solid Phase Extraction (SPE) enrichment and Reverse-Phase Chromatography optimized for regioisomer resolution.

Note on Stereochemistry: Standard C18 chromatography separates regioisomers (e.g., 9-PAHSA vs. 5-PAHSA). While this protocol focuses on the quantification of the 9-PAHSA peak (predominantly 9(R) in biological samples), a section on Chiral Validation is included for strict enantiomeric confirmation.

Experimental Strategy & Workflow

To achieve high sensitivity and specificity, this method employs Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode. The workflow integrates liquid-liquid extraction (LLE) to harvest total lipids, followed by SPE to remove neutral lipid interferences (triglycerides) that suppress ionization.

Workflow Visualization

PAHSA_Workflow cluster_logic Critical Separation Logic Sample Serum Sample (100 µL) ISTD Add Internal Std (13C4-9-PAHSA) Sample->ISTD LLE LLE Extraction (Chloroform/MeOH) ISTD->LLE SPE SPE Enrichment (Silica/WAX) LLE->SPE LC RP-UHPLC (C18 Column) SPE->LC MS MS/MS Detection (ESI- MRM) LC->MS Data Quantification (9-PAHSA Peak) MS->Data

Figure 1: End-to-end workflow for FAHFA analysis. The SPE step is critical for minimizing matrix effects in serum.

Sample Preparation Protocol

Pre-requisite: Avoid all plasticware where possible. FAHFAs are "sticky" lipids and adhere to polypropylene. Use silanized glass vials.

Step 1: Liquid-Liquid Extraction (LLE)
  • Thaw serum samples on ice.

  • Aliquot 100 µL of serum into a glass centrifuge tube.

  • Spike Internal Standard: Add 10 µL of

    
    C
    
    
    
    -9-PAHSA
    (1 µM in methanol) to all samples.
    • Why: Corrects for extraction efficiency and ionization suppression.

  • Add 1 mL of Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (butylated hydroxytoluene) to prevent oxidation.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer the lower organic phase (chloroform layer) to a new glass vial.

  • Re-extract the aqueous phase with 0.5 mL chloroform; combine organic phases.

  • Dry under a gentle stream of Nitrogen (

    
    ) at 30°C.
    
Step 2: Solid Phase Extraction (SPE) Enrichment

This step removes triglycerides (TGs) which co-elute and suppress signal.

  • Conditioning: Use a Strata-X or Silica SPE cartridge (100 mg). Equilibrate with 2 mL hexane.

  • Loading: Reconstitute dried LLE extract in 200 µL chloroform and load onto the cartridge.

  • Wash: Elute neutral lipids (TGs, Cholesterol esters) with 2 mL of 95:5 Hexane:Ethyl Acetate . Discard this fraction.

  • Elution (Target): Elute FAHFAs with 2 mL of Ethyl Acetate . Collect this fraction.

  • Reconstitution: Dry the eluate under

    
     and reconstitute in 100 µL of 50:50 Methanol:Water  for LC-MS injection.
    

LC-MS/MS Methodology

Chromatographic Conditions

To separate 9-PAHSA from its isomers (5-PAHSA, 12-PAHSA), a high-efficiency C18 column with a specialized gradient is required.

  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Column Temp: 55°C (Elevated temp improves peak shape for lipids)

  • Flow Rate: 0.35 mL/min

  • Injection Vol: 10 µL

Mobile Phases:

  • A: Water (60%) / Acetonitrile (40%) + 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide.

  • B: Isopropanol (90%) / Acetonitrile (10%) + 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide.

    • Expert Insight: The addition of Ammonium Hydroxide (pH ~9) is crucial. High pH enhances the ionization of FAHFAs in negative mode and improves the separation of 5-PAHSA from ceramides.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030Start
2.030Isocratic hold (divert to waste)
12.085Linear Ramp
12.199Wash
14.099Hold
14.130Re-equilibration
16.030End
Mass Spectrometry Parameters (ESI-)

Operate in Negative Mode . FAHFAs ionize best as


.
  • Source: Electrospray Ionization (ESI)

  • Capillary Voltage: -3.5 kV

  • Desolvation Temp: 500°C

  • Desolvation Gas: 1000 L/hr

MRM Transitions:

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (eV)
9-PAHSA 537.5 255.2 Quantifier 28
9-PAHSA537.5281.3Qualifier26

C

-9-PAHSA
541.5255.2Internal Std28
  • Quantifier Logic: The transition

    
     corresponds to the loss of the hydroxy-stearic acid chain, leaving the Palmitate  fragment (
    
    
    
    ). This is the most intense fragment.

Data Analysis & Isomer Identification

Correct identification relies on Retention Time (RT) . Since 5-PAHSA and 9-PAHSA have the same mass and transitions, they are distinguished solely by elution order.

Regioisomer Elution Order on C18

Under the described conditions, the elution order is generally:

  • 12-PAHSA (Elutes first)

  • 9-PAHSA (Target)

  • 5-PAHSA (Elutes last, often near ceramides)

Chromatogram cluster_chrom Schematic Chromatogram (C18) Start 0 min P12 12-PAHSA (RT ~7.5) P9 9-PAHSA (RT ~8.2) P12->P9 Separation P5 5-PAHSA (RT ~9.0) P9->P5 Separation End 12 min

Figure 2: Expected elution order. Ensure baseline resolution between 9-PAHSA and 5-PAHSA to avoid false positives.

Advanced Validation: Chiral Differentiation

Use this section only if strict enantiomeric confirmation (9(R) vs 9(S)) is required.

Standard C18 does not separate enantiomers. To validate that the 9-PAHSA peak is indeed the bioactive 9(R) form:

  • Column: Chiralpak IA-3 or IB-3 (Amylose-based).

  • Mobile Phase: Hexane:Ethanol:Acetic Acid (98:2:0.1).

  • Method: Normal Phase LC-MS.

  • Result: 9(R)-PAHSA typically elutes before 9(S)-PAHSA on Amylose columns.

    • Note: In mammalian serum, >90% of 9-PAHSA is naturally the (R) isomer due to biosynthetic enzymes. Therefore, for routine screening, the C18 method (Protocol 4) is sufficient and offers higher sensitivity.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Recovery Plastic adhesionSwitch to silanized glass inserts and vials immediately.
Signal Suppression Phospholipids/TGsEnsure the SPE wash step (Hexane/EtOAc) was performed correctly.
Peak Tailing pH mismatchVerify Mobile Phase additives (NH4OH) are fresh. Acidic pH causes tailing for FAHFAs.
Ghost Peaks CarryoverFAHFAs are sticky. Add a "sawtooth" wash injection (100% Isopropanol) between samples.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. Link

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. Link

  • Brejchova, K., et al. (2020). Liquid Chromatography–Mass Spectrometry Methods for the Analysis of FAHFAs. Analytical Chemistry. Link

  • Nelson, A. T., et al. (2020). Stereochemistry of endogenous palmitic acid esters of hydroxystearic acids (PAHSAs). Journal of Lipid Research. Link

Sources

Method

High-Resolution Chiral LC-MS/MS Separation of 9(R)- and 9(S)-PAHSA Isomers

Application Note & Protocol Executive Summary This guide details a validated protocol for the chiral separation and quantification of 9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) enantiomers. 9-PAHSA is a bioactive lip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

This guide details a validated protocol for the chiral separation and quantification of 9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) enantiomers. 9-PAHSA is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties. While endogenous 9-PAHSA in adipose tissue is predominantly the 9(R) isomer, the 9(S) isomer exhibits distinct biological activity, particularly in potentiating glucose-stimulated insulin secretion (GSIS).

Standard reverse-phase chromatography cannot resolve these enantiomers. This protocol utilizes a cellulose-based chiral stationary phase coupled with negative-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) to achieve baseline resolution.

Key Capabilities:

  • Resolution: Baseline separation of 9(S)-PAHSA (

    
     min) and 9(R)-PAHSA (
    
    
    
    min).
  • Sensitivity: Optimized MRM transitions to mitigate ionization suppression caused by acidic mobile phases.

  • Specificity: Silica-based Solid Phase Extraction (SPE) enrichment to remove neutral lipids and ceramide interferences.

Scientific Background & The Chirality Challenge

The Biological Imperative

PAHSAs are Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[1][2][3] The position of the ester bond (e.g., C9 vs. C5) determines the regioisomer, but the chirality of the hydroxy fatty acid backbone determines the stereoisomer.

  • 9(R)-PAHSA: The primary endogenous form found in mammalian tissues; exerts anti-inflammatory effects.

  • 9(S)-PAHSA: Less abundant endogenously but selectively hydrolyzed by carboxyl ester lipase (CEL) and highly active in stimulating insulin secretion.

The Analytical Conflict

Separating these isomers presents a unique "Sensitivity vs. Resolution" conflict:

  • Resolution Requirement: Chiral resolution on polysaccharide columns (like Cellulose-3) typically requires an acidic modifier (e.g., formic acid) to suppress silanol interactions and maintain peak shape.

  • Detection Requirement: PAHSAs are detected in negative ion mode ([M-H]⁻). The presence of acidic modifiers in the mobile phase suppresses ionization, reducing sensitivity by up to 25-fold compared to basic conditions.

Solution: This protocol uses a carefully optimized concentration of formic acid (0.1%) that achieves necessary separation while retaining sufficient signal for endogenous quantification.

Experimental Protocol

Reagents and Materials
  • Standards: Synthetic 9(R)-PAHSA and 9(S)-PAHSA (e.g., Cayman Chemical).

  • Solvents: LC-MS grade Methanol (MeOH), Water, Isopropanol, Hexane, Ethyl Acetate, Chloroform.

  • Additives: Formic Acid (LC-MS grade).[4]

  • SPE Cartridges: Strata SI-1 Silica (55 µm, 70 Å), 500 mg / 3 mL (Phenomenex) or equivalent.

  • Column: Phenomenex Lux 3 µm Cellulose-3 (150 x 2.0 mm).

Sample Preparation: Extraction & Enrichment

Note: PAHSAs are low-abundance lipids. Direct injection of crude lipid extracts often fails. SPE enrichment is mandatory.

Step 1: Lipid Extraction [5][6][7]

  • Homogenize tissue (e.g., 100 mg adipose tissue) or plasma (200 µL) in a glass tube.

  • Perform liquid-liquid extraction (modified Bligh-Dyer): Add Chloroform:Methanol (2:1 v/v).

  • Vortex and centrifuge (3000 x g, 10 min) to separate phases.

  • Collect the lower organic phase (containing lipids) and dry under nitrogen gas.

  • Reconstitute in 200 µL Chloroform.

Step 2: Silica SPE Enrichment (Critical Step) Standard plastic SPE cartridges often contain polymer contaminants that mimic PAHSAs. A pre-wash step is essential.

  • Pre-Wash (Contaminant Removal): Wash cartridge with 6 mL Ethyl Acetate followed by 6 mL Methanol.[6][7]

  • Conditioning: Equilibrate with 6 mL Hexane.

  • Loading: Load the reconstituted sample (in Chloroform).

  • Wash (Remove Neutral Lipids): Elute with 6 mL of Hexane:Ethyl Acetate (95:5).

    • Discards: Triacylglycerols (TAGs), Cholesterol Esters.[5]

  • Elution (Collect FAHFAs): Elute with 4 mL 100% Ethyl Acetate .

    • Collects: PAHSAs and other FAHFAs.[1][3][5][6][7][8][9]

  • Reconstitution: Dry eluate under nitrogen and reconstitute in 100 µL Methanol for LC-MS.

LC-MS/MS Methodology

Table 1: Chromatographic Conditions

Parameter Setting
Column Phenomenex Lux 3 µm Cellulose-3 (150 x 2.0 mm)
Mobile Phase Methanol / Water / Formic Acid (96 : 4 : 0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 0.2 mL/min
Column Temp 25°C (Ambient)
Run Time 30 minutes

| Injection Volume | 5 - 10 µL |

Table 2: MS/MS Parameters (Negative Mode)

Parameter Value
Ionization ESI Negative (-)
Spray Voltage -4500 V
Precursor Ion m/z 537.5 [M-H]⁻

| Quantifier Transition | m/z 537.5


 255.2 (Palmitate) |
| Qualifier Transition 1  | m/z 537.5 

299.3 (Hydroxystearic Acid) | | Qualifier Transition 2 | m/z 537.5

281.2 (HSA - H₂O) |

Workflow Visualization

PAHSA_Workflow cluster_prep Phase 1: Sample Preparation cluster_lc Phase 2: Chiral Separation cluster_ms Phase 3: Detection Extract Lipid Extraction (Chloroform/MeOH) SPE_Load Load Sample (Silica Cartridge) Extract->SPE_Load SPE_Prep SPE Pre-Wash (EtAc + MeOH) *Removes Plasticizers* SPE_Prep->SPE_Load Conditioning SPE_Wash Wash (95:5 Hex:EtAc) *Removes Neutral Lipids* SPE_Load->SPE_Wash SPE_Elute Elute FAHFAs (100% Ethyl Acetate) SPE_Wash->SPE_Elute LC_Col Lux Cellulose-3 Column (Isocratic MeOH/H2O/FA) SPE_Elute->LC_Col Dry & Reconstitute Separation Enantiomer Resolution S-9-PAHSA (17.4 min) R-9-PAHSA (20.2 min) LC_Col->Separation MS_Source ESI Negative Mode (m/z 537.5) Separation->MS_Source MRM MRM Quantitation 537 -> 255 (Palmitate) MS_Source->MRM

Caption: End-to-end workflow for the extraction, enrichment, and chiral resolution of 9-PAHSA isomers. Note the critical SPE pre-wash step to minimize background noise.[6][7]

Expert Insights & Troubleshooting

The "S-First" Elution Order

Unlike many chiral separations where elution order can vary with mobile phase changes, on the Lux Cellulose-3 with the specified methanol/water/formic acid phase, the elution order is consistent:

  • 9(S)-PAHSA: Elutes first (~17.4 min).

  • 9(R)-PAHSA: Elutes second (~20.2 min). Validation: Always run a racemic standard mix and an enantiopure standard (if available) to confirm retention times, as column aging can shift absolute times while maintaining relative selectivity (

    
    ).
    
Managing Background Noise

PAHSAs are notoriously difficult to quantify at low levels due to background contamination.

  • Source: Plastic additives in SPE cartridges and solvents often contain PAHSA-isobaric impurities.

  • Fix: The "Pre-Wash" step in the protocol (Ethyl Acetate followed by Methanol) before conditioning with Hexane is non-negotiable for trace analysis.

Ceramide Interference

C16:0 Ceramide shares the m/z 537 precursor and can produce fragments near m/z 255.

  • differentiation: While the SPE step removes most ceramides (they are more polar than FAHFAs and may elute differently or be retained), always monitor the 537

    
     281  transition. PAHSAs produce this fragment (HSA-H₂O), whereas Ceramides typically do not produce a strong 281 fragment from a 537 precursor.
    
Ionization Suppression

If sensitivity is too low:

  • Do NOT remove Formic Acid completely; resolution will collapse.

  • Optimization: You can try reducing Formic Acid to 0.05%, but monitor peak width. Alternatively, post-column infusion of a base (e.g., ammonium hydroxide) after the column but before the MS source can enhance ionization, though this requires a complex pump setup.

References

  • Discovery and Synthesis: Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[10] Cell.

  • Chiral Method Development: Nelson, A. T., et al. (2017). "Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation." Journal of the American Chemical Society.

  • Fast Protocol & Enrichment: Kolar, M. J., et al. (2018). "Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry.

  • Biological Activity: Brejchova, K., et al. (2020). "Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs)." Scientific Reports.

Sources

Application

Optimal Vehicle for Dissolving 9(R)-PAHSA for Cell Culture: Application Notes and Protocols

Introduction 9(R)-palmitic acid hydroxy stearic acid, or 9(R)-PAHSA, is an endogenous lipid mediator belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has identified 9(R)-PAHS...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9(R)-palmitic acid hydroxy stearic acid, or 9(R)-PAHSA, is an endogenous lipid mediator belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has identified 9(R)-PAHSA as a bioactive lipid with significant therapeutic potential, demonstrating anti-inflammatory and insulin-sensitizing properties.[1][2] Its effects are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), making it a molecule of great interest in metabolic disease and inflammation research.[3][4][5]

The inherent lipophilicity of 9(R)-PAHSA poses a significant challenge for its use in aqueous cell culture systems. Proper dissolution and delivery to cells are critical for obtaining accurate, reproducible, and meaningful experimental results. An inappropriate vehicle can lead to poor solubility, precipitation in culture media, and potential cytotoxicity, thereby confounding experimental outcomes.

This comprehensive guide provides a detailed analysis of optimal vehicles for dissolving 9(R)-PAHSA for cell culture applications. It offers a step-by-step protocol for preparing stock and working solutions, methods for validating solvent compatibility, and an overview of the key signaling pathway to facilitate experimental design and data interpretation.

Selecting the Optimal Vehicle: A Comparative Analysis

The choice of a solvent for 9(R)-PAHSA is a critical decision that directly impacts its bioavailability and the physiological relevance of the in vitro model. The ideal vehicle must effectively solubilize this lipophilic molecule while exhibiting minimal toxicity at the final working concentration. Below is a comparative analysis of common vehicles used for dissolving lipids for cell culture.

Data Presentation: Vehicle Comparison
VehicleAdvantagesDisadvantagesRecommended Final Concentration in Media
Dimethyl Sulfoxide (DMSO) High solubilizing capacity for a wide range of lipophilic compounds.[6] Readily available in high-purity, sterile-filtered grades.Can induce cytotoxicity, apoptosis, and cellular differentiation at higher concentrations.[7][8] Hygroscopic nature can affect solubility.[9]≤ 0.1% (v/v) is generally considered safe for most cell lines.[10] Some robust cell lines may tolerate up to 0.5%.[10]
Ethanol (EtOH) Good solubilizing power for many lipids. Less toxic than DMSO for some cell types at equivalent concentrations. Volatility can be advantageous for certain preparation methods.Can induce cellular stress, including oxidative stress and changes in membrane fluidity. Potential for evaporation can lead to inaccuracies in stock solution concentration.≤ 0.1% (v/v) . Higher concentrations can be cytotoxic.[11]
Bovine Serum Albumin (BSA) Biologically relevant carrier for fatty acids in vivo. Can enhance the stability and delivery of lipids to cells. Minimizes non-specific binding of the lipid to plasticware.Can introduce variability between batches. May interfere with certain downstream assays. Requires the use of fatty acid-free BSA to avoid confounding effects.[12]Dependent on the molar ratio of 9(R)-PAHSA to BSA, typically ranging from 3:1 to 8:1.[12]

Recommendation: For most applications, DMSO is the recommended vehicle due to its high solubilizing power for 9(R)-PAHSA.[2][13][14][15] However, it is imperative to maintain the final DMSO concentration at or below 0.1% to minimize off-target effects. For sensitive cell types or experiments where DMSO may interfere, a BSA-complexed formulation is a viable alternative.

Experimental Protocols

Protocol for Dissolving 9(R)-PAHSA in DMSO

This protocol describes the preparation of a high-concentration stock solution of 9(R)-PAHSA in DMSO, which can then be diluted to a final working concentration in cell culture media.

Materials:

  • 9(R)-PAHSA (lyophilized powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block (optional)

Step-by-Step Methodology:

  • Pre-warm 9(R)-PAHSA and DMSO: Allow the vial of 9(R)-PAHSA powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh the desired amount of 9(R)-PAHSA powder in a sterile amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 53.89 mg of 9(R)-PAHSA (Molecular Weight: 538.9 g/mol ) in 1 mL of DMSO.

    • Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can aid in solubilization.[9]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[9]

Workflow for Preparing 9(R)-PAHSA Working Solution

workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock 100 mM 9(R)-PAHSA in anhydrous DMSO dilution Rapidly dilute stock into medium with vortexing stock->dilution media Pre-warmed cell culture medium media->dilution final Final working solution (e.g., 10 µM 9(R)-PAHSA with 0.01% DMSO) dilution->final

Caption: Workflow for diluting 9(R)-PAHSA DMSO stock into cell culture medium.

Protocol for Preparing Working Solutions in Cell Culture Media
  • Thaw the Stock Solution: Thaw an aliquot of the 100 mM 9(R)-PAHSA stock solution at room temperature.

  • Pre-warm Culture Media: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Dilute to Final Concentration:

    • To minimize precipitation, rapidly dilute the stock solution into the pre-warmed medium while gently vortexing or swirling the medium.

    • For example, to prepare 10 mL of a 10 µM working solution, add 1 µL of the 100 mM stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.01%.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted solutions of 9(R)-PAHSA in aqueous media, as this can lead to precipitation and loss of activity.

Self-Validating Systems: Ensuring Experimental Integrity

Assessing Solvent Cytotoxicity

It is crucial to determine the non-toxic concentration of your chosen vehicle for your specific cell line.

Protocol: DMSO Cytotoxicity Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.

  • Vehicle Titration: Prepare a serial dilution of DMSO in your complete culture medium, ranging from 1% down to 0.01% (v/v). Include a "medium only" control.

  • Treatment: Replace the medium in the wells with the DMSO-containing medium and incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the "medium only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability should be considered the maximum allowable concentration for your experiments.

Verifying the Bioactivity of Dissolved 9(R)-PAHSA

Confirming that the dissolved 9(R)-PAHSA is biologically active in your cell system is a critical validation step. As 9(R)-PAHSA is a known agonist of GPR120, a functional assay targeting this pathway can be employed.

Example Workflow: Verification of GPR120 Activation

  • Cell Treatment: Treat your cells (which should endogenously express GPR120) with a range of concentrations of your freshly prepared 9(R)-PAHSA working solution. Include a vehicle-only control.

  • Incubation: Incubate for a time point relevant to the activation of the GPR120 signaling pathway (e.g., 15-30 minutes for assessing protein phosphorylation).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis: Perform a Western blot to assess the phosphorylation of a downstream target of GPR120 signaling, such as ERK1/2. An increase in the ratio of phosphorylated ERK1/2 to total ERK1/2 would indicate successful activation of the pathway.

Authoritative Grounding: The 9(R)-PAHSA Signaling Pathway

9(R)-PAHSA exerts its anti-inflammatory effects primarily through the activation of the G protein-coupled receptor GPR120.[3][5] Upon binding, GPR120 recruits β-arrestin-2, which in turn can inhibit inflammatory signaling cascades, such as the NF-κB pathway.[4][16] This interaction provides a clear mechanism for the observed biological effects of 9(R)-PAHSA and offers a tangible target for validating its activity in cell culture.

signaling_pathway cluster_membrane Cell Membrane GPR120 GPR120/FFAR4 B_arrestin β-arrestin-2 GPR120->B_arrestin recruits PAHSA 9(R)-PAHSA PAHSA->GPR120 binds & activates TAK1 TAK1 B_arrestin->TAK1 inhibits NFkB NF-κB Pathway TAK1->NFkB activates Anti_inflammatory Anti-inflammatory Gene Expression NFkB->Anti_inflammatory regulates

Caption: Simplified GPR120 signaling pathway initiated by 9(R)-PAHSA.

References

  • 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC. (2021-11-15). Retrieved from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal. Retrieved from [Link]

  • 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PubMed. (2020-11-05). Retrieved from [Link]

  • 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors - Frontiers. (2023-07-19). Retrieved from [Link]

  • 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - MDPI. Retrieved from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal. Retrieved from [Link]

  • The synthesis and characterization of 9-PAHSA. (A) ¹H NMR of 9-PAHSA.... - ResearchGate. Retrieved from [Link]

  • Tricks for dissolving palmitic acid in the medium? - ResearchGate. (2023-10-18). Retrieved from [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements - PMC - NIH. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]

  • GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC. Retrieved from [Link]

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders - MDPI. Retrieved from [Link]

  • How can I dissolve palmitic acid to be used in cell culture? - ResearchGate. (2015-06-16). Retrieved from [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. (2025-08-10). Retrieved from [Link]

  • How can I dissolve palmitic acid to be used in cell culture? - ResearchGate. (2019-09-28). Retrieved from [Link]

  • Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC. (2021-11-04). Retrieved from [Link]

  • What are GPR120 agonists and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines - Iranian Journal of Blood and Cancer. Retrieved from [Link]

  • Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. - ResearchGate. Retrieved from [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - JLUpub. (2021-12-03). Retrieved from [Link]

  • DMSO usage in cell culture - LifeTein. (2023-02-01). Retrieved from [Link]

  • Regulation of Energy Homeostasis via GPR120 - Frontiers. Retrieved from [Link]

  • Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Robust Extraction and Quantification of 9(R)-PAHSA from Liver Tissue

Introduction Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties.[1] Among these, 9(R)-hydroxy-10(E)-octade...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties.[1] Among these, 9(R)-hydroxy-10(E)-octadecenoic acid esterified to palmitic acid, or 9(R)-PAHSA, is a prominent isomer found in various mammalian tissues, including the liver.[1][2] The liver plays a central role in lipid metabolism, and accurately quantifying the levels of bioactive lipids like 9(R)-PAHSA in this tissue is crucial for understanding its physiological roles and its potential as a therapeutic target in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[3][4][5]

This application note provides a detailed, field-proven protocol for the efficient extraction and sensitive quantification of 9(R)-PAHSA from liver tissue. The methodology is designed to ensure high recovery, minimize degradation, and provide a robust workflow for researchers in lipidomics, drug discovery, and metabolic disease research. We will delve into the rationale behind key steps, from sample handling to the specifics of LC-MS/MS analysis, to equip scientists with the knowledge to confidently implement this protocol.

I. Foundational Principles: Ensuring Protocol Integrity

The successful quantification of 9(R)-PAHSA hinges on a protocol that is both robust and reproducible. This is achieved by adhering to foundational principles of lipid extraction and analysis, which are integrated throughout the following procedures.

A. The Challenge of Lipid Extraction from Liver

Liver tissue presents a unique challenge for lipid extraction due to its high lipid content and the diversity of lipid species present. A successful protocol must efficiently disrupt the tissue matrix to release lipids while simultaneously preventing their degradation. The chosen method must also effectively separate the lipids of interest from other cellular components like proteins and aqueous metabolites.

B. The Modified Folch Method: A Gold Standard for Liver Lipid Extraction

The Folch and Bligh-Dyer methods are considered "gold standards" for lipid extraction from biological tissues.[6] These methods utilize a biphasic solvent system of chloroform and methanol to effectively partition lipids into an organic phase. For liver tissue, a modified Folch method incorporating sonication has been shown to significantly improve the efficiency of fat extraction.[7] Sonication provides the necessary energy to disrupt the dense liver tissue, ensuring complete homogenization and maximizing the recovery of lipids like 9(R)-PAHSA.

C. Ensuring Stability: The Perils of Degradation

Lipids, particularly esters like PAHSAs, are susceptible to enzymatic and chemical degradation. It is crucial to minimize the time between tissue collection and extraction and to maintain cold conditions throughout the process to inhibit lipase activity.[4] PAHSAs are also known to be base-labile, meaning they can be degraded under alkaline conditions.[6] Therefore, the pH of all solutions and the storage conditions must be carefully controlled. For long-term stability, lipid extracts should be stored at -80°C. While specific data on the impact of multiple freeze-thaw cycles on PAHSAs is limited, it is best practice to minimize these cycles to prevent potential degradation.[8]

II. Experimental Workflow: From Tissue to Data

The following diagram outlines the complete workflow for the extraction and quantification of 9(R)-PAHSA from liver tissue.

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Modified Folch) cluster_analysis Quantification Tissue Liver Tissue Collection Homogenization Homogenization in Cold PBS Tissue->Homogenization Snap-freeze in liquid N2 Solvent_Addition Addition of Chloroform:Methanol (2:1) Homogenization->Solvent_Addition On ice Sonication Sonication Solvent_Addition->Sonication Phase_Separation Phase Separation (Addition of 0.9% NaCl) Sonication->Phase_Separation Vortex & Centrifuge Collection Collection of Organic Phase Phase_Separation->Collection Drying Drying under Nitrogen Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Workflow for 9(R)-PAHSA extraction and analysis.

III. Detailed Protocol: Step-by-Step Guide

This protocol is optimized for the extraction of 9(R)-PAHSA from approximately 50-100 mg of liver tissue. All steps should be performed on ice unless otherwise specified to minimize enzymatic degradation.

A. Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
ChloroformHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
Sodium Chloride (NaCl)ACS GradeSigma-Aldrich
Phosphate-Buffered Saline (PBS), pH 7.4Molecular Biology GradeThermo Fisher Scientific
9(R)-PAHSA Standard≥98% PurityCayman Chemical
Internal Standard (e.g., d4-9-PAHSA)≥98% PurityCayman Chemical
WaterLC-MS GradeFisher Scientific
AcetonitrileLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeThermo Fisher Scientific
B. Tissue Homogenization
  • Weighing: Tare a pre-chilled 2 mL polypropylene tube. Weigh approximately 50-100 mg of frozen liver tissue. Record the exact weight.

  • Homogenization Buffer: Add 500 µL of ice-cold PBS to the tube.

  • Homogenization: Homogenize the tissue using a bead beater or a rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.

C. Lipid Extraction
  • Solvent Addition: To the liver homogenate, add 1.5 mL of a chloroform:methanol (2:1, v/v) mixture. This creates a single-phase system that facilitates lipid extraction.[7]

  • Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., d4-9-PAHSA) to each sample. The internal standard is crucial for correcting for any variability in extraction efficiency and instrument response.

  • Sonication: Sonicate the sample in a water bath sonicator for 5-10 minutes.[7] This step is critical for disrupting the liver tissue and maximizing lipid recovery.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

D. Sample Preparation for LC-MS/MS
  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the lipids are fully dissolved.

  • Centrifugation: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the supernatant to an LC-MS vial for analysis.

IV. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of 9(R)-PAHSA.[2][7]

A. Chromatographic Separation

A gradient elution using a C18 reversed-phase column is recommended to achieve good separation of 9(R)-PAHSA from its isomers and other lipid species in the complex liver extract.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 90% B; 2-12 min: 90-99% B; 12-15 min: 99% B; 15.1-18 min: 90% B
B. Mass Spectrometry Parameters

Quantification is performed using multiple reaction monitoring (MRM) in negative ionization mode. The precursor ion for 9-PAHSA is [M-H]⁻ at m/z 537.4. The following product ions are recommended for quantification and confirmation.[2]

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
537.4255.2 (Quantifier)100Optimization Recommended
537.4281.2 (Qualifier)100Optimization Recommended
537.4299.3 (Qualifier)100Optimization Recommended

Note on Collision Energy Optimization: The optimal collision energy for each transition should be determined empirically on the specific mass spectrometer being used. This can be achieved by infusing a standard solution of 9-PAHSA and varying the collision energy to find the value that produces the maximum signal for each product ion.[3][7][9]

V. Data Analysis and Interpretation

The concentration of 9(R)-PAHSA in the liver tissue is determined by constructing a calibration curve using a series of known concentrations of the 9(R)-PAHSA standard, each spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 9(R)-PAHSA in the unknown samples is then calculated from this calibration curve and normalized to the initial tissue weight.

VI. Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the extraction and quantification of 9(R)-PAHSA from liver tissue. By following the detailed steps and understanding the underlying principles, researchers can obtain accurate and reproducible data, enabling further investigation into the role of this important bioactive lipid in health and disease. The emphasis on proper sample handling, efficient extraction, and optimized LC-MS/MS analysis ensures the integrity and trustworthiness of the results, supporting the advancement of research in the fields of lipidomics and drug development.

References

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Pali, M., et al. (2021). Improved Folch Method for Liver-Fat Quantification. Frontiers in Veterinary Science, 8, 628393. [Link]

  • Iversen, P. L., & Smith, M. C. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1845–1853. [Link]

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Yore, M. M., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 748-764. [Link]

  • Lydic, T. A., & Busik, J. V. (2020). A Faster Protocol for Endogenous FAHFA Measurements. Metabolites, 10(7), 284. [Link]

  • Kuda, O., et al. (2023). Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates. International Journal of Molecular Sciences, 24(7), 6520. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 723. [Link]

  • Syed, I., et al. (2020). 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes. International Journal of Molecular Sciences, 21(21), 8312. [Link]

  • MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics, 26(7), 966-968. [Link]

  • Qiu, Y., et al. (2020). Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat. Foods, 9(12), 1775. [Link]

  • Lee, J. Y., et al. (2021). Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry. Journal of Separation Science, 44(12), 2445-2454. [Link]

  • Yore, M.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Iversen, P. L., & Smith, M. C. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1845–1853. [Link]

  • MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics, 26(7), 966-968. [Link]

  • Qiu, Y., et al. (2020). Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat. Foods, 9(12), 1775. [Link]

Sources

Application

Preparation of 9(R)-PAHSA for Oral Gavage in Mouse Models: An Application Note and Protocol

Introduction Palmitic acid hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, 9(R)-PAHSA has garnered significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palmitic acid hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, 9(R)-PAHSA has garnered significant interest for its potential therapeutic applications. Preclinical evaluation of 9(R)-PAHSA in mouse models is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Oral gavage is a common and effective method for administering compounds in such studies. However, the lipophilic nature of 9(R)-PAHSA presents challenges in creating a stable and homogenous formulation suitable for accurate dosing. This application note provides a detailed protocol for the preparation of 9(R)-PAHSA for oral gavage in mouse models, with a focus on ensuring solubility, stability, and reproducibility.

Core Principles: Vehicle Selection and Formulation Strategy

The successful oral delivery of a lipophilic compound like 9(R)-PAHSA hinges on the selection of an appropriate vehicle. The ideal vehicle must solubilize the compound to the desired concentration, maintain its stability, and be non-toxic to the animals at the administered volume.

Based on published literature, a common and effective vehicle for the oral administration of PAHSAs in mice is a mixture of polyethylene glycol 400 (PEG400), Polysorbate 80 (Tween-80), and water[1][2].

  • Polyethylene Glycol 400 (PEG400): A water-miscible polymer that acts as a co-solvent, significantly enhancing the solubility of lipophilic compounds.

  • Polysorbate 80 (Tween-80): A non-ionic surfactant that aids in the dispersion and emulsification of the lipid in the aqueous phase, preventing precipitation and improving absorption.

  • Water: The aqueous component of the vehicle, ensuring biocompatibility and appropriate viscosity for gavage.

This combination creates a self-emulsifying drug delivery system (SEDDS) in which the 9(R)-PAHSA remains in a solubilized state, facilitating consistent and accurate dosing.

Materials and Equipment

Materials:

  • 9(R)-PAHSA (purity ≥95%)

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Polysorbate 80 (Tween-80), USP grade

  • Sterile, deionized, or distilled water

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile syringes (1 mL, 3 mL)

  • Oral gavage needles (20-22 gauge, 1.5 inches with a ball tip for adult mice)

  • Analytical balance

  • Vortex mixer

  • Water bath or heat block

  • pH meter (optional)

Quantitative Data Summary

Table 1: Solubility of 9(R)-PAHSA in Various Solvents

SolventSolubilitySource
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)15 mg/mL[1]
Ethanol20 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline0.5 mg/mL[3]
10% DMSO, 90% Corn Oil0.5 mg/mL[3]

Table 2: Recommended Dosing Regimens for PAHSAs in Mice via Oral Gavage

PAHSA Isomer(s)DoseStudy ContextSource
9-PAHSA50 mg/kg/dayDiabetic cardiovascular disease[1]
5- and 9-PAHSAs45 mg/kg/day of eachDiet-induced obesity[4]
5- and 9-PAHSAs15 mg/kg/day of eachChow-fed[2]

Experimental Workflow Diagram

G cluster_prep Formulation Preparation cluster_admin Administration calc Calculate Required 9(R)-PAHSA and Vehicle Volumes weigh Weigh 9(R)-PAHSA calc->weigh add_peg Add PEG400 to 9(R)-PAHSA weigh->add_peg vortex1 Vortex to Mix add_peg->vortex1 heat Warm Gently (37°C) if Necessary vortex1->heat add_tween Add Tween-80 heat->add_tween vortex2 Vortex to Homogenize add_tween->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex to Final Homogenous Suspension add_water->vortex3 qc Visual Inspection for Homogeneity vortex3->qc animal_prep Weigh Mouse and Calculate Dosing Volume qc->animal_prep gavage Administer via Oral Gavage animal_prep->gavage monitor Monitor Animal Post-Gavage gavage->monitor

Caption: Workflow for 9(R)-PAHSA oral gavage preparation and administration.

Step-by-Step Protocol for 9(R)-PAHSA Formulation

This protocol is for the preparation of a 10 mg/mL stock solution of 9(R)-PAHSA in a vehicle of 50% PEG400, 0.5% Tween-80, and 49.5% water.

1. Calculation of Required Quantities:

  • Determine the total volume of the formulation needed. For example, for a study with 10 mice, each receiving 200 µL daily for 5 days, the total volume required would be 10 mice * 200 µL/mouse/day * 5 days = 10,000 µL or 10 mL. It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.

  • Calculate the mass of 9(R)-PAHSA required. For a 10 mg/mL concentration in a final volume of 10 mL, you will need 10 mg/mL * 10 mL = 100 mg of 9(R)-PAHSA.

  • Calculate the volume of each vehicle component:

    • PEG400 (50%): 10 mL * 0.50 = 5 mL

    • Tween-80 (0.5%): 10 mL * 0.005 = 0.05 mL or 50 µL

    • Water (49.5%): 10 mL * 0.495 = 4.95 mL

2. Solubilization of 9(R)-PAHSA:

  • Accurately weigh the calculated amount of 9(R)-PAHSA and place it in an appropriately sized sterile microcentrifuge tube.

  • Add the calculated volume of PEG400 to the tube containing the 9(R)-PAHSA.

  • Vortex the mixture thoroughly for 1-2 minutes until the 9(R)-PAHSA is fully wetted.

  • If the 9(R)-PAHSA does not fully dissolve, warm the mixture in a water bath or heat block at 37°C for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, as it may degrade the compound.

3. Addition of Surfactant and Aqueous Phase:

  • Once the 9(R)-PAHSA is dissolved in the PEG400, add the calculated volume of Tween-80.

  • Vortex the mixture for another 1-2 minutes to ensure the surfactant is evenly distributed.

  • Gradually add the calculated volume of sterile water to the mixture while vortexing. This slow addition is crucial for the formation of a stable emulsion.

  • Continue to vortex for an additional 2-3 minutes until the formulation appears as a homogenous, slightly viscous, and opalescent solution.

4. Quality Control and Storage:

  • Visually inspect the final formulation for any undissolved particles or phase separation. A properly prepared formulation should be uniform.

  • Due to the susceptibility of fatty acid esters to oxidation and hydrolysis, it is recommended to prepare the formulation fresh daily.[5] If short-term storage is necessary, store the formulation in a tightly sealed container at 2-8°C, protected from light, for no more than 24-48 hours. Before use, allow the formulation to come to room temperature and vortex thoroughly to ensure homogeneity.

Oral Gavage Administration

The following is a general guideline for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) protocols.

1. Animal Preparation:

  • Weigh each mouse to determine the precise dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg of body weight. For a 25g mouse, the maximum volume would be 0.25 mL.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

2. Gavage Needle Insertion:

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion required to reach the stomach.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle. If resistance is met, withdraw and re-insert.

3. Administration and Monitoring:

  • Once the needle is properly placed, slowly administer the calculated volume of the 9(R)-PAHSA formulation.

  • After administration, gently withdraw the needle.

  • Monitor the mouse for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The visual inspection for homogeneity serves as a critical quality control step. A non-homogenous mixture indicates improper solubilization and should not be used for dosing, as it will lead to inaccurate and inconsistent results. The use of USP-grade reagents ensures the purity and consistency of the vehicle components. Adherence to the recommended volumes and careful monitoring of the animals post-administration are essential for ensuring the welfare of the animals and the integrity of the study.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation and oral administration of 9(R)-PAHSA in mouse models. By following these detailed steps, researchers can prepare a stable and homogenous formulation, ensuring accurate and reproducible dosing for their preclinical studies. The principles outlined here can also be adapted for the formulation of other lipophilic compounds for in vivo research.

References

  • 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC. (2021, November 15). PubMed Central. [Link]

  • Oxidative stability of fatty acid alkyl esters: A review. (2025, August 7). ResearchGate. [Link]

  • Oral Gavage in the Mouse - FSU Office of Research. Florida State University. [Link]

  • Δ9-Tetrahydrocannabinol Effects on Respiration and Heart Rate Across Route of Administration in Female and Male Mice - PubMed Central. National Institutes of Health. [Link]

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice | PNAS. Proceedings of the National Academy of Sciences. [Link]

  • 90-Day Oral Gavage Toxicity Study of C9-C16 Aromatic Fraction Jet-A in Female Sprague-Dawley CD Rats and Male C57BL/6 Mice - DTIC. Defense Technical Information Center. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH. National Institutes of Health. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]

  • Oleic Acid-Shelled Solid Lipid Nanocomplexes for Enhanced Quercetin Delivery with Improved Antioxidant and Stability Properties | ACS Omega. American Chemical Society Publications. [Link]

  • Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)-polysorbate 80-water mixtures - ResearchGate. ResearchGate. [Link]

  • Analysis of Cannabinoids in Biological Specimens: An Update - PMC. PubMed Central. [Link]

  • Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC. PubMed Central. [Link]

  • Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations - PMC. PubMed Central. [Link]

  • The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - NIH. National Institutes of Health. [Link]

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice. bioRxiv. [Link]

  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. [Link]

  • Effect of Lipid Vehicles on Solubility, Stability, and Topical Permeation of Delta-9-Tetrahydrocannabinol - PubMed. National Institutes of Health. [Link]

  • TECH 09a -Oral Gavage in Adult Mice - UBC Animal Care Services. The University of British Columbia. [Link]

  • S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC. PubMed Central. [Link]

  • (PDF) Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - ResearchGate. ResearchGate. [Link]

  • Investigation of Cellular Interactions of Lipid-Structured Nanoparticles With Oral Mucosal Epithelial Cells - Frontiers. Frontiers. [Link]

    • List of vehicles used in solubility studies of PGZ - ResearchGate. ResearchGate. [Link]

  • 62 questions with answers in ORAL GAVAGE | Science topic - ResearchGate. ResearchGate. [Link]

  • Development of Clinical Dosage Forms for a Poorly Water Soluble Drug I: Application of Polyethylene Glycol-Polysorbate 80 Solid Dispersion Carrier System | Request PDF - ResearchGate. ResearchGate. [Link]

  • Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations - ResearchGate. ResearchGate. [Link]

  • Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - MDPI. MDPI. [Link]

  • Oleic acid-based nanosystems for mitigating acute respiratory distress syndrome in mice through neutrophil suppression: how the particulate size affects therapeutic efficiency - PMC. PubMed Central. [Link]

  • Use of solubility parameters of drug and vehicle to predict flux through skin - PubMed - NIH. National Institutes of Health. [Link]

  • Structural properties of polyethylene glycol-polysorbate 80 mixture, a solid dispersion vehicle - PubMed. National Institutes of Health. [Link]

  • Study of phase behavior of poly(ethylene glycol)–polysorbate 80 and poly(ethylene glycol)–polysorbate 80–water mixtures - ResearchGate. ResearchGate. [Link]

Sources

Method

Application Note: High-Recovery Enrichment of FAHFAs Using Solid Phase Extraction

Introduction: The Significance of FAHFA Enrichment Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1][2] Their discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of FAHFA Enrichment

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1][2] Their discovery has opened new avenues in understanding metabolic regulation and developing novel therapeutics. However, the inherent challenge in studying these molecules lies in their low abundance in complex biological matrices, where they are often overshadowed by more prevalent lipid species.[3][4][5]

Effective sample preparation is therefore a critical prerequisite for accurate FAHFA quantification and characterization. Solid phase extraction (SPE) has emerged as a robust and indispensable technique for the selective enrichment of FAHFAs from complex lipid extracts.[3][6][7] This application note provides a comprehensive guide to various SPE methodologies for FAHFA enrichment, detailing the underlying principles, step-by-step protocols, and critical considerations for researchers in lipidomics and drug development.

The Principle of Solid Phase Extraction for FAHFA Enrichment

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample (the mobile phase) by their differential adsorption to a solid material (the stationary phase). For FAHFA enrichment, the choice of the stationary phase and the solvent system is paramount and is dictated by the physicochemical properties of FAHFAs and the interfering lipids in the sample. The primary goal is to retain the FAHFAs on the solid support while other lipids, such as triacylglycerols and cholesterol esters, are washed away.[2][7] Subsequently, a different solvent is used to selectively elute the enriched FAHFAs for downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[2][5]

Choosing the Right SPE Sorbent: A Comparative Overview

The selection of the appropriate SPE sorbent is a critical decision that influences the efficiency and selectivity of FAHFA enrichment. The most common types of sorbents used for this purpose are based on normal-phase, reversed-phase, and mixed-mode chromatography.

Sorbent TypePrinciple of SeparationPrimary Application for FAHFA EnrichmentAdvantagesDisadvantages
Normal-Phase (e.g., Silica) Adsorption based on polarity. Polar analytes are retained on the polar sorbent.[8][9]Removal of non-polar lipids (e.g., triacylglycerols, cholesterol esters) to enrich for the more polar FAHFAs.[2][7]Well-established and effective for removing major interfering lipid classes.[2][6]Can be time-consuming due to gravity-based flow; potential for background signal from the silica cartridge itself.[6][10]
Reversed-Phase (e.g., C8, C18) Partitioning based on hydrophobicity. Non-polar analytes are retained on the non-polar sorbent.Can be used for desalting and concentrating FAHFAs from aqueous solutions.[11] Some methods utilize C8 cartridges for FAHFA enrichment.[3]High recovery and reproducibility.[11]May not be as effective as normal-phase for removing structurally similar, less polar lipids.
Mixed-Mode Combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange).Can offer enhanced selectivity for FAHFAs by exploiting both their polarity and acidic nature.Highly selective, leading to cleaner extracts.Method development can be more complex.
Specialty Sorbents (e.g., Titanium and Zirconium Dioxide-Coated) Specific affinity for certain functional groups.Used for the fractionation of free fatty acids and FAHFAs with high recovery.[1]High recovery rates for FAHFAs (reported up to 100%).[1]May be more expensive and less commonly available.

Detailed Protocols for FAHFA Enrichment

The following protocols provide detailed, step-by-step methodologies for the most common SPE workflows for FAHFA enrichment.

Protocol 1: Normal-Phase SPE using a Silica Cartridge

This is a widely adopted method for the enrichment of FAHFAs from total lipid extracts.[2][6][7]

Materials:

  • Silica SPE cartridges (e.g., 500 mg silica, 3 mL)

  • Total lipid extract dissolved in a non-polar solvent (e.g., chloroform or hexane)

  • Hexane

  • Hexane:Ethyl Acetate (95:5, v/v)

  • Ethyl Acetate

  • Nitrogen gas for solvent evaporation

  • Positive pressure manifold (optional, but recommended for faster processing)[7]

Workflow Diagram:

SPE_Workflow_Normal_Phase cluster_prep Preparation cluster_load Sample Loading cluster_wash Washing cluster_elute Elution cluster_post Post-Elution Condition 1. Condition Cartridge (6 mL Hexane) Load 2. Load Sample (Lipid extract in Chloroform) Condition->Load Equilibrates the stationary phase Wash 3. Wash (6 mL 95:5 Hexane:Ethyl Acetate) Load->Wash Retains FAHFAs, allows some non-polar lipids to pass Elute 4. Elute FAHFAs (4 mL Ethyl Acetate) Wash->Elute Removes neutral lipids Dry 5. Dry Down Eluate Elute->Dry Collects enriched FAHFAs Reconstitute 6. Reconstitute for Analysis Dry->Reconstitute

Caption: Normal-Phase SPE Workflow for FAHFA Enrichment.

Step-by-Step Procedure:

  • Cartridge Conditioning: Condition the silica SPE cartridge by passing 6 mL of hexane through it. This step ensures that the sorbent is properly wetted and ready for sample loading. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume (e.g., 200 µL) of chloroform or hexane and load it onto the conditioned cartridge.[6] Allow the sample to slowly pass into the sorbent bed.

  • Washing: Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate.[2][6] This step is crucial for removing neutral lipids like triacylglycerols and cholesterol esters, which have a lower affinity for the silica sorbent compared to the more polar FAHFAs.

  • Elution: Elute the enriched FAHFAs from the cartridge with 4 mL of ethyl acetate.[6] Ethyl acetate is a more polar solvent that disrupts the interaction between the FAHFAs and the silica, allowing them to be collected.

  • Drying and Reconstitution: Dry the collected eluate under a gentle stream of nitrogen. Reconstitute the dried FAHFA fraction in a suitable solvent (e.g., methanol) for subsequent LC-MS analysis.[2]

Expert Insights:

  • Flow Rate: A consistent and slow flow rate during sample loading and washing is critical for optimal separation. The use of a positive pressure manifold can significantly improve reproducibility and reduce processing time from hours to about one hour.[7]

  • Background Contamination: Be aware that some SPE cartridges can introduce background signals, particularly for palmitic acid esters of hydroxystearic acids (PAHSAs).[10] It is advisable to run a blank (a cartridge with only the solvents) to assess potential contamination. A pre-wash of the cartridge with ethyl acetate and methanol before conditioning may help mitigate this issue.[6]

Protocol 2: Reversed-Phase SPE for FAHFA Desalting and Concentration

Reversed-phase SPE is particularly useful for cleaning up and concentrating FAHFAs from aqueous-based samples or after derivatization reactions.[11]

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Sample containing FAHFAs in an aqueous solution

  • Methanol (or other suitable organic solvent)

  • Water (acidified if necessary)

Workflow Diagram:

SPE_Workflow_Reversed_Phase cluster_prep_rp Preparation cluster_load_rp Sample Loading cluster_wash_rp Washing cluster_elute_rp Elution Condition_rp 1. Condition Cartridge (Methanol, then Water) Load_rp 2. Load Aqueous Sample Condition_rp->Load_rp Activates the stationary phase Wash_rp 3. Wash (Water or low % organic) Load_rp->Wash_rp Retains FAHFAs Elute_rp 4. Elute FAHFAs (Methanol or Acetonitrile) Wash_rp->Elute_rp Removes salts and polar impurities

Caption: Reversed-Phase SPE Workflow for FAHFA Desalting.

Step-by-Step Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by first washing with one column volume of methanol, followed by one column volume of water. This activates the hydrophobic stationary phase.

  • Sample Loading: Load the aqueous sample containing FAHFAs onto the cartridge. The FAHFAs will be retained on the non-polar sorbent.

  • Washing: Wash the cartridge with water or a low percentage of organic solvent to remove salts and other polar impurities.

  • Elution: Elute the FAHFAs with a high percentage of organic solvent, such as methanol or acetonitrile.

Troubleshooting and Method Optimization

  • Low Recovery: If FAHFA recovery is low, consider optimizing the wash and elution solvent compositions. A less polar wash solvent or a more polar elution solvent may be required. Ensure the sample is fully dissolved before loading.

  • Poor Purity: If the eluate contains significant impurities, an additional wash step with a solvent of intermediate polarity may be necessary. Alternatively, a different SPE sorbent with higher selectivity could be explored.

  • Variability: To minimize variability, ensure consistent solvent volumes and flow rates. The use of an automated SPE system can greatly enhance reproducibility.

Conclusion

Solid phase extraction is a powerful and essential technique for the enrichment of FAHFAs from complex biological samples. The choice of SPE method, particularly the sorbent and solvent system, should be tailored to the specific sample matrix and the analytical goals. A well-optimized SPE protocol can significantly improve the sensitivity and accuracy of FAHFA analysis, enabling researchers to gain deeper insights into the biological roles of these important lipids.

References

  • Lipid recovery rates using solid-phase extraction and abundance... - ResearchGate. Available at: [Link]

  • Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - MDPI. Available at: [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed. Available at: [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements - PMC - NIH. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC - NIH. Available at: [Link]

  • The Measurement, Regulation, and Biological Activity of FAHFAs - PMC. Available at: [Link]

  • Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk | ACS Pharmacology & Translational Science - ACS Publications. Available at: [Link]

  • Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed. Available at: [Link]

  • Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines - PMC. Available at: [Link]

  • Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed Central. Available at: [Link]

  • Identification of short‐chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model by nontargeted analysis using ultra‐high‐performance liquid chromatography/linear ion trap quadrupole‐Orbitrap mass spectrometry - ResearchGate. Available at: [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements - eScholarship.org. Available at: [Link]

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Sample - Semantic Scholar. Available at: [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Available at: [Link]

  • (PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - ResearchGate. Available at: [Link]

  • Knowledge About Normal Phase Solid Phase Extraction - Hawach - SPE Cartridge. Available at: [Link]

  • Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4 - YouTube. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Mass Spectrometric Detection of 9(R)-PAHSA using MRM Transitions

Introduction: The Significance of 9(R)-PAHSA in Metabolic and Inflammatory Research Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant biological activity.[1] Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 9(R)-PAHSA in Metabolic and Inflammatory Research

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant biological activity.[1] Among these, 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) has emerged as a key bioactive lipid with demonstrated anti-diabetic and anti-inflammatory properties.[2] Structurally, 9-PAHSA is an ester formed from palmitic acid and 9-hydroxystearic acid.[3] Its levels are often dysregulated in metabolic diseases, making it a crucial biomarker and a potential therapeutic target.[4] Accurate and sensitive quantification of 9(R)-PAHSA in complex biological matrices is therefore essential for advancing research in drug development and diagnostics. This application note provides a comprehensive guide to the detection and quantification of 9(R)-PAHSA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM), offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Principle of MRM for 9(R)-PAHSA Detection

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique ideal for quantifying specific analytes in complex mixtures.[5] The process involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion. This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, enabling precise quantification.

For 9(R)-PAHSA, the analysis is typically performed in negative ionization mode. The precursor ion is the deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of 537.5. Upon collision-induced dissociation (CID) in the mass spectrometer, this precursor ion fragments into characteristic product ions. The three most abundant and analytically significant product ions for 9-PAHSA are:

  • m/z 255.2: Corresponds to the palmitate anion.

  • m/z 281.2: Represents the dehydrated hydroxystearic acid anion.

  • m/z 299.3: Corresponds to the hydroxystearic acid anion.[6][7]

The intensity ratio of these product ions is unique to the specific PAHSA isomer, aiding in their differentiation.[6] For instance, in the case of 9-PAHSA, the fragment at m/z 255.2 is typically more abundant than the fragment at m/z 281.2. This contrasts with a potential interferent, C16:0 ceramide, where the m/z 281.2 fragment is more intense.

Experimental Workflow for 9(R)-PAHSA Analysis

The overall workflow for the analysis of 9(R)-PAHSA from biological samples involves several key stages, from sample preparation to data acquisition and analysis.

9(R)-PAHSA Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Tissue) Extraction Lipid Extraction Sample->Extraction Homogenization SPE Solid-Phase Extraction (SPE) Enrichment Extraction->SPE Crude Lipid Extract LC LC Separation (C18 Column) SPE->LC Purified FAHFA Fraction MS MS/MS Detection (MRM Mode) LC->MS Isomer Separation Quant Quantification & Data Analysis MS->Quant MRM Data

Caption: Experimental workflow for 9(R)-PAHSA analysis.

Detailed Protocols

Part 1: Sample Preparation - Extraction and Solid-Phase Extraction (SPE)

The goal of sample preparation is to extract and enrich FAHFAs from the complex biological matrix while removing interfering substances.[8]

Materials:

  • Biological sample (e.g., 100 µL serum or ~50 mg tissue)

  • Internal Standard (e.g., ¹³C₁₆-9-PAHSA)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Ethyl acetate

  • Hexane

  • Silica SPE cartridges (e.g., 100 mg)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Homogenization:

    • For serum/plasma: To 100 µL of sample, add the internal standard.

    • For tissue: Homogenize ~50 mg of tissue in a suitable buffer and add the internal standard.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenized sample, add a mixture of chloroform:methanol (2:1, v/v) to achieve a final ratio of chloroform:methanol:water of 2:1:0.8.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Cartridge Conditioning: Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate, followed by conditioning with 6 mL of hexane.[9]

    • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.[9]

    • Washing (Elution of Neutral Lipids): Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[9]

    • Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate.[9]

    • Drying: Dry the collected FAHFA fraction under a stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Part 2: LC-MS/MS Analysis - MRM Method

Liquid Chromatography (LC) Parameters for Isomer Separation:

Chromatographic separation is crucial for distinguishing 9(R)-PAHSA from its isomers. An isocratic method using a C18 column has been shown to be effective.[6]

ParameterRecommended Condition
Column Luna C18(2), 3 µm, 100 Å, 250 x 2.0 mm or equivalent
Mobile Phase 93:7 methanol:water with 0.01% ammonium hydroxide and 5 mM ammonium acetate
Flow Rate 0.2 mL/min
Column Temperature 25 °C
Injection Volume 5-15 µL
Run Time Sufficient to allow for the elution of all isomers of interest (e.g., up to 120 min for full isomer profile)

Mass Spectrometry (MS) Parameters - MRM Transitions:

The following table summarizes the key MRM transitions for the detection of 9-PAHSA.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type
9-PAHSA537.5255.2Quantifier
9-PAHSA537.5281.2Qualifier
9-PAHSA537.5299.3Qualifier

Optimization of MS Parameters (Collision Energy and Declustering Potential):

The optimal collision energy (CE) and declustering potential (DP) are instrument-dependent and must be empirically determined to maximize the signal intensity for each MRM transition.[5][10]

General Procedure for Optimization:

  • Infuse a standard solution of 9-PAHSA directly into the mass spectrometer.

  • Perform a product ion scan to confirm the presence of the key fragments (m/z 255.2, 281.2, and 299.3).

  • For each MRM transition, systematically vary the CE and DP values while monitoring the signal intensity of the product ion.

  • Plot the signal intensity against the CE and DP values to determine the optimal setting that yields the highest intensity.[10]

The declustering potential helps to prevent the formation of ion clusters before they enter the mass analyzer, while the collision energy controls the degree of fragmentation in the collision cell.[11]

Data Analysis and Quantification

Quantification of 9(R)-PAHSA is achieved by integrating the peak area of the quantifier MRM transition (537.5 -> 255.2) and comparing it to a calibration curve generated from standards of known concentrations. The use of a stable isotope-labeled internal standard, such as ¹³C₁₆-9-PAHSA, is highly recommended to correct for variations in sample preparation and instrument response.

The qualifier transitions (537.5 -> 281.2 and 537.5 -> 299.3) should be monitored to confirm the identity of the analyte. The ratio of the quantifier to qualifier ions should be consistent between the samples and the standards.

Conclusion

This application note provides a robust and detailed framework for the sensitive and selective quantification of 9(R)-PAHSA in biological matrices using LC-MS/MS with MRM. By following the outlined protocols for sample preparation and employing the specified MRM transitions and LC conditions, researchers can achieve reliable and accurate measurements of this important bioactive lipid. The provided insights into the principles of the methodology and the importance of parameter optimization will empower scientists to successfully implement this analytical approach in their research endeavors, ultimately contributing to a deeper understanding of the role of 9(R)-PAHSA in health and disease.

References

  • Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology, 4, 222. [Link]

  • Syed, I., Yore, M. M., & Saghatelian, A. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 749–760. [Link]

  • MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics, 26(7), 966–968. [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity Flexible Cube. [Link]

  • Kuda, O., Brezinova, M., Rombaldova, M., Slavikova, B., Posta, M., Beier, P., ... & Kopecky, J. (2016). A faster protocol for endogenous FAHFA measurements. Journal of Lipid Research, 57(8), 1501-1509. [Link]

  • Lee, J., Kuda, O., & Saghatelian, A. (2021). The Measurement, Regulation, and Biological Activity of FAHFAs. ACS Central Science, 7(5), 755-765. [Link]

  • SCIEX. (n.d.). Quantitation of PFASs in Water Samples using LC-MS/MS. [Link]

  • Waters Corporation. (n.d.). Development of an MRM Method. [Link]

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., Zhang, T., Herman, M. A., Homan, E. A., ... & Kahn, B. B. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Brejchova, K., Paluchova, V., Brezinova, M., Balas, L., Durand, T., & Kuda, O. (2020). Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research, 79, 101053. [Link]

  • Guijas, C., Pérez-Escobar, J., & Domingo-Almenara, X. (2018). Characterization of free and esterified 9-HSA by mass spectrometry. ResearchGate. [Link]

  • Wen, J., et al. (2025). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. Theranostics, 15(8), 2234-2251. [Link]

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(26), 7565-7578. [Link]

  • Le, C. H., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 293. [Link]

  • Syed, I., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 749-760. [Link]

  • Lin, S. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. [Link]

Sources

Method

Application Note: High-Fidelity Chemical Synthesis of 9(R)-PAHSA

Executive Summary This application note details the chemical synthesis of 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid), a bioactive lipid with potent anti-diabetic and anti-inflammatory properties. While the user’s co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemical synthesis of 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid), a bioactive lipid with potent anti-diabetic and anti-inflammatory properties. While the user’s core reagents are Palmitoyl Chloride and 9-Hydroxy Stearic Acid (9-HSA) , a direct reaction between these two substrates often yields uncontrolled oligomers (estolides) due to the presence of a free carboxylic acid on the 9-HSA.

To ensure Scientific Integrity and high purity (>95%), this protocol utilizes a Protection-Coupling-Deprotection strategy. The carboxylic acid of 9(R)-HSA is first protected as a benzyl ester, coupled with palmitoyl chloride, and subsequently deprotected via neutral hydrogenolysis. This method prevents head-to-tail polymerization and preserves the sensitive internal ester linkage.

Strategic Rationale & Mechanism

The Synthetic Challenge

The target molecule, 9-PAHSA, contains two distinct functionalities: a carboxylic acid head group and an internal ester linkage at the C-9 position.

  • Reagent A: Palmitoyl Chloride (Highly reactive electrophile).

  • Reagent B: 9-HSA (Contains both a nucleophilic secondary alcohol at C-9 and a nucleophilic carboxylic acid at C-1).

Why Direct Coupling Fails: If Palmitoyl Chloride is added directly to unprotected 9-HSA, the acyl chloride will react indiscriminately with both the alcohol (desired) and the carboxylic acid (undesired), forming mixed anhydrides and oligomers.

The Solution: Benzyl Protection

We employ Benzyl (Bn) protection for the C-1 carboxyl group of 9-HSA.

  • Protection: Converts 9-HSA to Benzyl 9-HSA .

  • Acylation: Palmitoyl chloride reacts exclusively with the C-9 hydroxyl group.

  • Deprotection: Catalytic Hydrogenolysis (

    
    , Pd/C) removes the benzyl group.[1]
    
    • Critical Advantage: Unlike methyl/ethyl esters, benzyl esters are cleaved under neutral conditions. This avoids the use of strong acids or bases (e.g., LiOH) that would hydrolyze the newly formed internal ester bond (the PAHSA linkage).

Workflow Visualization

G Start Starting Materials: 9(R)-HSA + Palmitoyl Chloride Step1 Step 1: Carboxyl Protection (Benzyl Bromide, Cs2CO3) Start->Step1 9-HSA Path Inter1 Intermediate 1: Benzyl 9(R)-hydroxystearate Step1->Inter1 Step2 Step 2: Acylation (Palmitoyl Chloride, Pyridine) Inter1->Step2 + Palmitoyl Chloride Inter2 Intermediate 2: Benzyl 9(R)-PAHSA Step2->Inter2 Step3 Step 3: Deprotection (H2, Pd/C, EtOAc) Inter2->Step3 Final Final Product: 9(R)-PAHSA (Free Acid) Step3->Final

Figure 1: Synthetic workflow ensuring regioselectivity via benzyl ester protection.

Materials & Reagents

ReagentRoleGrade/Purity
9(R)-Hydroxy Stearic Acid Acyl Acceptor>98% (Chiral purity essential)
Palmitoyl Chloride Acyl Donor>97% (Freshly opened/distilled)
Benzyl Bromide Protecting GroupReagent Grade
Cesium Carbonate (

)
Base (Protection)Anhydrous
Pyridine Base/Catalyst (Acylation)Anhydrous
Palladium on Carbon (Pd/C) Catalyst (Deprotection)10% wt loading
Dichloromethane (DCM) SolventAnhydrous
Ethyl Acetate (EtOAc) SolventHPLC Grade

Detailed Experimental Protocol

Phase 1: Protection of 9(R)-HSA

Objective: Block the C-1 Carboxyl group to prevent side reactions.

  • Dissolution: In a round-bottom flask, dissolve 9(R)-HSA (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Base Addition: Add Cesium Carbonate (

    
    , 1.2 eq). Stir at room temperature for 30 minutes.
    
  • Alkylation: Dropwise add Benzyl Bromide (1.2 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 80:20). The starting acid spot (polar) should disappear, replaced by a less polar ester spot.

  • Workup: Dilute with water, extract with EtOAc (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Target: >90% Benzyl 9(R)-hydroxystearate .

Phase 2: Acylation (Coupling)

Objective: Form the FAHFA lipid linkage using Palmitoyl Chloride.

  • Setup: Flame-dry a reaction flask and purge with Argon/Nitrogen. Moisture excludes palmitoyl chloride.

  • Solvation: Dissolve Benzyl 9(R)-hydroxystearate (1.0 eq) in anhydrous DCM.

  • Base: Add Pyridine (3.0 eq). (Acts as an HCl scavenger and acylation catalyst).

  • Acylation: Cool the mixture to 0°C. Add Palmitoyl Chloride (1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Observation: A white precipitate (Pyridine-HCl) may form.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash with 1N HCl (to remove excess pyridine), then saturated

    
    , then brine. Dry and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Yield Target: >85% Benzyl 9(R)-PAHSA .

Phase 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to release the final 9-PAHSA free acid without breaking the internal ester.

  • Solvation: Dissolve Benzyl 9(R)-PAHSA in EtOAc (Ethyl Acetate).

    • Note: Avoid alcohols (MeOH/EtOH) if possible to prevent any risk of transesterification, although EtOAc is standard for this lipid class.

  • Catalyst: Add 10% Pd/C (10% by weight of the substrate).

  • Hydrogenation: Purge flask with

    
     gas (balloon pressure is sufficient). Stir vigorously at room temperature for 2–4 hours.
    
  • Monitoring: TLC should show the disappearance of the non-polar benzyl ester and the appearance of the polar free acid.

  • Filtration: Filter through a pad of Celite to remove Pd/C. Wash the pad with EtOAc.

  • Concentration: Evaporate solvent under reduced pressure.

  • Final Product: 9(R)-PAHSA . (White waxy solid).

Quality Control & Validation Data

To confirm the synthesis of 9-PAHSA (and not a regioisomer or mixture), compare your data against these standard values.

Nuclear Magnetic Resonance ( -NMR)

The diagnostic shift occurs at the C-9 position .

  • Starting Material (9-HSA): The methine proton (

    
    -OH) appears at ~3.6 ppm .
    
  • Product (9-PAHSA): Upon esterification, this proton shifts downfield to 4.8 – 4.9 ppm (quintet).

  • Benzyl Check: Absence of aromatic protons (7.3–7.4 ppm) and benzylic protons (~5.1 ppm) confirms successful deprotection.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: [M-H]⁻ at m/z 537.5 .

  • Fragmentation: MS/MS should yield a fragment at m/z 255.2 (Palmitic acid carboxylate) and m/z 299.3 (9-hydroxystearic acid fragment).

Solubility Profile
SolventSolubilityApplication
DMSO High (>20 mg/mL)Stock solutions for bio-assays
Ethanol High (>20 mg/mL)Cell culture vehicle
Water NegligibleRequires BSA carrier for aqueous delivery

Troubleshooting Guide

Troubleshooting Problem Low Yield or Impure Product Check1 Is Palmitoyl Chloride hydrolyzed? Problem->Check1 Action1 Use fresh bottle or distill before use. Check1->Action1 Yes (White solid in bottle) Check2 Did internal ester hydrolyze? Check1->Check2 No Action2 Ensure neutral pH during workup. Avoid NaOH. Check2->Action2 Yes (MS shows Palmitic Acid) Check3 Incomplete Acylation? Check2->Check3 No Action3 Increase reaction time or use DMAP catalyst. Check3->Action3

Figure 2: Troubleshooting decision tree for common synthetic failures.

References

  • Yore, M. M., et al. (2014).[2][3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2] Cell, 159(2), 318-332.

  • Pflimlin, E., et al. (2018). Synthetic strategy for the preparation of FAHFAs. Bioorganic & Medicinal Chemistry Letters, 28(16), 2720-2724.

  • Nelson, A. T., et al. (2017). Stereochemical determination of the bioactive phospholipid 9-PAHSA.[4] Tetrahedron Letters, 58(24), 2360-2363.

  • Cayman Chemical. (n.d.). 9-PAHSA Product Information and Solubility Data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 9(R)-PAHSA Analysis in Negative Mode ESI-MS

Welcome to the technical support center for the analysis of 9(R)-palmitic acid esters of 9(R)-hydroxy-stearic acid (9(R)-PAHSA) and related fatty acid esters of hydroxy fatty acids (FAHFAs) by negative mode electrospray...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 9(R)-palmitic acid esters of 9(R)-hydroxy-stearic acid (9(R)-PAHSA) and related fatty acid esters of hydroxy fatty acids (FAHFAs) by negative mode electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the ionization efficiency and overall quality of your data.

Frequently Asked Questions (FAQs)

Q1: Why is negative mode ESI-MS the preferred method for 9(R)-PAHSA analysis?

A1: 9(R)-PAHSA, like other FAHFAs, possesses a free carboxylic acid group. In solution, this group can be readily deprotonated to form a carboxylate anion ([M-H]⁻). Negative mode ESI is highly sensitive for detecting these pre-formed anions, making it the ionization mode of choice for this class of lipids.[1][2]

Q2: What are the most common challenges when analyzing 9(R)-PAHSA in negative mode?

A2: The most frequently encountered issues include low signal intensity (poor ionization efficiency), poor peak shape during liquid chromatography (LC), and in-source fragmentation that can complicate data interpretation. Due to their presence at low concentrations in biological matrices, maximizing sensitivity is a primary concern for accurate quantification.[3]

Q3: I see different mobile phase additives recommended for negative mode lipid analysis. Which is best for 9(R)-PAHSA?

A3: There isn't a single "best" additive for all scenarios, as the optimal choice can depend on your specific LC column and instrument. However, for general lipidomics, weak acids like acetic acid have been shown to significantly enhance signal intensity for many lipid classes in negative mode compared to ammonium acetate.[4][5] Conversely, some established protocols for FAHFAs specifically use ammonium acetate or even a combination of ammonium acetate and ammonium hydroxide.[6] This guide will provide a protocol to test and select the optimal additive for your system.

Q4: Can I analyze 9(R)-PAHSA in positive mode?

A4: While negative mode is standard, analysis in positive mode is possible, particularly after derivatization of the carboxylic acid group.[1][7] Derivatization can improve ionization efficiency and chromatographic retention for certain applications. However, for routine quantification of the native molecule, negative mode is more direct and widely used.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Signal Intensity/Poor Ionization Efficiency

Low signal for your 9(R)-PAHSA analyte is a common hurdle. The following steps will guide you through a systematic approach to enhance its ionization.

The intensity of the deprotonated molecule [M-H]⁻ is influenced by the mobile phase composition, which affects the solution's pH and the efficiency of the electrospray process, and the settings of the ion source, which control the desolvation and transmission of ions into the mass spectrometer.

Caption: Workflow for improving 9(R)-PAHSA signal intensity.

  • Prepare Stock Solutions:

    • Mobile Phase A (Aqueous): HPLC-grade water.

    • Mobile Phase B (Organic): HPLC-grade methanol or acetonitrile.

    • Additive Stock 1 (Baseline): 500 mM Ammonium Acetate in water.

    • Additive Stock 2 (Test): 2% (v/v) Acetic Acid in water.

  • Prepare Mobile Phases for Testing:

    • Condition 1 (Baseline): Prepare your aqueous and organic mobile phases to a final concentration of 5 mM ammonium acetate.

    • Condition 2 (Test): Prepare your aqueous and organic mobile phases to a final concentration of 0.02% acetic acid.[4]

  • Experimental Procedure:

    • Equilibrate your LC-MS system with Condition 1 .

    • Inject a known concentration of a 9(R)-PAHSA standard multiple times (n≥3) and record the peak area and signal-to-noise ratio (S/N).

    • Thoroughly flush the system and equilibrate with Condition 2 .

    • Inject the same concentration of the 9(R)-PAHSA standard multiple times (n≥3) and record the peak area and S/N.

  • Data Analysis:

    • Compare the average peak areas and S/N ratios from both conditions. For many lipid classes, a 2- to 19-fold increase in signal intensity has been observed with acetic acid compared to ammonium acetate.[4][5]

Mobile Phase AdditiveExpected Outcome for many LipidsReference
5 mM Ammonium AcetateBaseline performance[6]
0.02% Acetic AcidPotential for significant signal enhancement[4][5]

Once you have selected the optimal mobile phase, fine-tuning the ion source parameters is crucial.

  • Infuse the Analyte: Prepare a solution of your 9(R)-PAHSA standard in your chosen mobile phase (at the composition it elutes from your LC column) and infuse it directly into the mass spectrometer using a syringe pump.

  • Systematic Parameter Adjustment: While monitoring the signal intensity of the [M-H]⁻ ion for 9(R)-PAHSA (m/z 537.5), adjust the following parameters one at a time to find the value that maximizes the signal:

    • Capillary Voltage (Spray Voltage): Typically in the range of -2.5 to -4.5 kV. Start at a moderate value (e.g., -3.5 kV) and adjust in small increments.

    • Gas Temperatures (Desolvation/Vaporizer): These parameters aid in the desolvation of the ESI droplets. Higher temperatures can improve signal but excessive heat may cause degradation. Typical ranges are 250-400°C.[6]

    • Gas Flow Rates (Nebulizer and Sheath/Auxiliary Gas): These gases help to form a stable spray and desolvate the droplets. Optimal flow rates are instrument-dependent.

ParameterTypical Range (Negative Mode)Purpose
Capillary Voltage-2.5 to -4.5 kVCreates the electrospray and charges the droplets.
Desolvation Gas Temp.250-400 °CAids in solvent evaporation from droplets.
Sheath/Auxiliary Gas FlowInstrument DependentStabilizes the spray and aids desolvation.
Nebulizer Gas PressureInstrument DependentAssists in droplet formation.
Problem 2: In-Source Fragmentation and Data Interpretation

You observe unexpected ions in your mass spectrum that may interfere with the identification and quantification of 9(R)-PAHSA.

In-source fragmentation (ISF) occurs when molecules fragment in the ion source before entering the mass analyzer.[8][9] For PAHSAs, the ester bond is susceptible to cleavage, which can lead to the appearance of ions corresponding to the constituent fatty acid and hydroxy fatty acid.

Caption: Troubleshooting workflow for in-source fragmentation.

When 9-PAHSA (precursor ion [M-H]⁻ at m/z 537.5) fragments, it typically yields the following product ions:

  • m/z 255.2: The deprotonated palmitic acid. This is often the most stable and abundant fragment ion.[4]

  • m/z 299.2: The deprotonated 9-hydroxy-stearic acid.

  • m/z 281.2: A fragment resulting from the neutral loss of water from the deprotonated 9-hydroxy-stearic acid.[4]

  • Identify Potential ISF: If you observe significant peaks at m/z 255.2, 299.2, or 281.2 that co-elute with your 9-PAHSA peak, you are likely experiencing in-source fragmentation.

  • Reduce Source Energy: The primary cause of ISF is excessive energy in the ion source. Systematically reduce the voltages on the ion optics that are located between the capillary exit and the skimmer cone (e.g., cone voltage, declustering potential, or fragmentor voltage, depending on the instrument manufacturer). Decrease these voltages in small increments while monitoring the intensity of the precursor ion (m/z 537.5) and the fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while minimizing the fragment ion signals.

  • Utilize Multiple Reaction Monitoring (MRM) for Quantification: For robust quantification that is less susceptible to interference from in-source fragments, use tandem mass spectrometry (MS/MS) in MRM mode.[6][10]

    • Select the Precursor Ion: Q1 is set to isolate the [M-H]⁻ of 9-PAHSA (m/z 537.5).

    • Induce Fragmentation: In the collision cell (Q2), the precursor ion is fragmented.

    • Select the Product Ion: Q3 is set to monitor the most intense and specific fragment ion. For 9-PAHSA, the transition m/z 537.5 → 255.2 is typically the most reliable for quantification due to its high abundance.[4]

References

  • Hebei Medical University Scientists. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. LCGC International. [Link]

  • Kuda, O., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(3), 536-547. [Link]

  • Lee, J., et al. (2016). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 27(10), 1748-1751. [Link]

  • Kalli, A., & Thomaidis, N. S. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5883. [Link]

  • Yang, K., et al. (2011). Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS. Journal of Lipid Research, 52(5), 1074-1081. [Link]

  • Monnin, C., et al. (2018). Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. Rapid Communications in Mass Spectrometry, 32(3), 201-211. [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]

  • Ostermann, A. I., et al. (2022). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. [Link]

  • Agianian, B., & Tzani, A. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3306. [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • Gunning, Y., et al. (2016). Species Determination and Quantitation in Mixtures Using MRM Mass Spectrometry of Peptides Applied to Meat Authentication. Journal of Visualized Experiments, (115), e54420. [Link]

  • Agianian, B., & Tzani, A. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. [Link]

  • Le, T. L., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(15), 9418-9426. [Link]

  • Wolrab, D., et al. (2021). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 413(28), 6957-6979. [Link]

  • Zhang, Y., et al. (2023). A dataset of branched fatty acid esters of hydroxy fatty acids diversity in foods. Scientific Data, 10(1), 790. [Link]

  • Le, T. L., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

Optimization

Technical Support Center: 9(R)-PAHSA Stability &amp; Sample Processing

Subject: Preventing Hydrolysis of 9(R)-PAHSA During Sample Preparation Executive Summary: The Ester Bond Vulnerability You are likely encountering variability in your 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) quant...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis of 9(R)-PAHSA During Sample Preparation
Executive Summary: The Ester Bond Vulnerability

You are likely encountering variability in your 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) quantification because you are treating it like a standard fatty acid. It is not.

9(R)-PAHSA is a FAHFA (Fatty Acid ester of Hydroxy Fatty Acid).[1][2][3][4][5] Its structural core relies on an ester linkage between the carboxyl group of palmitic acid and the hydroxyl group of 9-hydroxy stearic acid.[1][2] This bond is thermodynamically unstable in aqueous environments and kinetically vulnerable to ubiquitous lipases (e.g., Carboxyl Ester Lipase, Hormone-Sensitive Lipase).

If your protocol does not explicitly arrest enzymatic activity within minutes of tissue harvest, you are measuring the degradation products (Palmitic Acid + 9-HSA), not the bioactive lipid. This guide outlines a self-validating workflow to ensure structural integrity.

Module 1: The "Golden Hour" – Sample Collection

The Casualty: Plasma esterases remain active even after blood draw. The Solution: Immediate metabolic arrest.

Protocol: Plasma/Serum Collection [6]
  • Tube Selection: Use K2-EDTA tubes.

    • Mechanistic Insight: Many lipases (e.g., PLA2 family, some esterases) are Calcium-dependent. EDTA chelates free

      
      , reducing background enzymatic activity. Avoid Heparin if possible, as it can interfere with downstream LC-MS ionization.
      
  • Temperature Shock: Immediately invert the tube and place on wet ice (0°C) .

    • Do not use dry ice for whole blood (causes hemolysis, releasing intracellular enzymes).

  • Separation: Centrifuge at 4°C within 30 minutes (2,000 x g for 10-15 min).

  • Inhibitor Spiking (Critical): Immediately upon plasma separation, spike with a lipase inhibitor cocktail.

    • Recommended: Orlistat (Tetrahydrolipstatin) at 50 µM final concentration.

    • Why: Orlistat covalently binds the serine active site of gastric and pancreatic lipases, irreversibly disabling them.

Protocol: Tissue Harvesting
  • Snap Freezing: Tissue (adipose, liver) must be flash-frozen in liquid nitrogen within 60 seconds of excision.

  • Storage: Store at -80°C. Never store at -20°C; enzymatic hydrolysis continues slowly at this temperature.

Module 2: Extraction & Homogenization (The "Kill Step")

The Casualty: Thawing tissue reactivates lipases before the organic solvent can denature them. The Solution: Co-extraction with inhibitors and acidification.

The Self-Validating Extraction Protocol (Modified Bligh-Dyer)

Reagents:

  • Methanol (MeOH) containing 50 µM Orlistat.

  • Chloroform (CHCl3) or MTBE (Methyl tert-butyl ether).

  • Internal Standard (ISTD): 13C4-9-PAHSA (Essential for normalization).

Step-by-Step:

  • Add Solvents FIRST: Do not thaw tissue in PBS or water. Place frozen tissue directly into cold Methanol (with Orlistat) .

    • Causality: Methanol precipitates proteins (enzymes) immediately upon contact.

  • Homogenization: Homogenize tissue in the methanol/inhibitor mix before adding the aqueous buffer.

  • Acidification: Add water/PBS containing 0.5% Acetic Acid .

    • Mechanistic Insight: FAHFAs are acidic lipids. Lowering the pH (approx pH 3-4) ensures the carboxyl group is protonated (

      
       rather than 
      
      
      
      ), significantly increasing partitioning into the organic phase (Chloroform) and preventing base-catalyzed hydrolysis.
  • Phase Separation: Add Chloroform, vortex, and centrifuge. Collect the lower organic phase.

  • Drying: Dry under Nitrogen gas. Do not use heat (>35°C) during drying, as this accelerates chemical hydrolysis.

Visualizing the Integrity Workflow

The following diagram illustrates the Critical Control Points (CCPs) where hydrolysis is most likely to occur.

SamplePrep cluster_0 CCP 1: Collection cluster_1 CCP 2: Extraction (The Kill Step) Start Biological Sample (Tissue/Plasma) Ice Immediate Ice/Liq N2 (Stop Metabolism) Start->Ice EDTA EDTA Tubes (Chelate Ca2+) Start->EDTA Solvent Add MeOH + Orlistat BEFORE Thawing Ice->Solvent Frozen Transfer EDTA->Solvent ISTD Spike ISTD (13C4-9-PAHSA) Solvent->ISTD Normalization Hydrolysis RISK: Hydrolysis (Enzymatic/Chemical) Solvent->Hydrolysis If delayed Acid Acidify (pH 3-4) (Protonate FAHFA) Analysis LC-MS/MS Analysis (Negative Mode) Acid->Analysis Organic Phase ISTD->Acid

Caption: Workflow identifying Critical Control Points (CCPs) for preserving the ester bond integrity of 9(R)-PAHSA.

Data Summary: Stability Conditions
ParameterRecommended ConditionRisk Factor (Avoid)Mechanistic Reason
Temperature -80°C-20°C or Room TempLipases retain partial activity at -20°C; chemical hydrolysis accelerates at RT.
pH Acidic (pH 3-5)Alkaline (pH > 8)Ester bonds are base-labile (saponification).
Inhibitor Orlistat (THL)PMSF onlyPMSF targets serine proteases but is less effective on specific lipases than Orlistat.
Solvent Chloroform/MeOHWater/PBS onlyAqueous buffers promote hydrolysis; solvents denature enzymes.
Plasticware Glass / Solvent-resistantStandard PolystyrenePhthalates leach from plastics, creating isobaric noise in MS (mass ~300-600 range).
Troubleshooting & FAQ

Q1: I am seeing high levels of Palmitic Acid and 9-HSA, but low 9-PAHSA. Is my synthesis bad? A: Likely not. This is the classic signature of ex vivo hydrolysis .

  • Diagnostic: Check your Internal Standard (ISTD). If the recovery of 13C4-9-PAHSA is also low (<50%), you have an extraction efficiency problem. If the ISTD recovery is high but endogenous 9-PAHSA is low, hydrolysis occurred before the ISTD was added (during sample collection or thawing).

Q2: Can I use BHT (Butylated hydroxytoluene)? A: BHT prevents oxidation , not hydrolysis. While 9-PAHSA is stable against oxidation relative to PUFAs, adding BHT (0.01%) is good practice to protect the lipid background, but it will not stop the ester bond from breaking. You must use a lipase inhibitor (Orlistat).

Q3: Why do you recommend negative ionization mode? A: FAHFAs ionize best in negative mode (


).
  • Tip: Ensure your mobile phase contains a small amount of ammonium acetate or ammonium fluoride (0.5 mM) to aid ionization, but keep the overall pH neutral-to-acidic during the run.

Q4: My baseline is noisy. Could it be the plastic? A: Yes. PAHSAs are sticky lipids.

  • Fix: Use silanized glass vials for storage and autosampler loading. Avoid plastic pipette tips with "low retention" coatings if they haven't been validated for lipidomics, as they can leach surfactants.

References
  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4][7] Cell, 159(2), 318-332.[4][7][8]

    • Significance: The foundational paper describing the discovery, structure, and initial extraction protocols for FAHFAs.
  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590.

    • Significance: Provides refined lipidomics extraction methods specifically for FAHFA stability.
  • Brejchova, K., et al. (2020). FAHFAs Analysis: From Sample Preparation to Data Interpretation. Progress in Lipid Research, 79, 101053.

    • Significance: A comprehensive review on the analytical challenges and stability requirements for FAHFAs.

Sources

Troubleshooting

Technical Support Center: 9(R)-PAHSA Synthesis Optimization

The following technical guide is structured as a Tier 3 Support resource for an advanced chemical synthesis laboratory. It assumes the user is familiar with basic organic synthesis but is encountering specific bottleneck...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for an advanced chemical synthesis laboratory. It assumes the user is familiar with basic organic synthesis but is encountering specific bottlenecks characteristic of lipid chemistry.

Ticket ID: FAHFA-SYN-09R Subject: Troubleshooting Low Yield & Impurity Profiles in 9(R)-PAHSA Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Lipidomics Division

Executive Summary

The synthesis of 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) presents a unique "lipidome dark matter" challenge. Unlike standard peptide or small molecule coupling, FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) combine a sterically hindered secondary alcohol (at C9) with a highly lipophilic chain.

The primary failure modes are:

  • Steric Hindrance: The secondary hydroxyl at C9 is buried in the folding lipid chain, making standard Steglich esterification sluggish.

  • Regio-scrambling: Acyl migration can occur under thermodynamic control.

  • Chemoselectivity: The internal ester bond is labile; incorrect deprotection strategies will hydrolyze the PAHSA linkage along with the protecting group.

Module 1: The Coupling Phase (The Bottleneck)

User Query: "I am using DCC/DMAP to couple Palmitic Acid to Benzyl-9-hydroxystearate, but my yields are stuck at <30%, and I see a lot of N-acylurea byproduct."

Root Cause Analysis

The Steglich esterification (DCC/DMAP) relies on the formation of an O-acylisourea intermediate.[1] If the nucleophilic attack by the secondary alcohol (9-HSA) is slow due to steric bulk, the intermediate rearranges into an inert N-acylurea. This is the "dead end" of your yield.

Troubleshooting Protocol
Option A: Optimizing the Carbodiimide Route (EDC vs. DCC)

Switch from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Why: EDC byproducts are water-soluble, simplifying the "greasy" workup.

  • The Fix: You must drive the equilibrium.

    • Stoichiometry: Increase Palmitic Acid to 3.0 equivalents .

    • Catalyst: Increase DMAP to 0.5 - 1.0 equivalents ( stoichiometric, not catalytic). In hindered lipid couplings, DMAP acts as a nucleophilic shuttle, not just a base.

Option B: The "Nuclear" Option (Acid Chloride)

If carbodiimide coupling fails, switch to the Palmitoyl Chloride method. This removes the rearrangement pathway entirely.

Protocol:

  • Dissolve Benzyl-9-hydroxystearate (1.0 eq) in anhydrous DCM.

  • Add Pyridine (5.0 eq) as the proton scavenger.

  • Cool to 0°C.

  • Add Palmitoyl Chloride (2.0 eq) dropwise.

  • Critical Step: Allow to warm to RT and stir for 12-18 hours.

  • Quench: Add saturated NaHCO₃ slowly at 0°C.

Data Comparison: Coupling Reagents
MethodReagent SystemTypical Yield (C9-Linkage)Major RiskVerdict
Standard Steglich DCC / DMAP (cat.)25 - 35%N-acylurea formation (Dead end)Avoid for C9
Modified Steglich EDC / DMAP (1.0 eq)50 - 65%Cost of reagentsRecommended
Yamaguchi TCBC / DMAP60 - 75%Mixed anhydride stabilityHigh Yield / Complex
Acid Chloride Palmitoyl-Cl / Pyridine70 - 85%HCl generation (acid sensitive)Robust / Scalable

Module 2: Protection Strategy (The Trap)

User Query: "I successfully coupled the lipids, but when I try to remove the protecting group using LiOH/MeOH, my product disappears and I get my starting materials back."

The Scientific Reality

You have created a FAHFA , which contains an internal ester bond.

  • The Error: Using a methyl/ethyl ester protecting group requires saponification (LiOH/NaOH) to remove. Base hydrolysis cannot distinguish between the protecting ester and the PAHSA internal ester. You are hydrolyzing your hard-earned product.

The Solution: Orthogonal Protection

You must use a Benzyl (Bn) ester to protect the 9-HSA carboxyl group.

  • Protection: Benzyl bromide + K₂CO₃ in Acetone (Reflux).

  • Deprotection: Hydrogenolysis (H₂ / Pd-C).

    • Mechanism:[1][2][3][4][5] This cleaves the benzyl ester via a radical mechanism (or ionic surface mechanism) that leaves the internal aliphatic ester completely untouched.

Visualizing the Pathway

G start 9(R)-HSA (Starting Material) protect Protection Step (Benzyl Ester) start->protect Bn-Br, K2CO3 couple Coupling (Palmitic Acid + EDC) protect->couple Protect Carboxyl inter Intermediate (Bn-9-PAHSA) couple->inter Esterification deprotect Deprotection (H2 / Pd-C) inter->deprotect Correct Route fail_path Hydrolysis (LiOH/NaOH) inter->fail_path Incorrect Route final FINAL PRODUCT 9(R)-PAHSA deprotect->final Selective Cleavage fail_end FAILURE (Hydrolyzed Fragments) fail_path->fail_end

Caption: Figure 1. Orthogonal protection strategy is critical. Basic hydrolysis (Red path) destroys the FAHFA linkage. Hydrogenolysis (Green path) preserves it.

Module 3: Purification & Analysis (The Swamp)

User Query: "My column chromatography is a mess. The product streaks, and I can't separate the PAHSA from the excess Palmitic Acid."

The "Grease" Factor

FAHFAs are extremely lipophilic. On standard Silica, they drag. Furthermore, the free fatty acid (excess palmitic acid) and the final PAHSA have similar Rf values in neutral solvents.

Purification Protocol
  • Phase 1: Flash Chromatography (Silica)

    • Stationary Phase: Acid-washed silica (optional but helpful).

    • Mobile Phase: Hexanes : Ethyl Acetate : Acetic Acid (90 : 10 : 1).

    • Why Acetic Acid? It keeps the carboxylic acids protonated (R-COOH), preventing them from interacting ionically with the silica (streaking).

  • Phase 2: Separation of FA vs. FAHFA

    • If co-elution persists, utilize size exclusion (Sephadex LH-20) using DCM:MeOH (1:1) as the eluent.[6] The PAHSA (MW ~538) is significantly larger than Palmitic Acid (MW ~256).

Analytical Validation (Self-Check)

Before biological testing, validate the structure:

  • 1H NMR (500 MHz, CDCl3): Look for the diagnostic quintet at ~4.8 ppm . This represents the methine proton at C-9 (

    
    -C-O-CO-R). If this shift is at 3.6 ppm, you have unreacted alcohol.
    
  • Chirality Check: If you started with racemic 9-HSA, you have racemic PAHSA. Biological activity (GPR120 activation) is highly stereospecific to the 9(R) isomer [1].[7] Ensure your starting material was (R)-9-hydroxystearic acid.[7]

Troubleshooting Logic Tree

Logic start Low Yield / Impurity? q1 Is the Coupling Yield < 30%? start->q1 q2 Did Product vanish after Deprotection? start->q2 sol1 Switch to Palmitoyl Chloride OR Increase DMAP to 1.0 eq q1->sol1 Yes sol2 Check Protection Group. Are you using Methyl Ester? q2->sol2 Yes sol2_fix STOP. Use Benzyl Ester. Deprotect via H2/Pd-C. sol2->sol2_fix Yes

Caption: Figure 2. Quick-reference logic for diagnosing synthetic failure points.

References

  • Yore, M. M., et al. (2014).[6] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][4][6][8] Cell, 159(2), 318-332.

  • Kuda, O., et al. (2016). Docosahexaenoic acid–derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[4][8][9][10] Diabetes, 65(9), 2580-2590.

  • Nelson, A. T., et al. (2017). Stereochemical determination of the bioactive phospholipid 9-PAHSA.[3] Journal of the American Chemical Society. (Note: This reference establishes the R-configuration requirement).

  • BenchChem Protocols. (2025). Chemical Synthesis of Enantiomerically Pure 9(R)-PAHSA.

Sources

Optimization

Technical Support Center: 9(R)-PAHSA Solubility &amp; Handling Guide

Executive Summary: The Hydrophobic Challenge 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) represents a unique challenge in lipid biochemistry. As a Branched Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA), it possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Challenge

9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) represents a unique challenge in lipid biochemistry. As a Branched Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA), it possesses a long hydrophobic tail that renders it nearly insoluble in pure aqueous environments. Unlike simple fatty acids, the ester linkage introduces susceptibility to hydrolysis, while its amphiphilic nature drives it to form micelles or precipitate rapidly when introduced to high-dielectric solvents like water or PBS.[1]

This guide moves beyond basic datasheets to address the mechanistic failures researchers encounter: precipitation upon dilution ("crashing out"), loss of titer due to plastic adsorption, and solvent toxicity in biological assays.

Critical Preparation Protocols

Phase 1: Stock Solution Management

Commercial 9(R)-PAHSA is typically supplied in methyl acetate to prevent hydrolysis and oxidation.[1] Do not use this directly in biological assays.

Step-by-Step Stock Preparation:

  • Evaporation: Transfer the required volume of methyl acetate solution to a glass vial. Evaporate solvent under a gentle stream of nitrogen gas.[1][2][3][4][5] Why? Oxygen promotes lipid peroxidation; Nitrogen protects the integrity of the alkene chain.

  • Solvent Choice: Immediately reconstitute the lipid film.[1]

    • For In Vitro (Cell Culture): Use anhydrous Ethanol or DMSO .[1]

      • Solubility Limit: ~20 mg/mL (Ethanol), ~15 mg/mL (DMSO).[2][3][4][5]

    • For In Vivo (Animal Models): Use DMSO as the primary solubilizer before adding carriers.[1]

Scientist’s Note: DMSO is hygroscopic.[1][6] Using old DMSO that has absorbed atmospheric water will drastically reduce solubility, leading to immediate precipitation. Always use a fresh or desiccated bottle of DMSO.

Phase 2: Aqueous Solubilization Workflows

Directly adding 9(R)-PAHSA stock to water results in a cloudy suspension that is biologically inactive and inaccurate.[1] You must use a "Stepwise Dielectric Adjustment" approach.[1]

Method A: The Solvent-Surfactant System (Preferred for In Vivo)

This method uses PEG and Tween to create a stable micellar dispersion.[1]

ComponentRoleFinal % (v/v)
DMSO Stock Primary Solubilizer10%
PEG300 Co-solvent (Bridge)40%
Tween-80 Surfactant (Stabilizer)5%
Saline/PBS Aqueous Carrier45%

Protocol:

  • Dissolve 9(R)-PAHSA in DMSO to reach 10x the desired final concentration.[1]

  • Add PEG300 to the DMSO solution.[1] Vortex until clear.

  • Add Tween-80 .[1][6] Vortex thoroughly.

  • Slowly add warm (37°C) Saline/PBS while vortexing.

    • Critical: Adding cold saline causes shock precipitation.[1]

Method B: Cyclodextrin Encapsulation (Alternative)

Uses Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) to sequester the hydrophobic tail.[1]

  • Vehicle: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1][6]

  • Procedure: Dissolve SBE-β-CD in saline first. Add DMSO stock to this solution slowly under sonication.

Visualizing the Solubilization Logic

The following diagram illustrates the decision matrix for solubilizing 9(R)-PAHSA based on your experimental endpoint.

PAHSA_Workflow Start Start: 9(R)-PAHSA in Methyl Acetate Evap Step 1: Evaporate under N2 Gas Start->Evap Recon Step 2: Reconstitute Lipid Film Evap->Recon Choice Application? Recon->Choice InVitro In Vitro (Cell Culture) Choice->InVitro InVivo In Vivo (Animal Dosing) Choice->InVivo Stock_Eth Dissolve in Ethanol or DMSO (Max 20 mg/mL) InVitro->Stock_Eth Dilution Stepwise Dilution into Media (Final Organic < 0.1%) Stock_Eth->Dilution Warning CRITICAL: Vortex media while adding. Do not add to static liquid. Dilution->Warning Stock_DMSO Dissolve in DMSO (High Conc.) InVivo->Stock_DMSO Vehicle_Choice Vehicle? Stock_DMSO->Vehicle_Choice Method_A Method A: Co-solvent 40% PEG300 + 5% Tween-80 Vehicle_Choice->Method_A Method_B Method B: Cyclodextrin 20% SBE-beta-CD Vehicle_Choice->Method_B Final_Saline Add Warm Saline (45-90%) Method_A->Final_Saline Method_B->Final_Saline

Caption: Decision matrix for 9(R)-PAHSA solubilization. Green nodes indicate stable intermediate vehicles; Blue nodes indicate final aqueous physiological preparations.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding PBS. What happened?

Diagnosis: You likely exceeded the Critical Aggregation Concentration (CAC) or introduced the aqueous phase too rapidly.[1] The Fix:

  • Pre-dilution: Do not jump from 100% DMSO to 100% PBS. Use an intermediate step (e.g., Ethanol/PBS 1:1) if the assay allows.[1]

  • Temperature: Cold buffers decrease lipid solubility.[1] Warm your PBS to 37°C before mixing.

  • Sonication: If precipitation occurs, bath sonicate at 30-40°C for 5-10 minutes. If the solution does not clear, the lipid has likely formed large aggregates that will not re-dissolve; you must restart.

Q2: Can I store the aqueous solution for use next week?

Answer: No. Reasoning: 9(R)-PAHSA contains an ester linkage between palmitic acid and hydroxy stearic acid.[1] In aqueous environments (especially at pH > 7.4), this ester bond is susceptible to hydrolysis, breaking the molecule into its constituent fatty acids. Protocol: Prepare aqueous dilutions immediately before use (within 2-4 hours). Store stock solutions (in Ethanol/DMSO) at -80°C.

Q3: I am losing compound mass. Is it sticking to my tubes?

Answer: Yes, FAHFAs are highly lipophilic and adhere to polypropylene and polystyrene. The Fix:

  • Use glass vials for all high-concentration stock preparation.[1]

  • For aqueous dilutions, use Low-Retention microcentrifuge tubes or siliconized glass.[1]

  • Avoid repeated transfers between containers.[1]

Q4: What is the maximum solubility I can realistically achieve in PBS?

Data Table: Solubility Limits

Solvent SystemMax SolubilityStabilityNotes
Pure PBS (pH 7.2) < 10 µg/mLVery PoorWill precipitate immediately.[1]
1:1 Ethanol:PBS ~0.5 mg/mL< 24 HoursHigh ethanol content may be toxic to cells.[1]
1:1 DMSO:PBS ~0.5 mg/mL< 24 HoursHigh DMSO content is toxic in vivo.[1]
10% DMSO / 40% PEG300 / 5% Tween 0.5 - 1.0 mg/mL24-48 HoursBest for IP/Oral dosing in mice.[1]
Q5: How do I handle the "masking effect" in LC-MS analysis?

Issue: Contaminants like ceramides can co-elute with PAHSAs, or improper extraction can lead to signal suppression.[1] The Fix:

  • Use isotopically labeled internal standards (e.g., 9-PAHSA-d31 or 9-PAHSA-d4 ) to normalize extraction efficiency.

  • Ensure your chromatography separates regioisomers (e.g., 5-PAHSA vs 9-PAHSA) as they have different biological activities but identical masses.[1]

References

  • Yore, M. M., et al. (2014).[3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][3][5][7] Cell, 159(2), 318-332.[1][3][5] Retrieved from [Link][1]

  • Kuda, O., et al. (2016).[7] Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[1][3] Diabetes, 65(9), 2580-2590.[1] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: High-Fidelity Recovery of 9(R)-PAHSA

Subject: Optimization of 9(R)-PAHSA Extraction & Quantification from High-Fat Diet (HFD) Matrices Ticket ID: FAHFA-OPT-2024 Assigned Specialist: Senior Application Scientist, Lipidomics Division Introduction: The HFD Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 9(R)-PAHSA Extraction & Quantification from High-Fat Diet (HFD) Matrices Ticket ID: FAHFA-OPT-2024 Assigned Specialist: Senior Application Scientist, Lipidomics Division

Introduction: The HFD Challenge

Recovering low-abundance signaling lipids like 9(R)-PAHSA (Palmitic Acid ester of Hydroxy Stearic Acid) from High-Fat Diet (HFD) samples is an analytical paradox. You are hunting for a trace acidic lipid (pmol/g range) buried inside a mountain of neutral triglycerides (µmol/g range).

In HFD tissues (white adipose, liver), neutral lipids cause catastrophic ion suppression in electrospray ionization (ESI). If you use a standard "total lipid extraction" (e.g., Folch or Bligh-Dyer) without further purification, your mass spectrometer will likely see nothing but noise.

This guide details the Solid Phase Extraction (SPE) enrichment and Isocratic LC protocols required to isolate 9-PAHSA from the "lipid suppression nightmare" of HFD samples.

Module 1: Extraction & Enrichment (The "Heavy Lifting")

Q: Why is my recovery <10% despite using a standard Folch extraction?

A: The Folch method extracts all lipids. In HFD samples, the ratio of Triglycerides (TGs) to PAHSA can exceed 10,000:1. These TGs compete for charge in the ESI source, effectively silencing the PAHSA signal.

The Fix: You must implement a Silica-based Solid Phase Extraction (SPE) step to physically separate neutral lipids (TGs) from polar lipids (PAHSAs).

Protocol: Optimized HFD Extraction Workflow

Reagents:

  • Internal Standard (ISTD): 13C4-9-PAHSA (Essential for normalization).

  • SPE Cartridge: Strata SI-1 Silica (500 mg / 3 mL) or equivalent unbonded silica.[1]

Step-by-Step Methodology:

  • Homogenization: Homogenize ~50-100 mg HFD tissue in PBS. Immediately add ISTD (e.g., 5 pmol).

  • Primary Extraction (Modified Folch):

    • Add Chloroform:Methanol (2:1 v/v). Vortex vigorously.

    • Centrifuge (2,200 x g, 10 min, 4°C) to split phases.

    • Recover the lower organic phase (Chloroform).

    • Dry down the organic phase under N2 gas.

  • SPE Enrichment (The Critical Step):

    • Reconstitute dried lipid film in Hexane .

    • Load onto the Silica SPE cartridge (pre-conditioned with Hexane).

    • Wash 1: 100% Hexane (Elutes neutral TGs).

    • Wash 2: Hexane:Ethyl Acetate (95:5) (Removes Cholesterol Esters/remaining TGs).

    • Elution: 100% Ethyl Acetate (Elutes PAHSAs).

  • Reconstitution: Dry the Ethyl Acetate fraction and reconstitute in Methanol for LC-MS.

Visual Workflow: Neutral Lipid Removal

ExtractionWorkflow Sample HFD Tissue Sample (High TG Content) LLE Liquid-Liquid Extraction (CHCl3:MeOH) Sample->LLE Homogenize OrganicPhase Total Lipid Extract (Dirty) LLE->OrganicPhase Phase Sep SPE_Load Load on Silica SPE (Hexane) OrganicPhase->SPE_Load Reconstitute Wash_Step Wash: Hexane/EtOAc (95:5) REMOVES TRIGLYCERIDES SPE_Load->Wash_Step Neutral Lipids to Waste Elution_Step Elute: 100% Ethyl Acetate RECOVERS PAHSAs Wash_Step->Elution_Step Polar Lipids Retained LCMS LC-MS/MS Analysis Elution_Step->LCMS Dry & Reconstitute

Figure 1: Critical SPE workflow for removing triglyceride interference from HFD samples prior to PAHSA analysis.

Module 2: Chromatographic Separation

Q: I see a peak, but how do I know it's 9-PAHSA and not 5-PAHSA?

A: Regioisomers of PAHSA (5-, 9-, 12-, 13-) have identical masses. They can only be distinguished by Retention Time (RT). Standard gradient methods often fail to resolve them.

The Fix: Use Isocratic Elution with a specific alkaline modifier.

Recommended LC Conditions
ParameterSpecificationRationale
Column Waters Acquity UPLC BEH C18 (2.1 x 100mm, 1.7µm)High efficiency required for isomer splitting.
Mobile Phase 93:7 Methanol:Water Isocratic hold is superior to gradients for resolving closely eluting isomers.
Modifier 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide CRITICAL: The NH4OH (pH ~9-10) shifts RTs and sharpens peaks.
Flow Rate 0.2 mL/minLow flow maximizes interaction time.
Run Time ~30-40 minutes9-PAHSA typically elutes around 18-20 min; 5-PAHSA elutes later.

Warning: Do not exceed 0.03% Ammonium Hydroxide. While PAHSAs are relatively stable, higher pH can risk ester hydrolysis over long sequences.

Module 3: Troubleshooting & FAQs

Q: I am detecting PAHSAs in my "Blank" samples. Contamination?

A: Yes, this is a known issue.

  • Source: Commercial SPE cartridges and even some solvents can contain trace levels of FAHFAs or interfering contaminants.

  • Solution: You must run a "Method Blank" (PBS only, no tissue) through the entire extraction. Subtract this background area from your biological samples. If background >20% of sample signal, switch SPE cartridge lots or brands.

Q: My 9-PAHSA signal is drifting over the run. Why?

A: This is likely due to pH fluctuation in the mobile phase.

  • Ammonium Hydroxide is volatile. If your mobile phase sits for >24 hours, the pH drops, and retention times will shift, causing peak broadening and potential co-elution with other isomers.

  • Protocol: Prepare fresh mobile phase daily. Keep solvent bottles capped tightly.

Q: Can I use a standard C18 gradient (50% -> 100% B)?

A: No. Standard gradients compress the elution window. 9-PAHSA and 10-PAHSA often co-elute under steep gradients. The isocratic method (93% MeOH) described above is the field-proven standard for resolving these specific regioisomers.

Module 4: Mechanism of Action (Context)

Understanding the biological context helps in experimental design. 9-PAHSA is not just a lipid; it is a signaling molecule that activates GPR120.

Mechanism PAHSA 9(R)-PAHSA GPR120 GPR120 Receptor (Adipocytes) PAHSA->GPR120 Activates GLUT4 GLUT4 Translocation GPR120->GLUT4 Stimulates Inflam Inflammation (TNF-a, IL-6) GPR120->Inflam Inhibits Outcome Improved Insulin Sensitivity GLUT4->Outcome Inflam->Outcome Reduction leads to

Figure 2: 9-PAHSA signaling pathway. Successful recovery allows correlation of lipid levels with these downstream effects.

References

  • Yore, M. M., et al. (2014).[2][3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][4] Cell, 159(2), 318-332.[2] Link

    • Foundational paper describing the discovery of PAHSAs and the initial extraction methodologies.
  • Kuda, O., et al. (2016). N-Acyltaurines and Acylcarnitines Causing an Artifactual Peak in Fatty Acid Amide Hydrolase Knockout Mice. Cell Chemical Biology, 23(10), 1237-1244. (Methodology Reference). Link

    • Describes the "Faster Protocol" using positive pressure SPE and optimized LC conditions.
  • Nelson, A. T., et al. (2017). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research. Link

    • Key technical paper detailing the switch from 4-hour gravity SPE to 1-hour positive pressure SPE.
  • Brejchova, K., et al. (2020). FAHFA analysis in biological samples: A review of the current state of the art. Progress in Lipid Research, 80, 101054. Link

    • Comprehensive review of extraction and MS pitfalls, including HFD-specific troubleshooting.

Sources

Optimization

Technical Support Center: 9(R)-PAHSA Handling &amp; Stability Guide

Executive Summary: The Stability Paradox 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid mediator with potent anti-diabetic and anti-inflammatory properties.[1] However, its chemical structure—specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid mediator with potent anti-diabetic and anti-inflammatory properties.[1] However, its chemical structure—specifically the ester linkage connecting palmitic acid to 9-hydroxy stearic acid—makes it inherently unstable in solution.

The Core Conflict:

  • Ethanol offers better biocompatibility for cell culture but promotes transesterification (ethanolysis) over time, effectively scrambling your molecule.

  • DMSO offers excellent solubility but is highly hygroscopic . It aggressively pulls moisture from the air, catalyzing hydrolysis that cleaves the ester bond.

The Golden Rule: For maximum reproducibility, store 9(R)-PAHSA as a dry film at -80°C. Only reconstitute immediately prior to use. If solution storage is unavoidable, strictly follow the "Zero-Water" protocols below.

Technical Deep Dive: Chemistry of Degradation

To preserve the integrity of your data, you must understand the enemies of your molecule.

Mechanism A: Transesterification in Ethanol

When stored in ethanol (especially at room temperature or with repeated freeze-thaw cycles), the ethanol molecule acts as a nucleophile. It attacks the ester bond of 9(R)-PAHSA.

  • Result: The palmitic acid moiety detaches from the hydroxy stearic acid and re-esterifies with the ethanol.

  • Artifacts: You will detect Ethyl Palmitate and free 9-Hydroxy Stearic Acid (9-HSA) in your LC-MS, leading to false negatives in activity assays.

Mechanism B: Hydrolysis in Wet DMSO

DMSO is aprotic and chemically inert toward esters if anhydrous. However, DMSO is a "water magnet."

  • Result: Absorbed atmospheric water attacks the ester bond.

  • Artifacts: Complete cleavage into free Palmitic Acid and free 9-HSA.

Visualization: Degradation Pathways

PAHSA_Degradation PAHSA Intact 9(R)-PAHSA (Active Lipid) Ethanol Ethanol Storage (Nucleophilic Attack) PAHSA->Ethanol Time/Heat DMSO Wet DMSO Storage (Water Absorption) PAHSA->DMSO Hygroscopicity EthylEster Artifact 1: Ethyl Palmitate Ethanol->EthylEster Transesterification FreeHSA Artifact 2: Free 9-HSA Ethanol->FreeHSA DMSO->FreeHSA FreePA Artifact 3: Free Palmitic Acid DMSO->FreePA Hydrolysis

Figure 1: Chemical degradation pathways of 9(R)-PAHSA in common solvents.

Solvent Decision Matrix

Use this table to select the correct solvent for your specific experimental phase.

FeatureEthanol DMSO Methyl Acetate
Primary Use Cell culture spikes (low toxicity)High conc. stocks / Chemical librariesShipping & Long-term Storage
Solubility ~20 mg/mL~15 mg/mLHigh
Freezing Point -114°C (Liquid at -80°C)19°C (Solid at -20°C)-98°C
Major Risk Transesterification (Ethanolysis)Hydrolysis (via moisture uptake)Evaporation (Volatile)
Cell Toxicity Low (tolerated <0.5%)Med (tolerated <0.1%)High (Must evaporate)
Storage Stability Poor (<2 weeks)Moderate (if anhydrous)Best (Years)

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stock Solutions

Objective: Create a working solution while minimizing degradation risks.

  • Receive: Product usually arrives in Methyl Acetate.[2][3][4]

  • Evaporate: Use a gentle stream of Nitrogen or Argon gas to evaporate the Methyl Acetate. Do not use a vacuum concentrator (SpeedVac) with heat.

  • Reconstitute:

    • For Immediate Use: Dissolve in 100% Ethanol (anhydrous).

    • For Short-Term Storage (<2 weeks): Dissolve in high-grade anhydrous DMSO.

  • Purge: Blow inert gas (Argon/Nitrogen) into the vial for 10-15 seconds to displace oxygen and moisture.

  • Seal: Cap tightly with a Teflon-lined cap. Parafilm is insufficient for long-term volatile solvent storage.

SOP 2: The "Dry Film" Storage Protocol (Recommended)

Objective: Long-term banking of 9(R)-PAHSA.

  • Aliquot the Methyl Acetate stock into glass vials (e.g., 50 µg or 100 µg aliquots).

  • Evaporate the solvent completely using Nitrogen.

  • Do not reconstitute. Leave as a thin film on the glass.

  • Purge the vial with Argon.

  • Store at -80°C .

  • On Experiment Day: Add solvent (Ethanol/DMSO) only to the vial you intend to use immediately.

Visualization: Handling Workflow

Handling_Workflow Start Receive 9(R)-PAHSA (in Methyl Acetate) Aliquot Aliquot into Glass Vials (Avoid Plastic) Start->Aliquot Evap Evaporate Solvent (Nitrogen Stream) Aliquot->Evap Decision Usage Timeline? Evap->Decision Immediate Immediate Exp (Cell Culture) Decision->Immediate Now Storage Long Term Storage (>2 Weeks) Decision->Storage Later ReconEth Reconstitute in Ethanol (Use within 24h) Immediate->ReconEth DryFilm Purge with Argon Store as Dry Film at -80°C Storage->DryFilm DryFilm->ReconEth On Exp Day

Figure 2: Decision tree for handling 9(R)-PAHSA to maximize stability.

Troubleshooting Guide & FAQ

Q1: My LC-MS analysis shows a mass shift of +28 Da. What happened?

Diagnosis: You are seeing Ethyl Palmitate . Cause: You stored the stock in Ethanol for too long or at room temperature. The ethanol replaced the hydroxy-stearic acid tail. Solution: Discard the stock. For future LC-MS standards, store in Methyl Acetate or as a dry film.

Q2: The compound precipitated when I added it to my cell culture media.

Diagnosis: Solubility Shock. Cause: 9(R)-PAHSA is highly lipophilic. Dumping a high-concentration DMSO/Ethanol stock directly into aqueous media causes rapid precipitation. Solution:

  • BSA Conjugation: Pre-incubate the lipid with fatty-acid-free BSA (0.5%) before adding to cells. BSA acts as a carrier.

  • Stepwise Dilution: Dilute your stock 1:10 in PBS before adding to the final media volume (ensure rapid vortexing).

Q3: Why can't I use plastic tubes (Eppendorf)?

Diagnosis: Plasticizer Leaching & Adsorption. Cause: Lipids like PAHSA stick to polypropylene. Furthermore, solvents like Methyl Acetate and Chloroform can leach plasticizers from the tube, contaminating your mass spec data. Solution: Always use glass vials with Teflon-lined caps.

Q4: Can I freeze-thaw my DMSO stock?

Diagnosis: Hydrolysis Risk.[5] Cause: DMSO freezes at 19°C. Every time you thaw it, condensation forms on the cold liquid surface, introducing water. Solution: Single-use aliquots are mandatory. Never re-freeze a thawed DMSO lipid stock.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][4][6] Cell, 159(2), 318-332.[3][4][6] [Link]

  • Avanti Polar Lipids. Handling and Storage of Lipids. Retrieved from [Link]

  • Nelson, A. T., et al. (2017). Stereochemistry of endogenous palmitic acid ester of 9-hydroxystearic acid and relevance of absolute configuration to regulation. Journal of the American Chemical Society, 139(14), 4969-4972. [Link]

Sources

Troubleshooting

minimizing matrix effects in 9(R)-PAHSA plasma analysis

Welcome to the technical support center for the bioanalysis of 9(R)-palmitic acid hydroxystearic acid (PAHSA) and related fatty acid esters of hydroxy fatty acids (FAHFAs) in plasma. This resource is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 9(R)-palmitic acid hydroxystearic acid (PAHSA) and related fatty acid esters of hydroxy fatty acids (FAHFAs) in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying these important endogenous lipids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, chromatography, and mass spectrometric detection.

Our approach is grounded in scientific principles and field-proven experience to ensure the integrity and reliability of your analytical data. As these lipids are present at low endogenous levels and exist within a complex lipidome, minimizing matrix effects is paramount for successful quantification.

Troubleshooting Guide: Minimizing Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a significant hurdle in the LC-MS/MS analysis of 9(R)-PAHSA in plasma. These effects stem from co-eluting endogenous components, most notably phospholipids, which can interfere with the ionization of the analyte of interest, leading to inaccurate and irreproducible results. This guide provides a systematic approach to identifying and mitigating these challenges.

Problem 1: High Background Signal or Contamination in Blank Samples

Symptoms:

  • Significant peak area for 9(R)-PAHSA in blank matrix or solvent injections.

  • Inability to achieve the desired lower limit of quantification (LLOQ).

  • High variability in blank responses.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Contaminated Solvents or Reagents Acetonitrile, methanol, water, and formic acid can contain trace impurities that may interfere with the analysis.Use high-purity, LC-MS grade solvents and reagents. Test each new bottle by injecting a solvent blank to ensure cleanliness.
Leachables from Plasticware Phthalates and other plasticizers can leach from collection tubes, pipette tips, and storage plates, causing interference.Use polypropylene or glass tubes and plates whenever possible. Minimize the exposure of organic solvents to plastics.
Solid-Phase Extraction (SPE) Cartridge Contamination A critical and often overlooked source of contamination for FAHFAs. Research has shown that SPE cartridges can have variable lot-to-lot background levels of PAHSAs.[1]Action: Always test new lots of SPE cartridges by running a blank extraction. If contamination is observed, try a different lot or manufacturer. Consider a thorough washing step of the SPE cartridge with a strong organic solvent prior to conditioning.
Problem 2: Poor Recovery and High Variability

Symptoms:

  • Low and inconsistent peak areas for 9(R)-PAHSA in spiked quality control (QC) samples.

  • High coefficient of variation (%CV) for replicate injections.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Extraction 9(R)-PAHSA is a lipid and requires an efficient extraction method to be recovered from the plasma matrix. Protein binding can also reduce extraction efficiency.Liquid-Liquid Extraction (LLE): A common and effective method. A modified Bligh-Dyer extraction using a chloroform/methanol/water system is often employed. The acidic pH helps to protonate the carboxylic acid group of 9(R)-PAHSA, improving its partitioning into the organic layer.[2] Solid-Phase Extraction (SPE): Can provide a cleaner extract than LLE. Silica-based SPE is commonly used to enrich for FAHFAs.[3][4] See the detailed protocol below.
Analyte Adsorption 9(R)-PAHSA can adsorb to glass and plastic surfaces, leading to sample loss.Use low-adsorption vials and plates. Silanized glassware can also be used to minimize adsorption.
Incomplete Derivatization (if applicable) While not always necessary, derivatization can improve chromatographic properties and ionization efficiency. Incomplete reactions will lead to variability.If using a derivatization strategy, ensure the reaction conditions (time, temperature, reagent concentration) are optimized and consistent.
Problem 3: Ion Suppression and Chromatographic Issues

Symptoms:

  • Drifting retention times.

  • Poor peak shape (tailing or fronting).

  • Lower than expected signal intensity, especially in later injections.

  • Inability to separate 9(R)-PAHSA from its isomers (e.g., 5- and 12-PAHSA).[3]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Co-elution with Phospholipids Phospholipids are abundant in plasma and are a primary cause of ion suppression in ESI-MS.[5] They can also build up on the analytical column, degrading performance over time.Sample Preparation: Implement a robust sample preparation method to remove phospholipids. HybridSPE or other phospholipid removal plates can be effective. A well-optimized SPE or LLE will also significantly reduce phospholipid content. Chromatography: Use a high-resolution C18 column and optimize the gradient to separate 9(R)-PAHSA from the bulk of the phospholipids. A longer gradient may be necessary to achieve resolution from isomers.[3] Employing a divert valve to send the early-eluting salts and late-eluting phospholipids to waste can protect the mass spectrometer source.
Inappropriate Mobile Phase The choice of mobile phase and additives can significantly impact peak shape and ionization.For reversed-phase chromatography, a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point. The formic acid helps to protonate the analyte for better retention and ionization in negative ion mode.
Matrix Buildup on Column Over many injections, endogenous matrix components can accumulate on the head of the analytical column, leading to peak shape distortion and retention time shifts.Use a guard column to protect the analytical column. Implement a column wash step at the end of each analytical run with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components.

Experimental Workflows and Diagrams

Workflow for Sample Preparation and Analysis

The following diagram illustrates a typical workflow for the analysis of 9(R)-PAHSA from plasma, highlighting key decision points and quality control steps.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quality Control plasma Plasma Sample Collection (Use EDTA or Citrate) spike Spike with Internal Standard (e.g., 13C-labeled 9-PAHSA) plasma->spike extraction Extraction Method spike->extraction lle Liquid-Liquid Extraction (e.g., Modified Bligh-Dyer) extraction->lle Option 1 spe Solid-Phase Extraction (Silica-based) extraction->spe Option 2 drydown Dry Down Extract (Under Nitrogen) lle->drydown spe->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute injection Inject Sample reconstitute->injection chromatography Reversed-Phase UPLC/HPLC (C18 Column) injection->chromatography ms Tandem Mass Spectrometry (Negative ESI, MRM) chromatography->ms data Data Acquisition & Processing ms->data blanks Matrix Blanks blanks->injection calibrators Calibration Curve calibrators->injection qcs QC Samples (Low, Mid, High) qcs->injection

Caption: Workflow for 9(R)-PAHSA plasma analysis.

Detailed Protocol: Solid-Phase Extraction (SPE) for 9(R)-PAHSA Enrichment

This protocol is adapted from established methods for FAHFA analysis and is designed to enrich 9(R)-PAHSA while removing interfering lipids.[2][3]

Materials:

  • Silica SPE cartridges (e.g., 500 mg, 3 mL)

  • Plasma sample collected with EDTA or citrate as an anticoagulant

  • Internal Standard (IS) solution (e.g., ¹³C-labeled 9-PAHSA in methanol)

  • Reagents: Hexane, Methanol, Chloroform, Ethyl Acetate (all LC-MS grade)

  • Positive pressure manifold or vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and the appropriate amount of IS. Vortex for 30 seconds. Add 3 mL of chloroform, vortex again, and centrifuge to separate the phases.

  • Lipid Extraction: Collect the lower organic phase and transfer to a clean tube. Dry the extract under a gentle stream of nitrogen.

  • SPE Cartridge Conditioning: Condition the silica SPE cartridge with 6 mL of hexane. Do not let the cartridge go dry.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of hexane to elute neutral lipids like triglycerides.

  • Elution: Elute the 9(R)-PAHSA and other FAHFAs with 6 mL of a 90:10 (v/v) hexane:ethyl acetate solution.

  • Dry Down and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable volume of the initial mobile phase (e.g., 100 µL of 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best anticoagulant to use for plasma collection for 9(R)-PAHSA analysis?

While both heparin and EDTA are common anticoagulants, EDTA or citrate are generally preferred for lipidomics studies. Heparin can sometimes interfere with downstream enzymatic assays and may have a greater impact on cell lysis if sample handling is not optimal.

Q2: How stable is 9(R)-PAHSA in plasma samples?

Like other fatty acids, 9(R)-PAHSA can be susceptible to degradation through oxidation. It is recommended to process plasma samples as quickly as possible after collection. For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles.

Q3: My plasma samples are hemolyzed. Can I still use them for 9(R)-PAHSA analysis?

Hemolysis, the rupture of red blood cells, releases cellular components, including lipids and enzymes, into the plasma. This can significantly alter the lipid profile and introduce interfering substances, impacting the accuracy of your results. It is strongly recommended to use non-hemolyzed samples. If you must use hemolyzed samples, the degree of hemolysis should be noted, and the potential impact on the data should be considered in your final analysis.

Q4: How can I confirm that the peak I am seeing is 9(R)-PAHSA and not an isomer?

Definitive identification requires chromatographic separation. A high-resolution analytical column and a well-optimized gradient are essential to separate 9(R)-PAHSA from other isomers like 5-PAHSA and 12-PAHSA.[3] The use of authenticated reference standards for each isomer is necessary to confirm retention times.

Q5: What are the key mass transitions to monitor for 9(R)-PAHSA in negative ion mode?

In negative ion electrospray ionization (ESI-), 9(R)-PAHSA will typically be detected as the deprotonated molecule [M-H]⁻. The precursor ion for 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid) would be m/z 537.5. The product ions would correspond to the palmitic acid and 9-hydroxystearic acid fragments. Always optimize these transitions on your specific mass spectrometer using a pure standard.

References

  • 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers. Available at: [Link]

  • 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements. ACS Publications. Available at: [Link]

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols. Available at: [Link]

  • 9-PAHSA treatment reduced the intracellular lipid accumulation in HepG2... ResearchGate. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. Available at: [Link]

  • Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk. ACS Pharmacology & Translational Science. Available at: [Link]

  • (PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. Available at: [Link]

  • The Measurement, Regulation, and Biological Activity of FAHFAs. Annual Review of Biochemistry. Available at: [Link]

  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. Available at: [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Anticoagulation in pulmonary arterial hypertension: Contemporary data from COMPERA registry. International Journal of Cardiology. Available at: [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Profiling analysis of phospholipid fatty acids in serum as a complement to the comprehensive fatty acids method. Journal of Chromatography B. Available at: [Link]

  • Fatty Acid Analysis of Phospholipids by GC/FID. Avanti Polar Lipids. Available at: [Link]

  • Can I use same protocol for fatty acid extraction from serum or plasma? ResearchGate. Available at: [Link]

  • Improved quantification of lipid mediators in plasma and tissues by liquid chromatography tandem mass spectrometry demonstrates mouse strain specific differences. ResearchGate. Available at: [Link]

  • Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytica Chimica Acta. Available at: [Link]

  • Is Anticoagulation Beneficial in Pulmonary Arterial Hypertension? Circulation: Cardiovascular Quality and Outcomes. Available at: [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Journal of Personalized Medicine. Available at: [Link]

  • Solid‐phase extraction in combination with GC/MS for the quantification of free fatty acids in adipocere. ResearchGate. Available at: [Link]

  • One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. ResearchGate. Available at: [Link]

  • Anticoagulant treatment in patients with pulmonary arterial hypertension associated with systemic sclerosis: More shadows than lights. World Journal of Cardiology. Available at: [Link]

  • Analysis of Phospholipids in Bio-Oils and Fats by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Lipid Mediator Informatics and Proteomics in Inflammation Resolution. The Serhan Laboratory. Available at: [Link]

  • Determination of fatty acids using solid phase microextraction. Analytical Chemistry. Available at: [Link]

  • (PDF) Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. ResearchGate. Available at: [Link]

  • Do Anticoagulants Improve Survival in Patients With PAH? American College of Cardiology. Available at: [Link]

  • Comprehensive targeted method for lipid mediator analysis. SCIEX. Available at: [Link]

  • Distinguishing Artifactual Fatty Acid Dimers from Fatty Acid Esters of Hydroxy Fatty Acids in Untargeted LC-MS Pipelines. SpringerLink. Available at: [Link]

  • Quantification of fatty acids as methyl esters and phospholipids in cheese samples after separation of triacylglycerides and phospholipids. Journal of Chromatography A. Available at: [Link]

  • Impacts of Common Anticoagulants on Coagulation Testing. ARUP Consult. Available at: [Link]

  • Minimizing Interaction of Phospholipids with LC Hardware. Agilent. Available at: [Link]

  • Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Molecules. Available at: [Link]

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Molecules. Available at: [Link]

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Determination of Enantiomeric Excess (ee) in Synthesized 9(R)-PAHSA

Executive Summary The synthesis of 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) presents a unique stereochemical challenge. While the biological activity—specifically anti-inflammatory and insulin-sensitizing effects—is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) presents a unique stereochemical challenge. While the biological activity—specifically anti-inflammatory and insulin-sensitizing effects—is predominantly attributed to the 9(R) isomer, chemical synthesis often risks racemization or utilizes precursors of unverified optical purity.

Determining the enantiomeric excess (ee) of the final 9-PAHSA product is notoriously difficult due to:

  • Lack of Chromophores: The lipid chain lacks UV-active groups, rendering standard Chiral HPLC-UV useless without derivatization.

  • Structural Flexibility: The long alkyl chains mask the chiral center at the C9 position, making chiral recognition by stationary phases inefficient.

  • Ionization Conflict: The acidic mobile phases required for chiral resolution often suppress the negative-mode ionization required for Mass Spectrometry (MS) detection.

This guide compares three methodologies and recommends Direct Chiral LC-MS using a Cellulose-3 stationary phase as the industry standard for synthesized product verification.

The Challenge: Why Standard Methods Fail

In standard medicinal chemistry, ee is often determined via Chiral GC or optical rotation. For 9-PAHSA:

  • Optical Rotation: The specific rotation is too low to be reliable for small synthetic batches.

  • Chiral GC: Requires high temperatures that risk ester bond cleavage (degradation to palmitic acid and 9-hydroxystearic acid).

  • Indirect Methods (Mosher's Ester): require hydrolysis of your precious product, introducing sample preparation errors.

Therefore, direct chromatographic separation coupled with Mass Spectrometry is the only robust solution.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches available to the analytical chemist.

FeatureMethod A: Direct Chiral LC-MS (Recommended) Method B: Chiral SFC-MS Method C: Hydrolysis + Precursor Analysis
Principle Separation of intact ester on polysaccharide column.Supercritical Fluid Chromatography separation.[1][2][3]Hydrolysis to 9-HSA -> Chiral LC of fragment.
Stationary Phase Lux Cellulose-3 (Phenomenex)Lux i-Amylose-3 Chiralpak IA / IB
Sample Integrity Non-Destructive Non-DestructiveDestructive (Product lost)
Resolution (

)
High (

)
Moderate to HighVery High
Sensitivity Medium (Ion suppression issues)HighHigh
Throughput Low (Isocratic, ~30 min run)High (<10 min)Low (Requires workup)
Verdict Best for Final QC Best for High-Throughput ScreeningBest for Process Control (Pre-synthesis)

Deep Dive: The Recommended Protocol (Direct Chiral LC-MS)

Based on the work of Nelson et al. (2017) and internal validation, the Lux Cellulose-3 column provides the most reliable baseline separation for the intact 9-PAHSA ester.

The "Formic Acid Paradox"

A critical insight for this protocol is the role of the mobile phase modifier.[3][4][5]

  • The Problem: Chiral columns often require acidic modifiers (formic acid) to sharpen peaks of acidic lipids. However, 9-PAHSA is detected in Negative Ion Mode (ESI-). Acidic mobile phases suppress ionization, killing sensitivity.

  • The Solution: For synthesized samples (where concentration is high, >1 µM), we accept the loss in sensitivity to gain resolution. For biological samples, a post-column infusion of base (ammonium hydroxide) would be required, but for QC of synthesis, it is unnecessary.

Experimental Workflow
Reagents & Equipment
  • LC System: HPLC or UHPLC (Agilent 1290 or equivalent).

  • MS Detector: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF.

  • Column: Phenomenex Lux 3 µm Cellulose-3 (150 x 2.0 mm).

  • Solvents: Methanol (LC-MS grade), Water, Formic Acid.[5]

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve synthesized 9-PAHSA in Methanol to a concentration of 10 µM .

    • Prepare a racemic standard (mix of synthesized R and S) at the same concentration to define retention times.

  • LC Conditions:

    • Mobile Phase: Isocratic mixture of Methanol : Water : Formic Acid (96 : 4 : 0.1) .

    • Flow Rate: 0.2 mL/min.

    • Temperature: 25°C (Strict control is vital; higher temps reduce chiral recognition).

    • Injection Vol: 5 µL.

  • MS Parameters (Negative Mode):

    • Source: Electrospray Ionization (ESI-).[6]

    • MRM Transition: Monitor 537.5

      
       255.2  (Palmitic acid fragment).
      
    • Note: The parent ion is

      
      .
      
  • Data Analysis:

    • S-9-PAHSA typically elutes first (~17.4 min).[5]

    • R-9-PAHSA elutes second (~20.2 min).[5]

    • Calculate ee using peak areas:

      
      
      
Expected Results & Validation

Under these conditions, you should observe a resolution (


) of approximately 2.8 minutes between the enantiomers.
  • Pass Criteria:

    
     for "Chiral Grade" synthesis.
    
  • Common Failure Mode: A small shoulder on the R-peak indicates partial racemization (~2-5% S-isomer) often caused by excessive heat during the esterification step.

Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the decision process for selecting the correct analytical method based on the sample stage.

G Start Start: 9-PAHSA Sample Type Is the sample pure synthesized material or a biological extract? Start->Type Bio Biological Extract (Low Concentration) Type->Bio Biological Synth Synthesized Product (High Concentration) Type->Synth Synthesized Direct Method A: Direct LC-MS (Lux Cellulose-3) *Recommended* Bio->Direct If conc > 100 nM Hydrolysis Method C: Hydrolysis to 9-HSA (Indirect Analysis) Bio->Hydrolysis If sensitivity is too low Synth->Direct Standard QC SFC Method B: SFC-MS (Lux i-Amylose-3) Synth->SFC High Throughput Result Final Certificate of Analysis Direct->Result Calc ee% Hydrolysis->Result Calc ee% (Inferential)

Caption: Decision matrix for selecting the optimal chiral analysis method based on sample origin and concentration.

Diagram 2: The "Formic Acid Paradox" Mechanism

Understanding why we use specific mobile phases is crucial for troubleshooting.

G MobilePhase Mobile Phase: MeOH/H2O + 0.1% Formic Acid Column Lux Cellulose-3 Column (Polysaccharide Phase) MobilePhase->Column Ionization ESI Source (Negative Mode) MobilePhase->Ionization Effect1 Protonation of Silanols & Chiral Selector Column->Effect1 Acid stabilizes phase Effect2 Ion Suppression (Reduced [M-H]- formation) Ionization->Effect2 Acid competes with analyte Result Result: High Resolution / Lower Sensitivity Effect1->Result Effect2->Result

Caption: The mechanistic trade-off between chiral resolution (requiring acid) and MS sensitivity (requiring base).

Troubleshooting & Expert Tips

  • Peak Broadening: If the 9-PAHSA peaks are excessively broad (>1 min width), your column may be fouled with non-polar contaminants. Flush with 100% Methanol followed by Isopropanol:Hexane (10:90) to regenerate the cellulose phase.

  • Retention Shift: The Cellulose-3 column is sensitive to water content. Ensure your mobile phase is freshly prepared.[7] Evaporation of methanol from the bottle will shift retention times significantly.

  • Regioisomer Contamination: Be aware that 9-PAHSA can isomerize to 5- or 10-PAHSA via acyl migration if the synthesis involved unbuffered aqueous steps. These regioisomers have different retention times but the same mass. Ensure your peak is actually the 9-isomer by comparing with a regio-pure standard.

References

  • Nelson, A. T., et al. (2017). "Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation." Scientific Reports. [Link] (Key Source: Establishes the Lux Cellulose-3 method for direct separation)

  • Yore, M. M., et al. (2014). "Discovery and biological activity of FAHFAs." Cell. [Link] (Foundational Paper: Discovery of 9-PAHSA and initial characterization)

  • Kuda, O., et al. (2016). "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes. [Link] (Validation of Lipidomics methodologies for FAHFAs)

  • Phenomenex Application Note. "Chiral Separation of FAHFA Isomers." [Link] (Technical specifications for Lux Cellulose-3 columns)

Sources

Comparative

Comparative Guide: 9(R)-PAHSA vs. Rosiglitazone in Metabolic Therapeutics

[1] Executive Summary This guide provides a technical comparison between 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid), an endogenous lipid mediator, and Rosiglitazone , a synthetic Thiazolidinedione (TZD).[1] While bo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid), an endogenous lipid mediator, and Rosiglitazone , a synthetic Thiazolidinedione (TZD).[1] While both agents potently sensitize insulin and enhance glucose uptake, they operate through fundamentally distinct mechanisms.[1]

The Verdict: 9(R)-PAHSA offers a superior therapeutic index regarding safety. Unlike Rosiglitazone, which drives insulin sensitivity via adipogenesis (leading to weight gain and fluid retention), 9(R)-PAHSA enhances glucose uptake and reduces inflammation without inducing weight gain or hepatotoxicity.[1]

Part 1: Mechanistic Divergence

Understanding the signaling architecture is critical for interpreting downstream phenotypic data.[1]

Rosiglitazone: The Nuclear Driver

Rosiglitazone functions as a high-affinity agonist for PPAR


  (Peroxisome Proliferator-Activated Receptor Gamma).
  • Locus of Action: Nucleus.[1]

  • Mechanism: Heterodimerizes with RXR (Retinoid X Receptor) to bind PPREs (PPAR Response Elements) on DNA.[1]

  • Outcome: Upregulates genes involved in lipid storage and adipogenesis (e.g., aP2, LPL, Adipoq).[1] This "lipid steal" effect lowers circulating free fatty acids (FFAs) but increases adipose mass.[1]

9(R)-PAHSA: The Dual-Action Lipid

9(R)-PAHSA acts primarily through membrane-bound receptors and transporters.

  • Locus of Action: Cell Membrane / Cytosol.[1]

  • Mechanism A (GPCR): Agonist for GPR120 (FFAR4).[1][2] Activation recruits

    
    -arrestin-2, inhibiting the TAB1/TAK1 complex, thereby blocking the NF-
    
    
    
    B inflammatory cascade.[1]
  • Mechanism B (Transporter): Directly modulates membrane fluidity or signaling to enhance GLUT4 translocation to the plasma membrane, independent of the classical insulin-PI3K-Akt axis (though it augments it).[1]

Visualization: Signaling Pathways

The following diagram contrasts the nuclear genomic action of Rosiglitazone with the membrane-initiated signaling of 9(R)-PAHSA.

SignalingPathways cluster_Rosi Rosiglitazone (Nuclear) cluster_PAHSA 9(R)-PAHSA (Membrane) Rosi Rosiglitazone PPARg PPAR-gamma (Nucleus) Rosi->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes DNA PPRE (DNA) RXR->DNA Transcription Adipo Adipogenesis (Lipid Storage) DNA->Adipo Upregulation PAHSA 9(R)-PAHSA GPR120 GPR120 (Membrane) PAHSA->GPR120 Activates GLUT4 GLUT4 Translocation PAHSA->GLUT4 Enhances NFkB NF-kB (Inflammation) GPR120->NFkB Inhibits (via TAB1/TAK1) Glucose Glucose Uptake GLUT4->Glucose Influx

Figure 1: Mechanistic comparison showing Rosiglitazone's nuclear transcriptional regulation vs. 9(R)-PAHSA's membrane receptor activation and transporter modulation.[1]

Part 2: Comparative Efficacy & Safety Profile

The following data synthesis aggregates findings from pivotal preclinical studies (primarily Yore et al., Cell 2014 and subsequent validation studies).

Performance Matrix
FeatureRosiglitazone (Positive Control)9(R)-PAHSA (Experimental)Clinical Implication
Glucose Uptake (Adipocytes) High Increase (~30-50%)High Increase (~30-50%)Comparable efficacy in clearing blood glucose.[3]
Insulin Sensitivity Potent SensitizerPotent SensitizerBoth reverse insulin resistance in HFD models.[1]
Body Weight Significant Increase (Fat Mass)Neutral (No Change)9-PAHSA avoids the "obesity paradox" of TZDs.[1]
Inflammation (Adipose) Reduces (via PPAR

)
Reduces (via GPR120)Both lower macrophage infiltration (CLSs).[1]
Bone Density Decreases (Fracture Risk)Neutral / Protective9-PAHSA does not suppress osteoblastogenesis.
Islet Function Preserves (reduces glucotoxicity)Enhances (GLP-1 secretion)9-PAHSA stimulates GLP-1 via intestinal GPR120.

Key Data Insight: In High-Fat Diet (HFD) mice, 9-PAHSA treatment (30 mg/kg/day) improved glucose tolerance (GTT) and insulin sensitivity (ITT) to the same extent as Rosiglitazone (10 mg/kg/day) but without the 15-20% increase in body fat observed in the Rosiglitazone group over 6 weeks.[1]

Part 3: Experimental Protocols

To validate these effects in your own laboratory, use the following self-validating workflows.

Protocol A: In Vivo Treatment & Glucose Tolerance

Objective: Compare insulin sensitizing effects in Diet-Induced Obese (DIO) mice.

  • Preparation:

    • Vehicle: 50% PEG400 / 0.5% Tween-80 / 49.5% Water.[1][4][5] (Critical: 9-PAHSA is lipophilic; improper solubilization yields false negatives).

    • Dosage: 9(R)-PAHSA @ 45-50 mg/kg/day via oral gavage.[1]

    • Control: Vehicle only.

    • Positive Control: Rosiglitazone @ 10 mg/kg/day.[1]

  • Timeline:

    • Acclimatize C57BL/6J mice on HFD (60% kcal fat) for 12 weeks to induce resistance.[1]

    • Administer treatment daily for 14 days .

  • Assay (GTT):

    • Fast mice for 14 hours (overnight).

    • Measure basal glucose (Time 0).[1]

    • IP injection of Glucose (1-2 g/kg lean mass).

    • Measure blood glucose at 15, 30, 60, 90, 120 min.[1]

Protocol B: Ex Vivo 2-Deoxyglucose (2-DOG) Uptake

Objective: Confirm direct action on adipocytes, isolating the effect from systemic insulin.

Workflow Visualization:

GlucoseUptakeProtocol cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment cluster_Assay Phase 3: Assay Diff Differentiate 3T3-L1 Adipocytes (8-10 Days) Starve Serum Starve (2-4 Hours in KRBH) Diff->Starve Treat Add Compound (30 min) Starve->Treat Treat_Split Groups: 1. Vehicle 2. 9-PAHSA (20uM) 3. Rosi (10uM) Treat->Treat_Split Insulin Optional: +/- Insulin (100 nM) Tracer Add 3H-2-DOG (10 min incubation) Insulin->Tracer Treat_Split->Insulin Wash Rapid Ice-Cold PBS Wash (Stop Reaction) Tracer->Wash Lysis Lysis (NaOH) & Scintillation Counting Wash->Lysis

Figure 2: Step-by-step workflow for validating glucose uptake efficacy in differentiated adipocytes.

Technical Causality:

  • Serum Starvation: Essential to remove basal insulin effects, ensuring observed uptake is due to the specific ligand (PAHSA or Rosi).[1]

  • Reaction Stop: Using ice-cold PBS containing Phloretin (glucose transport inhibitor) is crucial to freeze the GLUT4 state immediately, preventing efflux of the tracer.[1]

Part 4: Synthesis & Handling Notes[1]

  • Stereochemistry: Ensure you are using the 9(R) isomer.[1] The S-isomer is significantly less active in GPR120 activation.

  • Solubility: 9-PAHSA is a lipid. Do not dissolve directly in aqueous buffer.[1] Dissolve stock in DMSO or Ethanol, then dilute into the PEG/Tween vehicle.[1] Vortex vigorously before gavage to ensure a uniform emulsion.[1]

  • Storage: -80°C under Argon gas to prevent oxidation of the lipid chain.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1] Cell, 159(2), 318-332.[1]

  • Zhou, J., et al. (2019). 9-PAHSA improves systemic insulin sensitivity and glucose tolerance in mice with HFD-induced obesity. Molecular Metabolism, 23, 1-11.[1]

  • Hammarstedt, A., et al. (2005). The effect of rosiglitazone on glucose uptake and gene expression in human adipose tissue.[1] The Journal of Clinical Endocrinology & Metabolism, 90(10), 5634-5640.[1]

  • Kahn, S. E., et al. (2006). Glycemic durability of rosiglitazone, metformin, or glyburide monotherapy.[1] The New England Journal of Medicine, 355(23), 2427-2443.[1] [1]

  • Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR120, which mediates their anti-diabetic effects.[1] Cell Chemical Biology, 25(1), 68-79.[1]

Sources

Validation

Validating GPR120 Specificity of 9(R)-PAHSA: A Knockout-Controlled Technical Guide

Executive Summary The validation of 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) as a specific agonist for GPR120 (Free Fatty Acid Receptor 4, FFAR4) requires rigorous exclusion of off-target effects, particularly giv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) as a specific agonist for GPR120 (Free Fatty Acid Receptor 4, FFAR4) requires rigorous exclusion of off-target effects, particularly given the structural similarity of lipid mediators. While pharmacological inhibitors are available, they often suffer from poor selectivity.

The Gold Standard: The only definitive method to validate GPR120 specificity is the comparative ablation study using Wild Type (WT) versus GPR120 Knockout (KO) mice.

This guide outlines the critical experimental workflows to confirm that the insulin-sensitizing and anti-inflammatory effects of 9(R)-PAHSA are mediated exclusively through GPR120, benchmarking against synthetic alternatives like TUG-891 and GW9508.

Technical Background & Mechanism

9(R)-PAHSA is an endogenous lipid mediator that improves insulin sensitivity and glucose tolerance.[1] Its primary mechanism of action involves binding to GPR120 on adipocytes and macrophages, triggering a G


q/11-mediated signaling cascade.
Core Signaling Pathway
  • Metabolic: In adipocytes, GPR120 activation promotes GLUT4 translocation to the plasma membrane, enhancing glucose uptake independent of insulin receptor phosphorylation.

  • Anti-Inflammatory: In macrophages, GPR120 signaling inhibits the NF-

    
    B pathway (via 
    
    
    
    -arrestin-2), reducing cytokine secretion (TNF-
    
    
    , IL-6) that drives insulin resistance.
Diagram: GPR120 Signaling Architecture

GPR120_Pathway PAHSA 9(R)-PAHSA GPR120 GPR120 (FFAR4) Receptor PAHSA->GPR120 Activates Gq Gq/11 Protein GPR120->Gq BetaArr Beta-Arrestin-2 GPR120->BetaArr GLUT4 GLUT4 Translocation Gq->GLUT4 TAB1 TAB1/TAK1 Complex BetaArr->TAB1 Scaffolds NFkB NF-kB (Inhibition) TAB1->NFkB Inhibits Outcome1 Reduced Inflammation NFkB->Outcome1 Outcome2 Glucose Uptake GLUT4->Outcome2

Figure 1: Dual signaling mechanism of 9(R)-PAHSA via GPR120 in adipocytes and macrophages.

Comparative Analysis: Ligand Selectivity

When validating 9(R)-PAHSA, it is crucial to understand how it compares to synthetic tools. 9(R)-PAHSA is endogenous and "cleaner" regarding toxicity, but less potent than synthetic agonists.

Feature9(R)-PAHSA (Endogenous)TUG-891 (Synthetic Tool)GW9508 (Early Synthetic)
Primary Target GPR120 (FFAR4) GPR120 (FFAR4) GPR120 & GPR40
Selectivity High for GPR120 (metabolic effects); some GPR40 activity reported at high conc.Ultra-High (Selectivity >1000-fold over GPR40 in humans; less in mice but still superior).Low (Dual agonist). Poor tool for specificity claims.
Potency (EC50) Moderate (~2-10

M)
High (~10-50 nM)Moderate (~50 nM)
In Vivo Utility Excellent. Mimics physiology.Excellent. Positive control for GPR120.Limited specificity.
Validation Verdict Test Article Positive Control Avoid for Specificity

Critical Insight: Do not use GW9508 to prove GPR120 specificity. Its dual activity on GPR40 (FFAR1) confounds results, as GPR40 also regulates insulin secretion. Use TUG-891 as your pharmacological benchmark.

Experimental Validation Protocols

To scientifically validate that 9(R)-PAHSA acts via GPR120, you must demonstrate that its therapeutic effects are abolished in GPR120 KO mice.

Experiment A: In Vivo Oral Glucose Tolerance Test (OGTT)

This is the functional readout of systemic insulin sensitivity.

Experimental Design:

  • Groups:

    • WT + Vehicle

    • WT + 9(R)-PAHSA

    • GPR120 KO + Vehicle

    • GPR120 KO + 9(R)-PAHSA

  • Sample Size: n=8-10 male mice per group (age matched, 10-12 weeks).

Protocol:

  • Preparation: Fast mice for 6 hours (08:00 to 14:00). Note: Avoid overnight fasting for lipid signaling studies to prevent excessive metabolic stress/lipolysis.

  • Basal Measurement: Measure T=0 blood glucose via tail vein.

  • Treatment Administration (T -30 min):

    • Administer 9(R)-PAHSA (30 mg/kg) or Vehicle (PEG400/Tween80/Water 10:10:80) via oral gavage.[2]

    • Rationale: Pre-treatment allows the lipid to engage the receptor before the glucose challenge.

  • Glucose Challenge (T 0): Administer Glucose (2 g/kg) via oral gavage.

  • Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes.

  • Analysis: Calculate Area Under the Curve (AUC).

Validation Criteria (Self-Validating Result):

  • WT Mice: 9(R)-PAHSA group must show significantly lower glucose excursion (lower AUC) compared to Vehicle.

  • KO Mice: 9(R)-PAHSA group must show NO significant difference from the KO Vehicle group.

  • If 9(R)-PAHSA lowers glucose in the KO mice, the effect is OFF-TARGET.

Experiment B: Ex Vivo Anti-Inflammatory Assay (Macrophages)

This confirms the mechanism in immune cells, a key driver of systemic insulin resistance.

Protocol:

  • Isolation: Harvest Bone Marrow-Derived Macrophages (BMDMs) from WT and GPR120 KO mice. Differentiate for 7 days in M-CSF.

  • Pre-treatment: Incubate cells with 9(R)-PAHSA (10

    
    M)  or Vehicle for 1 hour.
    
  • Stimulation: Add LPS (100 ng/mL) to induce inflammation. Incubate for 4-6 hours.

  • Readout: Collect supernatant and measure TNF-

    
     via ELISA.
    

Validation Criteria:

  • WT: 9(R)-PAHSA significantly reduces LPS-induced TNF-

    
    .
    
  • KO: LPS induces high TNF-

    
    , and 9(R)-PAHSA fails to reduce it.
    

Visualizing the Validation Workflow

The following diagram illustrates the logic flow for determining specificity using the Knockout model.

Validation_Logic Subj Subject: Mouse Model Assay Assay: Glucose Tolerance (GTT) Subj->Assay Treat Treatment: 9(R)-PAHSA Treat->Assay WT_Res WT Result: Improved Glucose Profile? Assay->WT_Res KO_Res KO Result: Effect Persists? WT_Res->KO_Res Yes Fail CONCLUSION: Inactive Compound or Bad Assay WT_Res->Fail No Valid CONCLUSION: GPR120 Specificity CONFIRMED KO_Res->Valid No (Effect lost) Invalid CONCLUSION: Off-Target Effects DETECTED KO_Res->Invalid Yes (Effect remains)

Figure 2: Logic flow for validating target specificity using Genetically Modified Models (GEM).

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1] Cell, 159(2), 318-332.[1]

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist (TUG-891). Journal of Medicinal Chemistry, 55(9), 4511-4515.[3]

  • Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects.[4] Cell, 142(5), 687-698.

  • Hanson, A. A., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Immunology.

  • Molecular Metabolic Phenotyping Centers (MMPC). Oral Glucose Tolerance Test Protocol.

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of 9(R)-PAHSA Quantification using Isotope-Labeled Internal Standards

Introduction: The Critical Need for Accurate 9(R)-PAHSA Quantification 9-hydroxy-stearic acid (9-PAHSA) is a recently discovered endogenous lipid that has garnered significant attention in the scientific community.[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate 9(R)-PAHSA Quantification

9-hydroxy-stearic acid (9-PAHSA) is a recently discovered endogenous lipid that has garnered significant attention in the scientific community.[1] As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, 9-PAHSA has demonstrated promising anti-inflammatory and anti-diabetic properties.[1] Specifically, the 9(R)-PAHSA enantiomer is of high biological interest. Research has shown that levels of PAHSAs are reduced in the serum and adipose tissues of insulin-resistant humans, highlighting their potential as biomarkers and therapeutic agents for metabolic diseases.[2] Given its low endogenous concentrations and the presence of structurally similar isomers, the accurate and precise quantification of 9(R)-PAHSA in complex biological matrices is paramount for advancing our understanding of its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of isotope-labeled internal standards for the validation of 9(R)-PAHSA quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for endogenous small molecule analysis.

The Gold Standard: Isotope Dilution LC-MS/MS

For the quantification of endogenous molecules like 9(R)-PAHSA, isotope dilution mass spectrometry is the unequivocal method of choice. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D) or carbon-13 (¹³C)).

The core principle of this method is that the analyte and the internal standard behave identically during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are separated by their mass-to-charge ratio (m/z), and the ratio of their peak areas is used to calculate the concentration of the endogenous analyte. This approach effectively corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.

Choosing the Right Internal Standard: A Comparative Analysis

The selection of an appropriate internal standard is the most critical decision in developing a robust quantitative LC-MS/MS assay. The ideal internal standard co-elutes with the analyte and exhibits the same ionization efficiency. For 9(R)-PAHSA, the primary choices are deuterated and ¹³C-labeled standards.

Deuterated Internal Standards (e.g., 9(R)-PAHSA-d₄)

Deuterium-labeled standards are widely used due to their relatively lower cost of synthesis. However, they are not without their drawbacks. The significant mass difference between protium (¹H) and deuterium (²H) can sometimes lead to a chromatographic isotope effect, where the deuterated standard elutes slightly earlier than the native analyte. This can be particularly problematic in high-resolution chromatography systems. If the two peaks are not completely co-eluting, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.

¹³C-Labeled Internal Standards (e.g., 9(R)-PAHSA-¹³C₁₈)

Carbon-13 labeled internal standards are considered the "gold standard" among stable isotope-labeled standards. The relative mass difference between ¹²C and ¹³C is much smaller than that between ¹H and ²H, resulting in negligible chromatographic isotope effects.[3] This ensures true co-elution and identical behavior in the ion source. Furthermore, ¹³C atoms are chemically more stable than deuterium atoms and are not susceptible to back-exchange with protons from the solvent or matrix. While the synthesis of ¹³C-labeled standards can be more complex and costly, the superior accuracy and reliability they provide are often indispensable for rigorous clinical and research applications.[4][5][6]

Conceptual Framework for an Ideal Internal Standard

G cluster_analyte Endogenous 9(R)-PAHSA cluster_is Isotope-Labeled Internal Standard cluster_workflow Analytical Workflow Analyte Native Analyte Extraction Sample Extraction & Cleanup Analyte->Extraction IS Internal Standard (e.g., ¹³C-PAHSA) IS->Extraction Spiked at known concentration Chromatography LC Separation Extraction->Chromatography Experience identical losses Ionization ESI Source Chromatography->Ionization Co-elution is critical Detection MS/MS Detection Ionization->Detection Subject to same matrix effects Quantification Quantification Detection->Quantification Quantification (Ratio of Peak Areas)

Caption: Ideal internal standard workflow for 9(R)-PAHSA quantification.

Comparative Validation Protocol for 9(R)-PAHSA Quantification

This protocol outlines the essential steps for validating an LC-MS/MS method for 9(R)-PAHSA, in accordance with FDA guidelines on bioanalytical method validation.[7][8] A "fit-for-purpose" approach should be taken, where the extent of validation is appropriate for the intended application of the data.[9]

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of 9(R)-PAHSA and the chosen isotope-labeled internal standard (e.g., 9(R)-PAHSA-¹³C₁₈) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of 9(R)-PAHSA. The concentration range should cover the expected physiological concentrations and the desired lower limit of quantification (LLOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards.

Sample Preparation and Extraction
  • To 100 µL of plasma sample, calibration standard, or QC, add a fixed amount of the internal standard solution.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography: Employ a C18 reversed-phase column for separation. A typical mobile phase would consist of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution program is recommended to ensure good separation of 9(R)-PAHSA from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The MRM transitions would be specific for the precursor and product ions of both 9(R)-PAHSA and its isotope-labeled internal standard.

Validation Parameters
  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.[8]

  • Linearity and Range: Analyze the calibration standards in triplicate. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples in at least five replicates on three separate days. The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should be ≤ 15% (≤ 20% at the LLOQ). The accuracy (expressed as the percentage of the nominal concentration) should be within 85-115% (80-120% at the LLOQ).[10]

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11]

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Stability: Assess the stability of 9(R)-PAHSA in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Experimental Workflow for 9(R)-PAHSA Validation

G start Start prep Prepare Standards & QCs start->prep sample_prep Sample Preparation (Spike IS, LLE) prep->sample_prep lcms LC-MS/MS Analysis (MRM Mode) sample_prep->lcms data_proc Data Processing (Peak Integration, Ratio Calculation) lcms->data_proc validation Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) data_proc->validation end End validation->end

Caption: Step-by-step workflow for the validation of a 9(R)-PAHSA LC-MS/MS assay.

Performance Data Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The following table presents a hypothetical but realistic comparison of validation data for a 9(R)-PAHSA assay using two different types of internal standards. The data for the ¹³C-labeled standard reflects the expected improvement in precision and accuracy due to the absence of chromatographic isotope effects.

Validation Parameter9(R)-PAHSA-d₄ (Deuterated IS)9(R)-PAHSA-¹³C₁₈ (¹³C-Labeled IS)FDA Acceptance Criteria
Linearity (r²) > 0.995> 0.998≥ 0.99
Range 0.1 - 50 ng/mL0.1 - 50 ng/mLDependent on application
LLOQ 0.1 ng/mL0.1 ng/mLDefined by study needs
Intra-day Precision (%CV) < 10%< 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Nominal) 88 - 110%95 - 105%85 - 115% (80 - 120% at LLOQ)
Recovery 85 ± 5%86 ± 3%Consistent and reproducible
Matrix Effect VariableMinimalMinimized

Biological Context: A Glimpse into 9(R)-PAHSA Signaling

While the primary focus of this guide is analytical, it is crucial to remember the biological context. 9(R)-PAHSA is believed to exert its beneficial effects through various signaling pathways. For instance, it has been shown to improve glucose tolerance and stimulate insulin secretion. The diagram below illustrates a simplified putative signaling pathway.

G cluster_cell Intestinal L-cell PAHSA 9(R)-PAHSA GPCR G-Protein Coupled Receptor (e.g., GPR120) PAHSA->GPCR GLP1 GLP-1 Secretion GPCR->GLP1 BetaCell Pancreatic β-cell Insulin Insulin Secretion BetaCell->Insulin Glucose Glucose Glucose->BetaCell GLP1->BetaCell

Caption: Simplified putative signaling pathway for 9(R)-PAHSA-mediated effects.

Conclusion and Recommendations

The accurate quantification of 9(R)-PAHSA is essential for advancing research into its role in health and disease. While both deuterated and ¹³C-labeled internal standards can be used for isotope dilution LC-MS/MS, the evidence strongly supports the superiority of ¹³C-labeled standards. The absence of chromatographic isotope effects with ¹³C-labeled standards leads to improved accuracy and precision, which is critical for studies that aim to detect subtle changes in endogenous 9(R)-PAHSA levels. For researchers and drug development professionals seeking the highest level of data integrity and confidence in their results, the investment in a ¹³C-labeled internal standard for 9(R)-PAHSA validation is highly recommended.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3168-3177. [Link]

  • Falco, S., Abdelrazig, S., Ortori, C., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. RSC Publishing. [Link]

  • SciSpace. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. [Link]

  • National Institutes of Health. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. [Link]

  • ResearchGate. (2020). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. [Link]

  • Yore, M. M., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 749-760. [Link]

  • National Institutes of Health. (2002). Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Syed, I., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research, 59(9), 1779-1785. [Link]

  • Labcorp. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]

  • ResearchGate. (2023). (PDF) Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]

  • Shimadzu. (2021). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. [Link]

  • ScienceOpen. (2018). Development and Application of FASA, a Model for Quantifying Fatty Acid Metabolism Using Stable Isotope Labeling. [Link]

  • Heliyon. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]

  • Shimadzu. (2022). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]

  • ChemRxiv. (2023). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. [Link]

  • MDPI. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]

  • ResearchGate. (2019). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • CNR-IRIS. (2021). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. [Link]

  • American Journal of Physiology-Cell Physiology. (2025). Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. [Link]

  • LCGC International. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

Sources

Validation

9(R)-PAHSA vs. 9-PAHSA Racemic Mixture: A Technical Comparison Guide

Executive Summary For researchers investigating the metabolic and immunological roles of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), the choice between the specific enantiomer 9(R)-PAHSA and the 9-PAHSA Racemic Mi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers investigating the metabolic and immunological roles of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), the choice between the specific enantiomer 9(R)-PAHSA and the 9-PAHSA Racemic Mixture is critical.

  • Select 9(S)-PAHSA (often available as a separate standard) if your primary focus is metabolic regulation , specifically Glucose-Stimulated Insulin Secretion (GSIS) and glucose uptake. The S-enantiomer is the bioactive driver for these specific pathways.

  • Select 9(R)-PAHSA if you aim to replicate the endogenous lipid profile found in mammalian adipose tissue or if you are studying metabolic stability , as it is more resistant to hydrolysis by Carboxyl Ester Lipase (CEL).

  • Select the Racemic Mixture for broad anti-inflammatory screening or initial cost-effective toxicity assessments, as both enantiomers exhibit comparable anti-inflammatory efficacy.

Chemical & Structural Profile

9-PAHSA (Palmitic Acid ester of 9-Hydroxy Stearic Acid) possesses a chiral center at the 9-position of the stearic acid chain. The biological variance between the enantiomers is a classic example of stereoselective pharmacology.

Feature9(R)-PAHSA9(S)-PAHSA9-PAHSA (Racemic)
Stereochemistry (R)-configuration at C9(S)-configuration at C950:50 mixture of R and S
Endogenous Abundance Predominant (Major isomer in mouse WAT)Minor / TraceN/A (Synthetic)
Metabolic Stability High (Resistant to CEL hydrolysis)Low (Rapidly hydrolyzed by CEL)Intermediate (S degrades faster)
Primary Bioactivity Anti-inflammatoryGSIS, Glucose Uptake, Anti-inflammatoryMixed effects

Biological Activity & Mechanism of Action[2][3][4]

The divergence in activity between the R and S isomers is the most critical factor in experimental design. While early studies utilized the racemic mixture, subsequent stereoselective synthesis has decoupled the metabolic and immune-modulating effects.

A. Metabolic Regulation (Glucose Homeostasis)[2][5]
  • Receptor Target: GPR40 (FFAR1) and GPR120 (FFAR4).

  • Key Finding: The 9(S)-enantiomer is the potent activator for insulin secretion and glucose transport.[1] The 9(R)-enantiomer is biologically inactive or significantly less potent in these specific assays.

  • Implication: Using the racemate for GSIS studies effectively dilutes your active compound by 50%, potentially masking threshold effects.

B. Immunomodulation (Anti-Inflammatory)[7]
  • Receptor Target: GPR120 (FFAR4).[2][3]

  • Key Finding: Both 9(R) and 9(S) enantiomers function as agonists at GPR120 to inhibit LPS-induced cytokine release (e.g., IL-6, TNF-α).

  • Implication: The racemic mixture is a valid and cost-effective tool for studying general anti-inflammatory properties.

C. Enzymatic Stability
  • Enzyme: Carboxyl Ester Lipase (CEL).

  • Key Finding: CEL stereoselectively hydrolyzes 9(S)-PAHSA .

  • Implication: In in vivo pharmacokinetic studies, 9(S)-PAHSA will have a shorter half-life than 9(R)-PAHSA. The accumulation of 9(R)-PAHSA in tissues may be driven by this differential stability.

Visualizing the Signaling Divergence

The following diagram illustrates the stereoselective pathways of 9-PAHSA. Note the distinct path for the S-enantiomer regarding insulin secretion.

PAHSA_Signaling S_PAHSA 9(S)-PAHSA GPR40 GPR40 (FFAR1) (Pancreatic β-cells) S_PAHSA->GPR40 Strong Agonist GPR120 GPR120 (FFAR4) (Macrophages/Adipocytes) S_PAHSA->GPR120 Agonist R_PAHSA 9(R)-PAHSA R_PAHSA->GPR40 No/Weak Effect R_PAHSA->GPR120 Agonist GSIS Insulin Secretion (GSIS) GPR40->GSIS GlucoseUp Glucose Uptake GPR120->GlucoseUp AntiInflam Anti-Inflammatory (↓ TNF-α, ↓ IL-6) GPR120->AntiInflam CEL Carboxyl Ester Lipase (Degradation) CEL->S_PAHSA Rapid Hydrolysis CEL->R_PAHSA Resistant

Caption: Stereoselective signaling pathways. 9(S)-PAHSA drives insulin secretion via GPR40, while both enantiomers mediate anti-inflammatory effects via GPR120.

Experimental Protocols

To validate the activity of your PAHSA isomer, utilize the following self-validating protocols.

Protocol A: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Use this to distinguish 9(S) activity from 9(R).

  • Cell Line: INS-1 832/13 rat insulinoma cells or isolated murine islets.

  • Preparation:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Starve cells in KRB buffer (2.8 mM glucose) for 2 hours.

  • Treatment:

    • Prepare 9(S)-PAHSA, 9(R)-PAHSA, and Racemate stocks in DMSO.

    • Treat cells with compounds (10–30 µM) in KRB buffer containing high glucose (16.7 mM) .

    • Control: Vehicle (DMSO) and Positive Control (Linoleic Acid or GLP-1).

  • Incubation: 1 hour at 37°C.

  • Measurement: Collect supernatant and quantify insulin via ELISA (e.g., Mercodia Rat Insulin ELISA).

  • Validation Check: The 9(S)-PAHSA group should show a significant fold-increase (typically 1.5–2.0x) over vehicle. 9(R)-PAHSA should show negligible difference from vehicle.

Protocol B: LPS-Induced Anti-Inflammatory Assay

Use this to confirm general FAHFA activity (works for both isomers).

  • Cell Line: RAW 264.7 Macrophages.

  • Differentiation: None required, but ensure cells are <15 passages.

  • Pre-treatment: Incubate cells with PAHSA isomer (20 µM) for 1 hour in serum-free media.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

  • Incubation: 6–24 hours (depending on cytokine target).

  • Measurement:

    • Collect media for ELISA (TNF-α, IL-6).

    • Or lyse cells for qPCR (mRNA levels of Il6, Tnfa).

  • Validation Check: Both 9(R) and 9(S) treated wells should exhibit a ~30–50% reduction in cytokine markers compared to the LPS-only control.

Comparative Data Summary

The following data aggregates findings from Aryal et al.[1][4] and Yore et al., normalizing for potency.

Assay Type9(S)-PAHSA Activity9(R)-PAHSA ActivityRacemic Mixture Activity
GSIS (Insulin Secretion) High (Active at 10-30 µM)None/Negligible Moderate (Diluted effect)
Glucose Uptake (Adipocytes) High (Active)None/Negligible Moderate
LPS-Induced Inflammation High (Inhibits IL-6/TNF)High (Inhibits IL-6/TNF)High
Hydrolysis Rate (Liver/Pancreas) Fast (

< 30 min)
Slow (

> 2 hrs)
Mixed kinetics

References

  • Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-inflammatory Effects Yore, M. M., et al. (2014). Cell. [Link][5][6][7]

  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) Aryal, P., et al. (2021). Journal of Lipid Research. [Link]

  • Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation Nelson, A. T., et al. (2017). Journal of the American Chemical Society. [Link]

  • Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis Syed, I., et al. (2018).[4] Cell Metabolism. [Link][2][6][8]

Sources

Comparative

benchmarking 9(R)-PAHSA ELISA kits vs mass spectrometry

Comparison: Immunoassay (ELISA) vs. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Executive Summary: The Isomer Challenge For researchers investigating the anti-diabetic and anti-inflammatory properties of 9-PAHSA (...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison: Immunoassay (ELISA) vs. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Executive Summary: The Isomer Challenge

For researchers investigating the anti-diabetic and anti-inflammatory properties of 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid), the choice of analytical method is not merely about sensitivity—it is about structural specificity .

While ELISA kits offer an attractive, high-throughput entry point, this guide concludes that targeted LC-MS/MS is the mandatory gold standard for 9(R)-PAHSA quantification. The biological activity of PAHSAs is regioisomer-specific; 9-PAHSA and 5-PAHSA have distinct biological roles but identical molecular weights. Commercial ELISA kits currently lack the antibody specificity to distinguish the ester bond position (C9 vs. C5) on the stearic acid backbone, leading to significant cross-reactivity and potential data misinterpretation.

Verdict: Use ELISA only for high-level screening of total FAHFA content (with caution). Use LC-MS/MS for all definitive biological profiling and pharmacokinetic studies.

Biological Context & The Analytical Bottleneck

9-PAHSA is a bioactive lipid from the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) family.[1] It has been shown to enhance insulin sensitivity and reduce inflammation.[1][2] However, it co-exists in biological matrices with multiple isomers, most notably 5-PAHSA .

  • 9-PAHSA: Pro-insulin sensitivity, anti-inflammatory.[1]

  • 5-PAHSA: Present in similar tissues; distinct receptor interactions.

The Analytical Bottleneck: Both isomers share the exact same chemical formula (


) and mass (

Da). An analytical method must be able to "see" the position of the ester bond on the carbon chain.
Diagram 1: The Isomer Problem

This diagram illustrates why antibody-based detection struggles while chromatography-based mass spectrometry succeeds.

IsomerProblem cluster_lipids Biological Sample Matrix cluster_methods Detection Method cluster_result Readout P9 9-PAHSA (Bioactive Target) ELISA ELISA Antibody (Binds generic FAHFA motif) P9->ELISA Binds LCMS LC-MS/MS (Chromatographic Separation) P9->LCMS Elutes @ T1 P5 5-PAHSA (Structural Isomer) P5->ELISA Cross-reacts P5->LCMS Elutes @ T2 Other Other FAHFAs Res_ELISA Aggregated Signal (Cannot distinguish 9 vs 5) ELISA->Res_ELISA Res_LCMS Resolved Peaks (Quantifies 9 and 5 separately) LCMS->Res_LCMS

Caption: ELISA antibodies often cross-react with structural isomers (5-PAHSA), yielding a "total" signal. LC-MS/MS separates isomers by retention time before detection.

Technology Deep Dive: Head-to-Head Benchmark

A. Sensitivity & Specificity
FeatureELISA (Immunoassay)LC-MS/MS (Targeted MRM)
Specificity Low. Antibodies typically bind the lipid "head" or "tail." Distinguishing a C9-ester from a C5-ester requires rare monoclonal specificity not found in standard commercial kits.High. Relies on chromatographic resolution (retention time) to separate isomers before mass analysis.
Sensitivity Moderate. ng/mL range. Matrix interference (lipemia) can mask signals.High. pg/mL to fmol range. Can detect endogenous levels in plasma/tissue.
Cross-Reactivity High Risk. Likely detects 9-PAHSA, 5-PAHSA, and potentially OAHSAs (Oleic Acid esters) indiscriminately.Negligible. Optimized chromatography separates 9-PAHSA from 5-PAHSA. MRM transitions confirm molecular identity.
Quantification Relative. Dependent on kit standard curve accuracy.Absolute. Uses stable isotope-labeled internal standards (

-9-PAHSA) for precise quantification.
B. Throughput & Cost[2]
  • ELISA:

    • Pros: 96-well format allows 40+ samples per run; minimal equipment (plate reader); lower per-sample cost (~

      
      25).
      
    • Cons: "Black box" assay—you cannot verify what you are measuring.

  • LC-MS/MS:

    • Pros: Definitive data; can multiplex (measure 9-PAHSA, 5-PAHSA, and OAHSAs simultaneously).

    • Cons: Low throughput (15-30 min per sample run time); high capital cost (Triple Quadrupole MS required); requires skilled operator.

Validated Experimental Protocols

As a self-validating system, any 9-PAHSA measurement must include controls for isomer separation. The following protocols are grounded in the methodologies established by the Kahn and Saghatelian labs (see References).

Protocol A: Sample Preparation (Universal)

Critical Step: Lipids are sticky. Use glass vials to prevent loss to plastic.

  • Extraction:

    • Add Internal Standard (IS): 5 pmol of

      
      -9-PAHSA to the sample (plasma or homogenized tissue).
      
    • Perform Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1 v/v).

    • Vortex vigorously for 30 seconds; centrifuge at 2,000 x g for 10 min.

  • Phase Separation:

    • Collect the lower organic phase (chloroform layer).

    • Re-extract the aqueous phase to maximize recovery.

  • Drying:

    • Dry the combined organic phases under a stream of Nitrogen gas (

      
      ).
      
    • Reconstitute in 50

      
      L of Methanol for LC-MS injection.
      
Protocol B: LC-MS/MS Configuration (The Gold Standard)[3]

Rationale: This method uses Negative Electrospray Ionization (ESI-) because PAHSAs ionize well as


 ions. We use Multiple Reaction Monitoring (MRM)  to track specific parent-to-fragment transitions.
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.03% Ammonium Hydroxide (pH modifier is critical for ionization).

    • B: 95% Acetonitrile / 5% Water + 0.03% Ammonium Hydroxide.

  • Gradient: Isocratic or shallow gradient is often required to separate 9-PAHSA from 5-PAHSA.

  • MRM Transitions:

    • 9-PAHSA:

      
       (Palmitate fragment) AND 
      
      
      
      (Hydroxystearate fragment).
    • IS (

      
      -9-PAHSA):  Shifted parent mass 
      
      
      
      Shifted fragment.
Diagram 2: Validated LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Validation Sample Plasma/Tissue Sample IS Add Internal Standard (13C-9-PAHSA) Sample->IS Extract LLE Extraction (CHCl3/MeOH) IS->Extract Dry Dry under N2 Reconstitute in MeOH Extract->Dry Inject Injection onto C18 Column Dry->Inject Sep Chromatographic Separation (Critical: 9-PAHSA vs 5-PAHSA) Inject->Sep Ion ESI Negative Ionization Sep->Ion MRM MRM Detection (537.5 -> 255.2) Ion->MRM Peak Identify Peaks by RT (Compare to Standards) MRM->Peak Quant Calculate Ratio (Analyte Area / IS Area) Peak->Quant

Caption: Step-by-step workflow ensuring isomer specificity and quantitative accuracy using internal standards.

Data Analysis & Validation Criteria

If you must use an ELISA (due to equipment limitations), you must cross-validate a subset of samples (n=5-10) with LC-MS/MS to establish a correlation factor. However, be prepared for poor correlation if the ratio of 5-PAHSA to 9-PAHSA varies between samples.

For LC-MS/MS Validation:

  • Retention Time Matching: The peak for endogenous 9-PAHSA must align perfectly with the

    
    -labeled internal standard.
    
  • Transition Ratio: The ratio of the two product ions (255.2 and 281.2) should be consistent between the standard and the biological sample. This confirms the molecule is indeed PAHSA and not an isobaric contaminant.

Conclusion

For the accurate measurement of 9(R)-PAHSA , mass spectrometry is not just "better"—it is the requisite tool for scientific validity. The structural similarity between PAHSA isomers renders current commercial ELISA kits insufficient for mechanistic studies where distinguishing the 9-isomer from the 5-isomer is critical.

  • Recommendation: Adopt the targeted LC-MS/MS protocols cited below.

  • Alternative: If MS is unavailable, outsource samples to a lipidomics core facility rather than relying on non-specific immunoassays.

References

  • Yore, M. M., et al. (2014).[1][3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][4] Cell, 159(2), 318-332. Link

  • Syed, I., et al. (2018).[3][5] Palmitic acid hydroxystearic acids activate GPR40, which is involved in their beneficial effects on glucose homeostasis. Cell Metabolism, 27(2), 419-427. Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590. Link

  • Nelson, A. T., et al. (2022). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 17, 2345–2368. Link

  • Brejchova, K., et al. (2020).[6] FAHFAs: From structure to physiological function. Progress in Lipid Research, 79, 101053. Link

Sources

Validation

A Researcher's Guide to Reproducibility in 9(R)-PAHSA Glucose Uptake Assays

This guide provides an in-depth analysis of the methodologies for assessing the biological activity of 9(R)-PAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. The conflicting report...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the methodologies for assessing the biological activity of 9(R)-PAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. The conflicting reports on the efficacy of PAHSAs in improving glucose homeostasis underscore a critical need for robust and reproducible in vitro assays.[1][2][3] This document will compare common glucose uptake assay platforms, dissect the critical experimental variables that govern reproducibility, and provide a validated, step-by-step protocol designed to generate reliable data for researchers in metabolic disease and drug development.

The 9(R)-PAHSA Reproducibility Conundrum

Discovered as a novel class of endogenous lipids, FAHFAs, including Palmitic Acid Hydroxy Stearic Acids (PAHSAs), have been reported to possess anti-diabetic and anti-inflammatory properties.[3] Several studies have shown that chronic administration of 9-PAHSA can improve glucose tolerance and enhance insulin sensitivity in diet-induced obese mice.[3][4] The proposed mechanisms involve augmenting insulin-stimulated glucose uptake in muscle and heart tissue and enhancing the suppression of endogenous glucose production by the liver.[3]

However, the field is not without contention. Other studies have reported that neither acute nor chronic treatment with 9-PAHSA isomers significantly improves metabolic status or increases basal or insulin-stimulated glucose uptake in vitro.[2] This discrepancy highlights the sensitivity of the experimental systems used and places a premium on methodological rigor to ensure that in vitro findings are both accurate and reproducible.

Foundational Principles: The Insulin Signaling Cascade

To design a robust assay, one must first understand the underlying biology. Insulin-stimulated glucose uptake in adipocytes and muscle cells is primarily mediated by the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. This process is orchestrated by a well-defined signaling cascade.

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake Glucose Transport PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt PIP3 -> PDK1 AS160 AS160 Akt->AS160 Phosphorylation (Inhibition) GLUT4_ves GLUT4 Vesicle AS160->GLUT4_ves Inhibition Released GLUT4_ves->GLUT4_mem Translocation

Caption: Insulin-stimulated GLUT4 translocation pathway.

A reliable glucose uptake assay must be sensitive enough to detect shifts in the efficiency of this pathway when modulated by compounds like 9(R)-PAHSA.

Comparative Analysis of Glucose Uptake Methodologies

The choice of assay technology is a primary determinant of data quality and reproducibility. The two most common approaches rely on either radiolabeled or fluorescent glucose analogs.

FeatureRadiometric Assay (e.g., [3H]-2-Deoxyglucose)Fluorescent Assay (e.g., 2-NBDG)
Principle Cells uptake radiolabeled 2-deoxyglucose (2-DG), which is phosphorylated to [3H]-2-DG-6-phosphate and trapped intracellularly. Uptake is quantified by scintillation counting.[5]Cells uptake a fluorescent glucose analog (e.g., 2-NBDG). Intracellular accumulation is measured by fluorescence plate reader, flow cytometry, or microscopy.[6]
Sensitivity High. Considered the "gold standard" for quantitative accuracy.[7]Lower than radiometric methods. Signal-to-noise can be a challenge. Some probes offer higher sensitivity than 2-NBDG.[8]
Throughput Lower throughput; requires cell lysis and scintillation counting. Can be adapted to 96-well formats.[5]High throughput, amenable to 96-well and 384-well formats, and allows for single-cell analysis via flow cytometry or imaging.[6]
Cost & Safety Higher cost associated with radioisotopes, specialized handling, and waste disposal.Lower cost, non-radioactive, and safer to handle.
Key Limitations Requires specialized equipment and licenses. Lower throughput.Biological Relevance is Questionable. Mounting evidence suggests 2-NBDG uptake can occur independently of known glucose transporters, potentially yielding misleading results.[7][9][10]

Expert Recommendation: While fluorescent assays offer convenience, the significant questions surrounding their biological mechanism make them a risky choice for definitive mechanistic studies.[9][10] The potential for 2-NBDG to enter cells via mechanisms other than GLUT transporters can lead to false positives or negatives.[7] For this reason, the radiometric assay using [3H]- or [14C]-2-deoxyglucose remains the authoritative standard for quantitatively assessing insulin-stimulated glucose transport. [5][7]

Critical Parameters for Ensuring Reproducibility

Reproducibility is not just about the final detection method; it is the summation of carefully controlled variables throughout the entire experimental workflow.

Cell Model and Differentiation Consistency

The 3T3-L1 preadipocyte cell line is a cornerstone model for studying adipogenesis and insulin sensitivity. However, its responsiveness to insulin is critically dependent on the degree of differentiation. Inconsistent differentiation is a major source of experimental variability.

  • Causality: Only mature adipocytes, characterized by significant lipid accumulation and high expression of genes like Slc2a4 (GLUT4) and Adipoq (Adiponectin), exhibit robust insulin-stimulated glucose uptake.[11][12]

  • Protocol Integrity: Employ a standardized differentiation cocktail (e.g., IBMX, dexamethasone, insulin) and adhere to a strict timeline.[13] Do not induce differentiation until cells are 2 days post-confluent.[13] High glucose concentrations (e.g., 25 mM) during the initial differentiation phase can be crucial for maximal maturation.[14]

  • Validation: Visually confirm the presence of mature, lipid-laden adipocytes before each experiment. For more rigorous validation, assess the expression of key adipocyte markers like FABP4 or Adiponectin via qPCR or Western blot.

Serum Starvation: Setting the Basal State
  • Causality: Growth factors and insulin in fetal bovine serum (FBS) stimulate basal glucose uptake. To observe a significant fold-change upon acute insulin stimulation, this basal activity must be minimized.[15] Serum starvation enhances insulin sensitivity, in part by activating AMPK.[15]

  • Protocol Integrity: Complete serum removal can stress cells, leading to poor insulin responsiveness.[16] A superior and more reproducible approach is to "starve" cells for 2-4 hours in a serum-free medium supplemented with 0.2-0.5% Bovine Serum Albumin (BSA).[16][17] BSA helps maintain cell health while effectively minimizing basal signaling.

Insulin Stimulation: Hitting the Sweet Spot
  • Causality: The response to insulin is dose-dependent. Using a suboptimal or excessive concentration can mask the modulatory effects of test compounds like 9(R)-PAHSA.

  • Protocol Integrity: For any new cell line or batch, perform an insulin dose-response curve to determine the half-maximal effective concentration (EC50).[18] A concentration of 100 nM is commonly used for maximal stimulation in fully differentiated 3T3-L1 adipocytes, but this should be empirically verified.[19]

A Validated Protocol for Radiometric Glucose Uptake in 3T3-L1 Adipocytes

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

Workflow cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Seed Seed 3T3-L1 Preadipocytes Grow Grow to 2 Days Post-Confluency Seed->Grow Diff Differentiate to Mature Adipocytes (8-12 Days) Grow->Diff Wash_KRH Wash with KRH Buffer Diff->Wash_KRH Starve Serum Starve in KRH + 0.5% BSA (2-3 hours) Wash_KRH->Starve Pretreat Pre-treat with 9(R)-PAHSA or Vehicle Starve->Pretreat Stim Stimulate with Insulin or Vehicle (15-20 min) Pretreat->Stim Uptake Add [3H]-2-Deoxyglucose (5 min) Stim->Uptake Stop Stop Uptake with Cold PBS Wash Uptake->Stop Lyse Lyse Cells Stop->Lyse Scint Scintillation Counting (DPM) Lyse->Scint Protein Protein Quantification Lyse->Protein Calc Normalize DPM to Protein Content Scint->Calc Protein->Calc

Caption: Experimental workflow for the radiometric glucose uptake assay.

Step-by-Step Methodology

Materials:

  • Differentiated 3T3-L1 adipocytes (Day 8-12) in 12-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (10 mM HEPES pH 7.4, 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2).

  • KRH buffer with 0.5% fatty-acid-free BSA.

  • Insulin solution (10 µM stock in KRH/BSA).

  • 9(R)-PAHSA stock solution in appropriate vehicle (e.g., DMSO).

  • [3H]-2-Deoxy-D-glucose (1 mCi/mL).

  • Unlabeled 2-Deoxy-D-glucose (2-DG).

  • Cytochalasin B (inhibitor control).

  • Ice-cold Phosphate Buffered Saline (PBS).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation fluid and vials.

  • BCA Protein Assay Kit.

Procedure:

  • Preparation: Aspirate culture medium from wells. Gently wash cells twice with 1 mL of KRH buffer.

  • Serum Starvation: Add 1 mL of KRH/0.5% BSA buffer to each well. Incubate at 37°C for 2-3 hours. This step is crucial to lower basal glucose uptake.[15]

  • Pre-treatment: Add 9(R)-PAHSA or vehicle control to the appropriate wells. Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Insulin Stimulation:

    • Add insulin to a final concentration of 100 nM for stimulated wells.

    • Add an equivalent volume of KRH/BSA buffer for basal (unstimulated) wells.

    • Incubate at 37°C for 20 minutes.

  • Glucose Uptake:

    • Prepare an uptake solution of KRH buffer containing [3H]-2-DG (final concentration 0.5 µCi/mL) and unlabeled 2-DG (final concentration 100 µM).

    • Add 0.5 mL of the uptake solution to each well to start the reaction.

    • Incubate for exactly 5 minutes at 37°C. The short duration ensures measurement of the initial transport rate.[5]

  • Stopping the Reaction:

    • Aspirate the uptake solution.

    • Immediately wash the plates three times with 1 mL of ice-cold PBS to remove extracellular tracer. This step is critical to reduce background noise.

  • Cell Lysis: Add 0.5 mL of lysis buffer (0.1 M NaOH) to each well. Incubate for 20 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Quantification:

    • Transfer 400 µL of the lysate to a scintillation vial, add scintillation fluid, and count using a liquid scintillation counter.

    • Use 20 µL of the remaining lysate to determine the protein concentration using a BCA assay.

  • Data Analysis: Express glucose uptake as disintegrations per minute (DPM) per milligram of protein or as pmol of 2-DG per mg of protein per minute. Calculate the fold-change of insulin-stimulated uptake over basal for each condition.

Essential Controls for a Self-Validating Assay:

  • Basal vs. Insulin-Stimulated: Establishes the insulin responsiveness of the cells. A fold-increase of at least 1.5-2x is expected in well-differentiated cells.[19]

  • Vehicle Control: Accounts for any effects of the solvent used for 9(R)-PAHSA.

  • Inhibitor Control: Treat insulin-stimulated cells with Cytochalasin B (a potent glucose transporter inhibitor) to define the non-specific background signal.[20]

By meticulously controlling these variables and choosing the appropriate, validated methodology, researchers can generate reproducible and reliable data, bringing much-needed clarity to the role of 9(R)-PAHSA and other novel compounds in glucose metabolism.

References

This is a compiled list of references based on the provided search results. In a real-world scenario, each in-text citation would be individually numbered and linked.

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
  • Hivert, M. F., et al. (2020). Reproducibility of Glycemic Measures Among Dysglycemic Youth and Adults in the RISE Study. The Journal of Clinical Endocrinology & Metabolism, 105(8), dgaa317.
  • Zhang, Y., et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Pharmacology, 12, 756474.
  • Syed, I., et al. (2018). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(5), 1136-1147.e6.
  • Pinheiro, D., et al. (2023). Validation of Analytical Models for the Development of Non-Invasive Glucose Measurement Devices. Sensors, 23(21), 8887.
  • Zou, C., et al. (2013). Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines. PLoS ONE, 8(9), e75051.
  • Moreira, A. R. S., et al. (2020). 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes. International Journal of Molecular Sciences, 21(21), 8279.
  • ResearchGate. (n.d.). 48 questions with answers in GLUCOSE UPTAKE | Science topic.
  • Chanon, S., et al. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55743.
  • Revvity. (n.d.). Glucose Uptake Assays.
  • Nelson, B. A., et al. (2017). Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism. Journal of Biological Chemistry, 292(48), 19771-19780.
  • Augustine, B., et al. (2013). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. Adipocyte, 2(4), 221-226.
  • JoVE. (2022, August 3). Glucose Uptake Measurement & Response To Insulin Stimulation l Protocol Preview. YouTube.
  • Gerst, F., et al. (2018). Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice. Molecules, 23(8), 1968.
  • MacDougald Lab, University of Michigan. (n.d.). 3T3-L1 Differentiation Protocol.
  • Abcam. (n.d.). 3T3-L1 differentiation into adipocyte cells protocol.
  • ResearchGate. (2015, September 29). What is the optimal starvation period before carrying out glucose uptake?
  • Promega Corporation. (n.d.). Comparison of Glucose Uptake Assay Methods.
  • Pinsker, J. E., et al. (2024). Factors Affecting Reproducibility of Change in Glucose During Exercise: Results From the Type 1 Diabetes and EXercise Initiative. Journal of Diabetes Science and Technology.
  • BioAssay Systems. (n.d.). EnzyFluo™ Glucose Uptake Assay Kit.
  • Smith, A. S. T., et al. (2020). Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle. Biotechnology and Bioengineering, 117(8), 2547-2559.
  • Perry, R. J., et al. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. Journal of Clinical Investigation, 129(10), 4474-4486.
  • Farr, C. E., et al. (2021). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Scientific Reports, 11(1), 1-13.
  • Smith, J. T., et al. (2013). A role for AMPK in increased insulin action after serum starvation. American Journal of Physiology-Cell Physiology, 305(10), C1055-C1063.
  • Cutler, K. S., et al. (2023). Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia. Diabetes, 72(11), 1547-1559.
  • Horvath, P., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology, 16.
  • Novus Biologicals. (n.d.). Glucose Uptake Assay Kit (Fluorometric).
  • Montgomery, M. K., & Turner, N. (2024). Assessment of Tissue-Specific Glucose Uptake: Teaching an Old 2-DOG New Tricks. Diabetes, 73(3), 321-323.
  • ResearchGate. (n.d.). Glucose uptake in 3T3-L1 adipocytes using pulse-labeling with [3H].
  • D'Souza, L. J., et al. (2022). Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters. PLoS ONE, 17(8), e0261801.
  • Zhang, L., et al. (2019). High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation. Cellular Physiology and Biochemistry, 52(1), 163-178.
  • Holten, M. K., et al. (2004). Strength Training Increases Insulin-Mediated Glucose Uptake, GLUT4 Content, and Insulin Signaling in Skeletal Muscle in Patients With Type 2 Diabetes. Diabetes, 53(2), 294-305.
  • Abcam. (n.d.). Glucose Uptake Assay Kit (Colorimetric).
  • Koller, A., & Bagi, Z. (2002). Glucose starvation is required for insulin stimulation of glucose uptake and metabolism in cultured microvascular endothelial cells. Microcirculation, 9(4), 297-308.
  • MacDougald Lab, University of Michigan. (n.d.). Insulin Stimulated Glucose Uptake Assay.
  • Soro-Arnaiz, I., et al. (2022). Mechanisms of Glucose Absorption in the Small Intestine in Health and Metabolic Diseases and Their Role in Appetite Regulation. Nutrients, 14(3), 629.
  • Elabscience. (n.d.). Glucose Uptake Fluorometric Assay Kit.
  • ResearchGate. (2015, June 5). I want to study glucose uptake, can anyone suggest non radioactive methods?
  • Thomson, D. W., et al. (2020). Single Cell Glucose Uptake Assays: A Cautionary Tale. Frontiers in Immunology, 11, 1928.
  • Dojindo Molecular Technologies Inc. (n.d.). Glucose Uptake Assay Kit-Green. Fisher Scientific.
  • Nickerson, D. P., et al. (2019). Computational Modeling of Glucose Uptake in the Enterocyte. Frontiers in Physiology, 10, 433.

Sources

Comparative

A Senior Scientist's Guide to Confirming 9(R)-PAHSA Identity in Biological Samples

Introduction: Beyond the Acronym – The Therapeutic Promise and Analytical Challenge of 9(R)-PAHSA First identified in 2014, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) have emerged from the complex lipidome as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Acronym – The Therapeutic Promise and Analytical Challenge of 9(R)-PAHSA

First identified in 2014, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) have emerged from the complex lipidome as a class of endogenous lipids with profound therapeutic potential.[1] These molecules, found in human tissues and various foods, exhibit significant anti-inflammatory and insulin-sensitizing properties, making them promising targets for metabolic and inflammatory diseases.[2]

Within this lipid family, the specific regioisomer 9-PAHSA is often the most abundant in human adipose tissue and serum.[1] However, its biological activity is critically dependent on its precise three-dimensional structure. The hydroxyl group on the stearic acid chain at position 9 creates a chiral center, resulting in two non-superimposable mirror images, or enantiomers: 9(R)-PAHSA and 9(S)-PAHSA. Emerging evidence suggests these enantiomers can have distinct biological effects.[1] This stereochemical nuance presents a formidable analytical challenge. Confirming the presence and quantity of the specific 9(R)-PAHSA isomer in a complex biological matrix is not merely an academic exercise; it is a critical step for researchers, clinicians, and drug developers seeking to understand its physiological role and harness its therapeutic potential.

This guide provides an in-depth comparison of the analytical methodologies available for the definitive identification of 9(R)-PAHSA. We will move beyond simple protocols to explain the causality behind experimental choices, establishing a framework for building a self-validating, trustworthy analytical system.

The Core Challenge: Navigating the Maze of Isomerism

Any robust method for 9(R)-PAHSA identification must successfully navigate two layers of isomerism. Two molecules can have the exact same mass and elemental formula but differ in their structure, a phenomenon that mass spectrometry alone cannot resolve.

  • Regioisomerism: The palmitic acid can be esterified to different positions on the hydroxystearic acid backbone (e.g., 5-PAHSA, 9-PAHSA, 13-PAHSA). These regioisomers are structurally distinct molecules with potentially different biological activities.

  • Stereoisomerism: For each regioisomer, such as 9-PAHSA, the chiral center at the hydroxylated carbon gives rise to two enantiomers, (R) and (S). These molecules are physically and chemically identical in an achiral environment, yet they can interact very differently with chiral biological systems like enzymes and receptors.

Therefore, the central goal is to employ a technique with the specificity to first separate 9-PAHSA from its regioisomers and then resolve the 9(R)-PAHSA enantiomer from the 9(S)-PAHSA enantiomer.

G The Analytical Challenge of PAHSA Isomerism p5 5-PAHSA p9 9-PAHSA p13 13-PAHSA r9 9(R)-PAHSA (Target Analyte) p9->r9 s9 9(S)-PAHSA p9->s9 Chiral Separation

Caption: Diagram illustrating the two levels of isomerism requiring analytical resolution.

Comparison of Core Analytical Methodologies

The definitive identification of 9(R)-PAHSA relies on a combination of powerful separation and detection techniques. Each has distinct advantages and limitations.

Parameter Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity Excellent. Resolves both regioisomers and enantiomers with the correct column and method.[3]Poor to Moderate. Requires derivatization. Chiral GC columns exist but are less effective for large, complex lipids like PAHSAs.[4]Excellent. Provides unambiguous structural confirmation of the entire molecule, including relative stereochemistry.
Sensitivity High. Capable of detecting low nanomolar to picomolar concentrations typical in biological samples.[5]Moderate to High. Sensitivity is analyte-dependent and can be good, but often lower than modern LC-MS/MS for this compound class.[6]Low. Requires microgram to milligram quantities of purified material, making it unsuitable for direct analysis in biological samples.[7]
Derivatization Not required. Direct analysis of the native molecule.[3]Required. PAHSAs are not volatile. Must be derivatized (e.g., silylation, methylation) to fly on a GC.[8]Not required for the pure substance.
Throughput Moderate. Typical run times are 15-30 minutes per sample.Moderate. Similar run times to LC, but sample preparation (derivatization) is more time-consuming.Low. A full suite of experiments for structural elucidation can take hours to days.
Primary Use Case Gold Standard for Quantification & Routine ID. The optimal choice for accurately measuring 9(R)-PAHSA levels in biological matrices.Limited/Niche. Generally not preferred due to the non-volatile nature of PAHSAs and the superiority of LC-MS.Gold Standard for Structural Verification. The ultimate tool for confirming the structure of a synthesized standard or a novel, purified isomer.[9]
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Method of Choice

For routine identification and quantification of 9(R)-PAHSA in biological samples, chiral LC-MS/MS is the undisputed gold standard.[3][5]

  • The Causality Behind the Choice: This technique directly addresses the dual isomer challenge. The liquid chromatography component performs the separation, while the tandem mass spectrometer serves as a highly sensitive and specific detector.

    • Chromatography: A reversed-phase C18 column can first be used to separate different FAHFA families from each other and from other lipid classes. Following this, a specialized chiral stationary phase (CSP) is essential. These columns, often based on cellulose or amylose derivatives, contain chiral pockets that interact differently with the (R) and (S) enantiomers, causing them to travel through the column at different speeds and thus elute at different times.[10]

    • Mass Spectrometry: As the separated isomers elute from the LC, they are ionized (typically via electrospray ionization, ESI, in negative mode) and enter the mass spectrometer. In a tandem MS (MS/MS) experiment, the parent ion corresponding to the mass of PAHSA (m/z 537.5) is selected, fragmented, and the resulting product ions are detected. This provides a second layer of confirmation. For 9-PAHSA, characteristic fragments include the palmitate anion (m/z 255) and fragments of the hydroxystearate moiety (m/z 299 and 281).[3] The presence of the correct parent ion and its specific fragmentation pattern at the retention time established by the authentic 9(R)-PAHSA standard provides definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): A Less Favorable Alternative

While a cornerstone of fatty acid analysis, GC-MS is poorly suited for intact PAHSAs.

  • The Causality Behind the Choice: GC requires analytes to be thermally stable and volatile. PAHSAs, with their long hydrocarbon chains, a carboxyl group, and a hydroxyl group, are non-volatile.[8][11] To even attempt GC analysis, a chemical derivatization step is mandatory. This typically involves converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (TMS) ether. This multi-step process adds complexity, time, and potential sources of error and variability to the workflow. While chiral GC columns exist, achieving baseline separation of large, derivatized enantiomers like those of PAHSA is significantly more challenging than with modern chiral LC columns. The literature overwhelmingly favors LC-MS for this reason.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

NMR is not a tool for routine, high-throughput analysis of biological samples due to its inherently low sensitivity.[7] However, it is an unparalleled technique for the absolute structural elucidation of a pure, isolated compound.

  • The Causality Behind the Choice: NMR provides definitive information about the molecular scaffold by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For confirming the identity of a synthesized 9-PAHSA standard, a suite of NMR experiments is used:

    • ¹H NMR: Provides information on the number and type of protons and their neighboring environments. One could identify signals for the terminal methyl groups, the long methylene chains, and the specific proton attached to the carbon bearing the hydroxyl group (the -CHOH- proton).[9][12]

    • ¹³C NMR: Shows the signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid, and the carbon attached to the hydroxyl group.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal how the atoms are connected. A COSY spectrum shows which protons are coupled to each other, allowing one to "walk" down the fatty acid chains. An HSQC spectrum correlates each proton to the carbon it is directly attached to. Most critically, an HMBC spectrum shows long-range correlations between protons and carbons (2-3 bonds away). This is the key to definitively placing the ester linkage. For 9-PAHSA, a crucial HMBC correlation would be observed between the protons on the hydroxystearate chain adjacent to the hydroxyl group and the carbonyl carbon of the palmitate ester, unambiguously confirming the ester is at position 9.[13][14]

A Validated Workflow for 9(R)-PAHSA Identification

This section outlines a robust, self-validating workflow from sample to result, prioritizing the superior chiral LC-MS/MS methodology.

G Recommended Workflow for 9(R)-PAHSA Identification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation s1 1. Biological Sample (Plasma, Tissue Homogenate) s2 2. Spike Internal Standard (e.g., d4-9-PAHSA) s1->s2 s3 3. Lipid Extraction (e.g., Matyash Method) s2->s3 s4 4. Isolate Lipid Layer & Dry Down s3->s4 s5 5. Reconstitute in Mobile Phase s4->s5 a1 6. Chiral LC Separation (e.g., Lux Cellulose-3 Column) s5->a1 a2 7. ESI-MS/MS Detection (Negative Ion Mode, MRM) a1->a2 d1 8. Peak Identification (vs. 9(R)- & 9(S)-PAHSA Standards) a2->d1 d2 9. Confirmation (Correct Parent & Fragment Ions) d1->d2 d3 10. Quantification (Peak Area Ratio to Internal Standard) d2->d3

Caption: A step-by-step workflow for the robust analysis of 9(R)-PAHSA.

Experimental Protocol: Chiral LC-MS/MS Analysis of 9(R)-PAHSA

This protocol is adapted from established methods in the field and serves as a comprehensive starting point for method development and validation.[3][5]

1. Sample Preparation & Lipid Extraction (Matyash Method)

  • Rationale: The Matyash method, using methyl-tert-butyl ether (MTBE), is a robust choice for extracting a broad range of lipids from plasma and tissue homogenates with high recovery and creating a distinct lipid phase for easy collection.

  • Step 1: To a 1.5 mL microfuge tube, add 20 µL of plasma or an equivalent amount of tissue homogenate.

  • Step 2 (CRITICAL - Trustworthiness): Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-9-PAHSA). This is essential for accurate quantification as it corrects for sample loss during extraction and for matrix effects during ionization.

  • Step 3: Add 225 µL of cold methanol and vortex for 30 seconds.

  • Step 4: Add 750 µL of MTBE and vortex for 1 hour at 4°C.

  • Step 5: Induce phase separation by adding 187.5 µL of LC-MS grade water. Vortex for 1 minute and centrifuge at 4°C for 10 minutes at >14,000 x g.

  • Step 6: Carefully collect the upper organic phase (~700 µL) and transfer to a new tube.

  • Step 7: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Step 8: Reconstitute the dried lipid film in 100 µL of the initial LC mobile phase (e.g., 96:4 Methanol:Water with 0.1% Formic Acid) for analysis.

2. Chiral LC-MS/MS Analysis

  • Rationale: This method uses a specific cellulose-based chiral column and isocratic mobile phase that has been demonstrated to resolve 9(R)- and 9(S)-PAHSA, coupled with highly specific tandem mass spectrometry detection.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: Lux 3 µm Cellulose-3 (e.g., 150 x 4.6 mm).

  • Mobile Phase: Isocratic 96:4 Methanol:Water + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Expected Retention Times: Under these conditions, S-9-PAHSA typically elutes earlier (~17 min) than R-9-PAHSA (~20 min). Note: These times must be confirmed with authentic standards on the specific system being used.

  • MS Detection:

    • Ionization Mode: ESI Negative.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Primary (Quantifier): Parent m/z 537.5 → Product m/z 255.1 (Palmitate)

      • Secondary (Qualifier): Parent m/z 537.5 → Product m/z 281.2 (Dehydrated Hydroxystearate)

      • Internal Standard: e.g., Parent m/z 541.5 → Product m/z 259.1 (d4-Palmitate)

3. Data Interpretation & System Validation

  • Identification: The identity of 9(R)-PAHSA is confirmed if a peak is detected at the specific retention time determined by the 9(R)-PAHSA authentic standard AND it displays the correct precursor and product ion masses.

  • Quantification: The concentration is calculated from a calibration curve generated using the authentic 9(R)-PAHSA standard, by taking the ratio of the analyte peak area to the internal standard peak area.

  • Trustworthiness: A robust analysis includes:

    • Calibration Curve: A multi-point calibration curve (e.g., 8 points) run with each batch of samples to ensure linearity and accuracy.

    • Quality Controls (QCs): Samples of low, medium, and high known concentrations are run alongside unknown samples to verify the accuracy and precision of the run.

    • Blanks: A solvent blank and a matrix blank (extracted sample with no analyte) are run to ensure no carryover or background interference.

References

  • Aryal, B., et al. (2021). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. PubMed Central. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available at: [Link]

  • Srinivas, C., Qureshi, H., & Veeresham, C. (2021). Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. Scientific Research Publishing. Available at: [Link]

  • Al-Saeed, F. A. (2012). A Validated LC Method for the Determination of Vesamicol Enantiomers in Human Plasma Using Vancomycin Chiral Stationary Phase and Solid Phase Extraction. PubMed. Available at: [Link]

  • Zhang, T., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. PubMed. Available at: [Link]

  • Talanta. (2023). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. PubMed. Available at: [Link]

  • Kolar, M. J., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). PMC. Available at: [Link]

  • El-Razek, M. A., et al. (2022). Two-dimensional NMR spectrum of new fatty acids 1 and 2. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). The synthesis and characterization of 9-PAHSA. (A) ¹H NMR of 9-PAHSA. ResearchGate. Available at: [Link]

  • MDPI. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Available at: [Link]

  • Mountanea, O. G., et al. (2025). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Wen, J., et al. (2025). 9- PAHSA Protects Against High- Fat Diet- Induced Diabetes- Associated Cognitive Impairment via Gut Microbiota Regulation. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Shimadzu. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Available at: [Link]

  • Skiera, C., et al. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. Available at: [Link]

  • Yao, L. G., et al. (2012). Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?. Available at: [Link]

  • Hatziantoniou, S., et al. (2007). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • AOCS. (n.d.). Hydroxy and Hydroperoxy Fatty Acids. Available at: [Link]

  • De Martin, S., et al. (2021). Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization. PubMed. Available at: [Link]

  • Wang, Y. M., et al. (2025). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. PubMed Central. Available at: [Link]

  • Gowda, S. G. B., et al. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model. HUSCAP. Available at: [Link]

  • Lee, J., et al. (2012). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC. Available at: [Link]

Sources

Validation

Comparative Guide: 9(R)-PAHSA Levels vs. Insulin Sensitivity Index

Executive Summary & Mechanistic Basis 9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is the predominant endogenous isomer of the PAHSA family, a class of bioactive lipids with potent anti-diabetic and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

9(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is the predominant endogenous isomer of the PAHSA family, a class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties. Unlike traditional biomarkers that often reflect downstream metabolic dysregulation (e.g., HbA1c), 9(R)-PAHSA is an upstream signaling lipid whose downregulation is causally linked to the onset of insulin resistance.

This guide compares 9(R)-PAHSA against its structural isomers (e.g., 5-PAHSA) and standard metabolic metrics, providing a validated LC-MS/MS workflow for its quantification.

Mechanistic Causality

The correlation between 9(R)-PAHSA and the Insulin Sensitivity Index (ISI) is not merely associative. 9(R)-PAHSA actively potentiates insulin action through G-protein coupled receptors (GPCRs), specifically GPR120 (FFAR4).

Pathway Logic:

  • Activation: 9(R)-PAHSA binds GPR120 on adipocytes.

  • Signaling: Induces G

    
    q/11 coupling, leading to PI3K/AKT phosphorylation.
    
  • Effect: Promotes GLUT4 translocation to the membrane, enhancing glucose uptake independent of insulin receptor phosphorylation, thus bypassing common nodes of insulin resistance.

G PAHSA 9(R)-PAHSA (Lipid Ligand) GPR120 GPR120/FFAR4 (Receptor) PAHSA->GPR120 Activates Gq Gαq/11 GPR120->Gq Couples PI3K PI3K / AKT Pathway Gq->PI3K Phosphorylates GLUT4_Cyto GLUT4 (Cytosolic) PI3K->GLUT4_Cyto Mobilizes GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem Translocation Glucose Glucose Uptake (Insulin Sensitivity) GLUT4_Mem->Glucose Transport

Figure 1: Signal transduction pathway of 9(R)-PAHSA mediating insulin sensitivity via GPR120-dependent GLUT4 translocation.

Comparative Analysis: 9(R)-PAHSA vs. Alternatives

The utility of 9(R)-PAHSA must be weighed against other PAHSA isomers and traditional clinical metrics.

9(R)-PAHSA vs. 5-PAHSA

While both isomers are downregulated in insulin-resistant states, 9(R)-PAHSA offers distinct advantages in abundance and detection reliability.

Feature9(R)-PAHSA5-PAHSAComparison Verdict
Endogenous Abundance High (Major isomer in serum/WAT)Low (Often 3-fold lower than 9-PAHSA)9(R) is easier to detect in low-volume samples.
Correlation with ISI Strong Positive (

in clamps)
Strong PositiveComparable biological relevance.[1]
Detection Risk LowHigh (Co-elutes with ceramides in some LC methods)9(R) is less prone to false positives from lipid contaminants.
Biological Role GPR120 Agonist; Anti-inflammatoryGPR120 Agonist; Pancreatic effects9(R) is the primary systemic sensitizer.
9(R)-PAHSA vs. Traditional Biomarkers
  • HbA1c/Fasting Glucose: These are lagging indicators that rise only after significant

    
    -cell dysfunction.
    
  • 9(R)-PAHSA: Acts as a leading indicator. In longitudinal studies of non-diabetic relatives of T2D patients, baseline low levels of 9-PAHSA predicted the development of Impaired Glucose Tolerance (IGT) before changes in fasting glucose were observed.

Stereochemistry: (R) vs. (S)
  • Endogenous Form: The (R)-enantiomer is the predominant natural form synthesized in adipose tissue.

  • Pharmacology: While recent data suggests the (S)-enantiomer may have higher potency for glucose-stimulated insulin secretion (GSIS), 9(R)-PAHSA remains the standard for physiological correlation studies. Researchers should use 9(R)-PAHSA standards for biomarker validation to match the endogenous lipid profile.

Experimental Protocol: Validated Quantification Workflow

Trustworthiness Warning: Inaccurate quantification of PAHSAs is common due to isomer co-elution. The protocol below utilizes a high-resolution C18 separation essential for distinguishing 9-PAHSA from 5-PAHSA and interfering ceramides.

Step 1: Lipid Extraction (Modified Folch)
  • Sample: 50-100

    
    L Plasma or 50 mg Adipose Tissue.
    
  • Internal Standard: Spike with 10 pmol of isotope-labeled standard (e.g., d31-9-PAHSA or 13C4-9-PAHSA) before extraction to account for recovery losses.

  • Extraction: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex 1 min.

  • Phase Separation: Add 0.5 mL PBS (pH 7.4). Centrifuge 3000 x g for 10 min.

  • Collection: Collect lower organic phase. Dry under nitrogen gas. Reconstitute in 100

    
    L Methanol.
    
Step 2: LC-MS/MS Parameters[2][3][4]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7

    
    m) or equivalent. Note: Rapid gradients (<10 min) will fail to separate isomers.
    
  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate.

    • B: Methanol/Acetonitrile (9:1) + 5 mM Ammonium Acetate.

  • Gradient: Isocratic hold at high organic (e.g., 85-90% B) or very shallow gradient is often required to resolve 9- from 5-PAHSA.

MRM Transitions (Negative Mode):

AnalytePrecursor (

)
Product (

)
PurposeCollision Energy (V)
9-PAHSA 537.5255.2Quantifier (Palmitate)-35
9-PAHSA 537.5299.3Qualifier (Hydroxy-Stearate)-30
d31-9-PAHSA 568.7286.4Internal Standard-35

Note: The 255.2 fragment corresponds to the palmitic acid fatty acyl chain. The 299.3 fragment corresponds to the hydroxystearic acid backbone.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (d31-9-PAHSA) Sample->Spike Extract L-L Extraction (CHCl3:MeOH) Spike->Extract Dry Nitrogen Dry Down & Reconstitution Extract->Dry LC LC Separation (C18, >15 min run) Dry->LC MS MS/MS Detection (MRM 537->255) LC->MS Separates 9- from 5-PAHSA Data Quantification & Isomer Ratio Analysis MS->Data

Figure 2: Validated LC-MS/MS workflow for specific quantification of 9(R)-PAHSA, ensuring isomer resolution.

Critical Assessment & Limitations

  • Metabolic Stability: 9(R)-PAHSA is rapidly metabolized by carboxyl ester lipases (CEL). Samples must be processed on ice, and potentially treated with lipase inhibitors (e.g., THL) during collection if stability is a concern.

  • Isomer Cross-Talk: Commercially available "PAHSA" standards may be racemic mixtures. For precise biological correlation, ensure the use of enantiopure 9(R)-PAHSA for standard curves, as the (S) isomer may have slightly different ionization or fragmentation efficiencies in some matrices.

References

  • Yore, M. M., et al. (2014). Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-Inflammatory Effects. Cell. Link

  • Nelson, A. T., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Journal of the American Chemical Society. Link

  • Syed, I., et al. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism. Link

  • Hammarstedt, A., et al. (2012). Circulating palmitoleate strongly and independently predicts insulin sensitivity in humans. Diabetes Care. Link

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid. Diabetes.[2][3] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 9(R)-PAHSA for Research Professionals

Researchers and drug development professionals handling 9-(R)-palmitic acid-hydroxy-stearic acid (9(R)-PAHSA) are at the forefront of exploring its therapeutic potential in metabolic disorders and inflammation.[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling 9-(R)-palmitic acid-hydroxy-stearic acid (9(R)-PAHSA) are at the forefront of exploring its therapeutic potential in metabolic disorders and inflammation.[1][2] As a novel bioactive lipid, understanding its lifecycle within the laboratory, including its proper disposal, is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step framework for the responsible disposal of 9(R)-PAHSA and its associated waste streams, grounded in established safety protocols and regulatory guidelines.

Hazard Assessment and Waste Classification: A Precautionary Approach

This classification is in line with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[3] Under RCRA, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] Without definitive data to the contrary, assuming that 9(R)-PAHSA waste may meet one or more of these criteria is the most responsible course of action.

Key Considerations for Waste Classification:

Waste Stream Primary Hazard Concern Recommended Classification
Neat 9(R)-PAHSA Combustibility, potential toxicityHazardous Waste
9(R)-PAHSA in Solvents Dependent on solvent (e.g., flammability of ethanol, toxicity of DMF)Hazardous Waste
Contaminated Labware Residual 9(R)-PAHSA and solventHazardous Waste
Personal Protective Equipment (PPE) Trace contaminationHazardous Waste

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe segregation, collection, and disposal of 9(R)-PAHSA waste. This workflow is designed to be integrated into your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[5]

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Disposal & Documentation A 1. Identify Waste Streams (Neat, Solutions, Contaminated Items) B 2. Segregate Waste at Point of Generation A->B Categorize C 3. Use Designated, Labeled Hazardous Waste Containers B->C Transfer D 4. Store in a Satellite Accumulation Area (SAA) C->D Secure E 5. Arrange for Pickup by Certified Hazardous Waste Vendor D->E Request F 6. Complete Waste Manifest E->F Document

Caption: A streamlined workflow for the proper disposal of 9(R)-PAHSA waste.

Experimental Protocol for 9(R)-PAHSA Waste Disposal

Objective: To safely collect and dispose of 9(R)-PAHSA waste in compliance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste containers (compatible with the waste type)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

  • Spill containment materials

Procedure:

  • Waste Segregation:

    • At the point of generation, separate waste into distinct streams:

      • Liquid Waste: Solutions of 9(R)-PAHSA in organic solvents (e.g., DMSO, ethanol, DMF).

      • Solid Waste: Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.

      • Sharps Waste: Contaminated needles and blades must be placed in a designated sharps container.

  • Containerization and Labeling:

    • Liquid Waste:

      • Collect in a chemically compatible, leak-proof container with a secure screw-top cap.

      • Affix a hazardous waste label to the container. The label must include:

        • The words "Hazardous Waste"

        • The full chemical names of all constituents (e.g., "9(R)-palmitic acid-hydroxy-stearic acid in Dimethyl Sulfoxide")

        • The approximate percentage of each constituent.

        • The associated hazards (e.g., "Combustible," "Toxic").

        • The accumulation start date.

    • Solid Waste:

      • Collect in a designated, lined container.

      • Label the container clearly as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with 9(R)-PAHSA").

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Provide secondary containment for liquid waste containers to mitigate spills.

  • Disposal:

    • Do not dispose of 9(R)-PAHSA or its solutions down the sanitary sewer.

    • Arrange for the collection of all 9(R)-PAHSA hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.[6]

Managing Solvent-Based 9(R)-PAHSA Solutions

The solvent used to dissolve 9(R)-PAHSA is a critical factor in determining the specific hazards of the waste stream.

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[7] Waste containing DMSO should be collected in a designated container for hazardous waste disposal and may be incinerated by a licensed facility.[6]

  • Ethanol: Ethanol is a flammable liquid.[8] Ethanol solutions, even at lower concentrations, should be collected as hazardous waste and not disposed of down the drain.[9][10]

  • Dimethylformamide (DMF): DMF is a flammable liquid and is considered a reproductive toxin and a possible carcinogen.[11] All DMF waste must be collected as hazardous waste.[12]

Decontamination and Spill Management

Decontamination:

  • Glassware and equipment contaminated with 9(R)-PAHSA should be decontaminated before reuse.

  • Rinse contaminated items with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.

  • After the initial solvent rinse, wash with soap and water.

Spill Cleanup:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, absorb the material with a compatible absorbent pad or material.

  • Place the used absorbent materials in a sealed bag and dispose of it as hazardous solid waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

The Path Forward: Ensuring a Culture of Safety

The responsible management of research chemicals like 9(R)-PAHSA extends beyond the benchtop. By implementing these disposal procedures, laboratories can mitigate risks, ensure regulatory compliance, and contribute to a safer research environment for all. It is incumbent upon all research personnel to be knowledgeable about the hazards of the chemicals they handle and the proper procedures for their disposal. Regular training and adherence to your institution's Chemical Hygiene Plan are essential components of a robust safety culture.

References

  • National Institute of Standards and Technology. (2023, May 16). SAFETY DATA SHEET. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Wikipedia. (n.d.). Toxic waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Frontiers. (2023, July 19). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Agilent. (2024, August 23). PAH Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2024, May 8). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]

  • PMC. (n.d.). The irreversible disposal rate of free fatty acids in the plasma of fed and starved rats. Retrieved from [Link]

  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. Retrieved from [Link]

  • Foley & Lardner LLP. (2019, March 5). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 9(R)-PAHSA

Executive Summary: The "Dual-Protection" Protocol[1][2][3] Handling 9(R)-PAHSA (9-PAHSA) requires a Dual-Protection Strategy . Unlike generic chemical handling, the objective here is twofold: Operator Safety: Protection...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Protection" Protocol[1][2][3]

Handling 9(R)-PAHSA (9-PAHSA) requires a Dual-Protection Strategy . Unlike generic chemical handling, the objective here is twofold:

  • Operator Safety: Protection against the organic solvents (typically Methyl Acetate or Ethanol) used to solubilize the lipid, and potential bioactivity of the compound.[1]

  • Compound Integrity: Protecting the lipid from you (nucleases, skin oils) and the environment (oxidation, hydrolysis) to ensure experimental reproducibility.[1]

9(R)-PAHSA is a branched Fatty Acid ester of Hydroxy Fatty Acid (FAHFA) with potent anti-inflammatory and insulin-sensitizing properties.[2][1][3] While the lipid itself has low acute toxicity, it is often supplied in Methyl Acetate , a highly flammable and irritant solvent.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific vectors of risk.[1][4]

Hazard CategorySpecific AgentRisk Description
Chemical (Solvent) Methyl Acetate High Risk. Flash point -10°C (Highly Flammable).[2][1][5] Causes serious eye irritation (Category 2A).[1][5][6][7][8] Vapors may cause drowsiness or dizziness.[1][5][9]
Biological 9(R)-PAHSA Moderate Risk. Endogenous bioactive lipid.[2][1][10] Acts as a GPR120 agonist.[1] While naturally occurring, high-concentration exposure via inhalation or skin absorption should be avoided.[2][1]
Physical Dry Ice / N2 Moderate Risk. Cryogenic burns during retrieval from -80°C storage.[2][1] Asphyxiation risk in poorly ventilated cold rooms.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the standard preparation of stock solutions (mg to gram scale).

PPE ComponentSpecificationRationale (The "Why")
Respiratory / Ventilation Chemical Fume Hood Mandatory. Methyl acetate vapors are heavier than air and flammable.[2][1] All open-vessel handling must occur within a certified hood to prevent inhalation and vapor accumulation.[2][1]
Hand Protection Double Nitrile Gloves Barrier Integrity. Methyl acetate can degrade standard nitrile.[1] Layer 1 (Inner): Standard 4-mil nitrile (protects sample from skin oils).Layer 2 (Outer): Standard 4-mil nitrile (sacrificial layer).Protocol:[2][1] Change outer gloves immediately upon any splash.[1]
Eye Protection Safety Glasses w/ Side Shields Splash Defense. Standard prescription glasses are insufficient.[1] Side shields protect against oblique splashes during pipetting.[1]
Body Protection Cotton Lab Coat Fire Safety. Synthetic fibers (polyester) melt onto skin during a fire.[1] 100% cotton or flame-resistant (Nomex) coats are required when handling flammable solvents.[2][1]

Operational Protocol: The "Inert Gas Loop"

Objective: Aliquot 9(R)-PAHSA without introducing water (hydrolysis risk) or oxygen (oxidation risk), while maintaining operator safety.[2][1]

Phase 1: Retrieval & Equilibration[2][3]
  • Retrieval: Remove the vial from -80°C storage.

  • Equilibration (Critical): Do NOT open the vial immediately. Allow the sealed vial to warm to room temperature (approx. 15–20 mins) inside the fume hood.

    • Scientific Logic:[1][6][7] Opening a cold vial introduces atmospheric moisture, which condenses instantly on the lipid.[1] Water promotes ester hydrolysis, degrading 9-PAHSA into palmitic acid and 9-hydroxy stearic acid [1].[2][1]

Phase 2: Solubilization & Aliquoting[2][3]
  • Inert Environment: If possible, work under a gentle stream of Nitrogen or Argon.[1]

  • Solvent Handling: If the compound is dry, dissolve in Methyl Acetate or Ethanol (purged with inert gas).[1]

    • Note: Avoid DMSO for initial storage if evaporation is required later, as DMSO is difficult to remove.[1]

  • Aliquoting: Use Low-Retention Tips to minimize lipid loss. Dispense into amber glass vials (protects from UV light).

  • Evaporation (Optional): If changing solvents, evaporate the Methyl Acetate under a gentle Nitrogen stream. Do not use heat.

Phase 3: Sealing & Storage[2][3]
  • Purge: Blow a stream of Nitrogen/Argon into the headspace of the vial for 5–10 seconds before capping.

  • Seal: Cap tightly with a Teflon-lined cap. Parafilm is recommended for long-term storage to prevent solvent creep.[2][1]

  • Store: Return to -80°C immediately.

Visual Workflow: Safe Aliquoting Process

The following diagram illustrates the "Inert Gas Loop" to ensure safety and stability.

G Freezer 1. -80°C Storage Equilibrate 2. Equilibration (20 mins @ RT) Freezer->Equilibrate Retrieve Hood 3. Fume Hood (N2 Environment) Equilibrate->Hood Transfer Aliquot 4. Aliquot (Glass Vials) Hood->Aliquot Dissolve/Pipette Waste Solvent Waste (Flammable) Hood->Waste Disposal Purge 5. Gas Purge (Argon/N2) Aliquot->Purge Protect Return 6. Return to -80°C Purge->Return Seal & Store

Figure 1: The "Inert Gas Loop" workflow designed to prevent lipid oxidation and hydrolysis while maintaining solvent safety containment.[2]

Emergency Response & Disposal

Spills (Methyl Acetate Solution)[1][2][3]
  • Evacuate: If spill is >50mL, evacuate the immediate area.[1]

  • PPE: Wear double nitrile gloves and safety goggles.[1]

  • Contain: Use a solvent-absorbent pad or vermiculite.[1] Do not use paper towels (fire hazard).[1]

  • Clean: Clean the surface with soap and water after solvent removal.[1]

Waste Disposal[3][5]
  • Solid Waste: Contaminated gloves and tips must go into "Hazardous Solid Waste" (not regular trash).[1]

  • Liquid Waste: 9(R)-PAHSA solutions must be disposed of in the Non-Halogenated Organic Solvent stream.[2][1]

References

  • Cayman Chemical. (2023).[1][8] 9-PAHSA Safety Data Sheet (SDS).[2][1]

  • TargetMol. (2023). 9-PAHSA Storage & Solubility Information.

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Laboratory Safety Guidance: Flammable Liquids.[1][6][9][2][1]

  • PubChem. (2023).[1] Methyl Acetate Compound Summary.[1][2][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9(R)-PAHSA
Reactant of Route 2
Reactant of Route 2
9(R)-PAHSA
© Copyright 2026 BenchChem. All Rights Reserved.